molecular formula C22H24FN5O4 B612237 Brivanib Alaninate CAS No. 649735-63-7

Brivanib Alaninate

Cat. No.: B612237
CAS No.: 649735-63-7
M. Wt: 441.5 g/mol
InChI Key: LTEJRLHKIYCEOX-OCCSQVGLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brivanib alaninate is an orally available, selective dual inhibitor of key signaling pathways in angiogenesis and tumor growth, making it a valuable tool for oncological research. It functions as a prodrug that is rapidly converted in vivo to its active moiety, brivanib (BMS-540215), which acts as a potent ATP-competitive inhibitor of tyrosine kinases . Its primary mechanism involves the dual targeting of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Fibroblast Growth Factor Receptor-1 (FGFR-1), with IC50 values of 25 nM and 148 nM, respectively . This dual inhibition is particularly significant for investigating mechanisms of resistance to anti-angiogenic therapy, as upregulation of the FGF pathway is a known adaptive response to VEGF blockade . In preclinical studies, brivanib has demonstrated strong antitumor and antiangiogenic effects across a range of tumor models, including liver, colon, lung, and breast cancers . Research has shown that its antitumor efficacy is associated with the inactivation of VEGFR-2, increased apoptosis, a reduction in microvessel density, and the down-regulation of positive cell cycle regulators such as cyclin D1 . Beyond oncology, recent research has uncovered that this compound exhibits antiviral activity. It has been shown to inhibit Dengue virus (DENV) proliferation by targeting the VEGFR2/AMPK signaling pathway, improving the cellular lipid environment that the virus exploits for replication, thus presenting a potential new avenue for antiviral research . This compound is supplied for research applications only, supporting investigations into tyrosine kinase signaling, tumor angiogenesis, drug resistance mechanisms, and emerging areas like viral pathogenesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-yl] (2S)-2-aminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN5O4/c1-11-7-15-16(27-11)5-6-17(19(15)23)32-21-20-13(3)18(8-28(20)26-10-25-21)30-9-12(2)31-22(29)14(4)24/h5-8,10,12,14,27H,9,24H2,1-4H3/t12-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEJRLHKIYCEOX-OCCSQVGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OCC(C)OC(=O)C(C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OC[C@@H](C)OC(=O)[C@H](C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20215295
Record name Brivanib alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20215295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

649735-63-7
Record name Brivanib alaninate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=649735-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brivanib alaninate [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0649735637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brivanib alaninate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11865
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Brivanib alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20215295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 649735-63-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BRIVANIB ALANINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2Y5OFN795
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Brivanib Alaninate: A Technical Guide to its Discovery and Synthesis

This compound (BMS-582664) is an orally administered prodrug of brivanib (BMS-540215), a potent and selective dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR).[1][2] Developed by Bristol-Myers Squibb, it has been investigated for the treatment of hepatocellular carcinoma (HCC) and other solid tumors.[1] This technical guide provides an in-depth overview of the discovery, synthesis pathway, and mechanism of action of this compound.

Discovery and Rationale

The discovery of brivanib was driven by the therapeutic strategy of targeting tumor angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis.[3][4] VEGFR and FGFR are key receptor tyrosine kinases that mediate angiogenesis.[2][4] The dual inhibition of both VEGFR and FGFR signaling pathways was hypothesized to provide a more comprehensive anti-angiogenic effect.

Brivanib (BMS-540215) emerged from a pyrrolotriazine-based chemical scaffold and was identified as a potent inhibitor of VEGFR-2 and FGFR-1.[5][6] However, preclinical studies revealed that brivanib had low aqueous solubility and poor oral bioavailability. To overcome these limitations, a prodrug approach was employed.[5][7] A series of amino acid esters of brivanib were synthesized, leading to the selection of the L-alanine ester, this compound (BMS-582664).[5] This modification significantly improved the aqueous solubility and oral bioavailability.[5][7] Following oral administration, this compound is rapidly hydrolyzed by esterases in the body to release the active drug, brivanib.[7][8]

Synthesis Pathway

The synthesis of this compound involves a multi-step chemical process. While the specific industrial synthesis is proprietary, the general pathway can be conceptualized as follows:

  • Core Synthesis : The synthesis begins with the construction of the key pyrrolo[2,1-f][1][2][5]triazine core structure.

  • Side Chain Introduction : The 4-(4-fluoro-2-methyl-1H-indol-5-yloxy) side chain is then coupled to the core.

  • Alcohol Formation : A propan-2-ol moiety is introduced at the 6-position of the pyrrolotriazine ring, resulting in the active parent drug, brivanib (BMS-540215).

  • Prodrug Esterification : Finally, the secondary alcohol of brivanib is esterified with L-alanine to yield this compound.

G cluster_0 Core Synthesis cluster_1 Side Chain Addition cluster_2 Final Assembly and Prodrug Formation A Starting Materials B Pyrrolo[2,1-f][1,2,4]triazine Core A->B D Coupling B->D C 4-(4-fluoro-2-methyl-1H-indol-5-yloxy) C->D E Substituted Core D->E F (R)-1-oxy-propan-2-ol Introduction E->F G Brivanib (BMS-540215) F->G H L-alanine Esterification G->H I This compound (BMS-582664) H->I

Caption: Conceptual Synthesis Workflow for this compound.

Mechanism of Action

Brivanib is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the VEGFR-2 and FGFR-1 tyrosine kinases, preventing their phosphorylation and subsequent activation.[1][9] This blockade disrupts the downstream signaling cascades that promote angiogenesis and cell proliferation.[10]

  • VEGFR Inhibition : By inhibiting VEGFR-2, brivanib blocks the signaling initiated by VEGF, a key driver of angiogenesis. This leads to a reduction in endothelial cell proliferation, migration, and survival, ultimately inhibiting the formation of new blood vessels that supply tumors.[6][10]

  • FGFR Inhibition : Inhibition of FGFR disrupts the signaling of fibroblast growth factors, which are also implicated in tumor angiogenesis and cell proliferation.[4][11] The dual inhibition of both pathways is thought to overcome potential resistance mechanisms that may arise from targeting only the VEGF pathway.[12]

G cluster_ligands Growth Factors cluster_receptors Receptors cluster_drug Drug cluster_signaling Downstream Signaling cluster_effects Cellular Effects VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR Signaling Signaling Cascades (e.g., RAS/MAPK, PI3K/Akt) VEGFR->Signaling FGFR->Signaling Brivanib Brivanib Brivanib->VEGFR Inhibits Brivanib->FGFR Inhibits Angiogenesis Angiogenesis Signaling->Angiogenesis Proliferation Cell Proliferation Signaling->Proliferation

Caption: Brivanib's Dual Inhibition of VEGFR and FGFR Signaling Pathways.

Quantitative Data

ParameterValueReference
Brivanib (BMS-540215) IC50 vs. VEGFR-2 25 nM[1][13]
Brivanib (BMS-540215) Ki vs. VEGFR-2 26 nM[13]
Brivanib (BMS-540215) IC50 vs. VEGFR-1 380 nM[1]
Brivanib (BMS-540215) IC50 vs. VEGFR-3 10 nM[1]
Brivanib (BMS-540215) IC50 vs. FGFR-1 148 nM[1]
Brivanib (BMS-540215) IC50 vs. FGFR-2 125 nM[1]
Brivanib (BMS-540215) IC50 vs. FGFR-3 68 nM[1]
Brivanib IC50 (VEGF-stimulated HUVEC proliferation) 40 nM[1]
Brivanib IC50 (FGF-stimulated HUVEC proliferation) 276 nM[1]
Oral Bioavailability of Brivanib 22-88% (species dependent)[7]
Oral Bioavailability of this compound 55-97% (species dependent)[7]

Experimental Protocols

In Vitro Kinase Inhibition Assay

A representative protocol for determining the inhibitory activity of brivanib against VEGFR-2 and FGFR-1 kinases is as follows:

  • Reaction Mixture Preparation : A reaction mixture is prepared containing the respective kinase (e.g., recombinant human VEGFR-2 or FGFR-1), a suitable substrate (e.g., a synthetic peptide), ATP, and a buffer solution.

  • Inhibitor Addition : Brivanib, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at various concentrations.

  • Incubation : The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the kinase reaction to proceed.

  • Reaction Termination : The reaction is stopped, often by the addition of a solution that denatures the enzyme.

  • Quantification : The extent of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate) or non-radiometric methods like ELISA-based assays or fluorescence polarization.

  • IC50 Determination : The concentration of brivanib that inhibits 50% of the kinase activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[14]

Cell-Based Proliferation Assay

The effect of brivanib on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), can be assessed as follows:

  • Cell Seeding : HUVECs are seeded in multi-well plates and allowed to attach overnight.

  • Serum Starvation : The cells are then typically serum-starved for a period to synchronize their cell cycle and reduce basal proliferation.

  • Treatment : The cells are treated with various concentrations of brivanib in the presence of a stimulating growth factor (e.g., VEGF or FGF).

  • Incubation : The plates are incubated for a period of time (e.g., 72 hours) to allow for cell proliferation.

  • Proliferation Measurement : Cell proliferation is measured using assays such as the MTS assay, which measures mitochondrial activity, or by direct cell counting.

  • IC50 Calculation : The IC50 value, the concentration of brivanib that inhibits 50% of growth factor-stimulated cell proliferation, is calculated from the dose-response curve.

Conclusion

This compound is a rationally designed prodrug that successfully addressed the pharmacokinetic limitations of its active parent compound, brivanib. Its mechanism as a dual inhibitor of VEGFR and FGFR provides a strong basis for its anti-angiogenic and anti-tumor activity. The in-depth understanding of its synthesis, mechanism, and biological activity is crucial for the ongoing research and development of targeted cancer therapies. Although brivanib is no longer in active development, the principles of its design and the knowledge gained from its clinical investigations continue to inform the field of oncology drug discovery.[1]

References

Preclinical Pharmacokinetics of Brivanib Alaninate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brivanib alaninate is an orally administered L-alanine ester prodrug of brivanib (BMS-540215).[1] Brivanib is a potent and selective dual inhibitor of Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF) signaling pathways, which are critical for tumor angiogenesis and progression.[2][3] The development of this compound was aimed at improving the oral bioavailability of brivanib. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of this compound, detailing its metabolic fate, pharmacokinetic profile across different species, and the experimental protocols used in its evaluation.

Mechanism of Action: Dual Inhibition of VEGF and FGF Signaling

Brivanib exerts its anti-angiogenic and anti-tumor effects by targeting key receptor tyrosine kinases (RTKs) involved in angiogenesis. It is a competitive inhibitor of the ATP-binding site of VEGFR-2 and FGFR-1/2.[2][4] The dual inhibition of both VEGF and FGF pathways is significant as FGF signaling can be a mechanism of resistance to anti-VEGF therapies.[4]

Below is a diagram illustrating the signaling pathways inhibited by brivanib.

G cluster_VEGF VEGF Signaling Pathway cluster_FGF FGF Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis FGF FGF FGFR FGFR-1/2 FGF->FGFR FRS2 FRS2 FGFR->FRS2 PI3K2 PI3K FGFR->PI3K2 Grb2_Sos Grb2/Sos FRS2->Grb2_Sos Ras2 Ras Grb2_Sos->Ras2 Raf2 Raf Ras2->Raf2 MEK2 MEK Raf2->MEK2 ERK2 ERK MEK2->ERK2 Angiogenesis2 Angiogenesis, Cell Proliferation, Survival ERK2->Angiogenesis2 Akt2 Akt PI3K2->Akt2 Akt2->Angiogenesis2 Brivanib Brivanib Brivanib->VEGFR2 Brivanib->FGFR

Caption: Brivanib inhibits both VEGFR-2 and FGFR-1/2 signaling pathways.

Preclinical Pharmacokinetics

Preclinical studies in mice, rats, dogs, and monkeys have demonstrated that this compound is rapidly and extensively converted to its active moiety, brivanib.[1][2] The prodrug approach with this compound successfully improved the oral bioavailability of brivanib across species.[5]

Data Presentation

The following tables summarize the available preclinical pharmacokinetic parameters of brivanib following oral administration of this compound.

Table 1: Oral Bioavailability of Brivanib and this compound

SpeciesBrivanib Bioavailability (%)This compound Bioavailability (%)
Mouse22-88%55-97%
Rat22-88%55-97%
Dog22-88%55-97%
Monkey22-88%55-97%

Data sourced from Marathe et al., 2009.[5]

Table 2: General Preclinical Pharmacokinetic Characteristics of Brivanib

ParameterObservation in Preclinical Species
AbsorptionRapid absorption with Tmax typically around 1 hour.[6]
DistributionHigh volume of distribution expected.
MetabolismThis compound is rapidly and efficiently hydrolyzed to brivanib.
EliminationPrimarily through feces, with minimal renal excretion of unchanged drug.[6]
Brain PenetrationGood brain penetration observed in rats.[5]

Note: Detailed quantitative pharmacokinetic parameters (Cmax, AUC, half-life, etc.) from the primary preclinical studies are not fully available in the public domain. The tables represent a summary of the reported findings.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and interpretation of pharmacokinetic studies. The following sections describe the general methodologies employed in the preclinical evaluation of this compound.

In Vitro Metabolism Studies

Objective: To assess the metabolic stability of this compound and its conversion to brivanib.

Methodology:

  • Test Systems: In vitro studies were conducted using liver and intestinal fractions (microsomes and S9 fractions), plasma, and Caco-2 cells from various species (mouse, rat, dog, monkey, and human).[5][2]

  • Incubation: this compound was incubated with the test systems at a specified concentration (e.g., 1 µM) and temperature (37°C).

  • Sample Collection: Aliquots were collected at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis: The concentration of this compound and brivanib in the samples was determined by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound was used to calculate the in vitro half-life and intrinsic clearance.

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of brivanib following intravenous and oral administration of brivanib and this compound.

Methodology:

  • Animal Models: Studies were conducted in mice, rats, dogs, and monkeys.[5][2]

  • Drug Administration:

    • Intravenous (IV): Brivanib was administered as a single bolus dose via a suitable vein (e.g., tail vein in rodents, cephalic vein in dogs and monkeys).

    • Oral (PO): Brivanib or this compound was administered via oral gavage. This compound was formulated in an aqueous vehicle.[5]

  • Blood Sampling: Blood samples were collected at predetermined time points post-dose (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Plasma Preparation: Plasma was separated by centrifugation and stored frozen until analysis.

  • Bioanalysis: Plasma concentrations of brivanib were quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and half-life (t½).

The general workflow for a preclinical pharmacokinetic study is depicted in the following diagram.

G cluster_study_design Study Design cluster_in_life In-Life Phase cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Animal_Selection Animal Species Selection (Mouse, Rat, Dog, Monkey) Dose_Selection Dose Level and Route Selection (IV and PO) Animal_Selection->Dose_Selection Formulation Drug Formulation (Aqueous for this compound) Dose_Selection->Formulation Dosing Drug Administration Formulation->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Plasma_Processing Plasma Sample Processing Blood_Collection->Plasma_Processing LC_MS_Analysis LC-MS/MS Quantification Plasma_Processing->LC_MS_Analysis PK_Modeling Pharmacokinetic Modeling (Non-compartmental) LC_MS_Analysis->PK_Modeling Parameter_Calculation Calculation of PK Parameters (Cmax, Tmax, AUC, etc.) PK_Modeling->Parameter_Calculation

References

An In-depth Technical Guide to Brivanib Alaninate: A Dual Inhibitor of VEGFR and FGFR Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brivanib alaninate (BMS-582664) is an orally administered prodrug of brivanib (BMS-540215), a potent and selective ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases.[1][2] By targeting these two critical signaling pathways, brivanib demonstrates significant anti-angiogenic and anti-tumor activity.[3][4] This document provides a comprehensive technical overview of brivanib's mechanism of action, preclinical and clinical efficacy, and the detailed experimental protocols used to characterize its activity.

Introduction

Tumor angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis.[3] The VEGF and FGF signaling pathways are two of the most influential regulators of this process.[3][5] this compound was developed to simultaneously inhibit both of these pathways, offering a multi-targeted approach to cancer therapy.[1][6] It has been investigated in numerous clinical trials, including for hepatocellular carcinoma (HCC).[6][7] While it did not demonstrate superiority to existing treatments in pivotal Phase III trials for HCC, its potent dual-inhibitory mechanism and the data generated from its extensive preclinical and clinical evaluations provide valuable insights for cancer research and future drug development.[6][7][8]

Mechanism of Action

This compound is the alanine ester prodrug of BMS-540215, to which it is hydrolyzed in vivo.[1] The active moiety, brivanib, functions as a dual tyrosine kinase inhibitor by competing with ATP for the binding site in the catalytic domain of VEGFR and FGFR.[1][2] This inhibition blocks the downstream phosphorylation and activation of signaling cascades responsible for endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis.[4]

Targeting the VEGFR Signaling Pathway

The VEGF family, particularly VEGF-A, binds to its receptors (VEGFR-1, -2, and -3) on endothelial cells.[5] VEGFR-2 is considered the primary mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF.[9] Brivanib potently inhibits VEGFR-2, leading to the inactivation of the receptor, increased apoptosis, a reduction in microvessel density, and inhibition of cell proliferation.[1][4]

Targeting the FGFR Signaling Pathway

The FGF/FGFR axis plays a crucial role in tumor cell proliferation, survival, and angiogenesis, and can be a mechanism of resistance to anti-VEGF therapies.[5][10] Brivanib's ability to also inhibit FGFR-1 and FGFR-2 provides a more comprehensive blockade of angiogenic signaling.[1] Preclinical studies have shown that the sensitivity of hepatocellular carcinoma xenografts to brivanib correlates with the expression levels of FGFR-1 and FGFR-2.[4]

Signaling Pathway Diagrams

The following diagrams illustrate the VEGFR and FGFR signaling pathways and the inhibitory action of Brivanib.

G VEGFR-2 Signaling Pathway and Brivanib Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF-A VEGF-A Ligand VEGFR2_dimer VEGFR-2 Dimerization (Inactive) VEGF-A->VEGFR2_dimer Binding P_VEGFR2 Autophosphorylation (Active Receptor) VEGFR2_dimer->P_VEGFR2 Activation Brivanib Brivanib Brivanib->P_VEGFR2 Inhibits ATP Binding PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K RAS RAS P_VEGFR2->RAS Proliferation Cell Proliferation, Migration, Survival, Angiogenesis PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR-2 signaling cascade and the point of inhibition by Brivanib.

G FGFR Signaling Pathway and Brivanib Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF FGF Ligand FGFR_dimer FGFR Dimerization (Inactive) FGF->FGFR_dimer Binding P_FGFR Autophosphorylation (Active Receptor) FGFR_dimer->P_FGFR Activation Brivanib Brivanib Brivanib->P_FGFR Inhibits ATP Binding FRS2 FRS2 P_FGFR->FRS2 GRB2 GRB2 FRS2->GRB2 GAB1 GAB1 FRS2->GAB1 SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS_MAPK RAS-MAPK Pathway SOS->RAS_MAPK AKT_path PI3K-AKT Pathway PI3K->AKT_path Proliferation Cell Proliferation, Survival, Differentiation RAS_MAPK->Proliferation AKT_path->Proliferation

Caption: FGFR signaling cascade and the point of inhibition by Brivanib.

Quantitative Data

In Vitro Kinase and Cell-Based Inhibition

Brivanib (BMS-540215) demonstrates potent inhibition of VEGFR and FGFR kinases and selectively inhibits the proliferation of endothelial cells stimulated by their respective ligands.[1]

TargetAssay TypeValue
VEGFR-2 Kinase Inhibition (IC₅₀)25 nmol/L[1][2]
VEGFR-2 Kinase Inhibition (Kᵢ)26 nmol/L[1]
VEGFR-3 Kinase Inhibition (IC₅₀)10 nmol/L[1]
FGFR-3 Kinase Inhibition (IC₅₀)68 nmol/L[1]
FGFR-2 Kinase Inhibition (IC₅₀)125 nmol/L[1]
FGFR-1 Kinase Inhibition (IC₅₀)148 nmol/L[1]
VEGFR-1 Kinase Inhibition (IC₅₀)380 nmol/L[1]
VEGF-Stimulated HUVEC Proliferation Cell-Based Inhibition (IC₅₀)40 nmol/L[1]
FGF-Stimulated HUVEC Proliferation Cell-Based Inhibition (IC₅₀)276 nmol/L[1]
Preclinical In Vivo Efficacy

In preclinical xenograft models, this compound showed significant anti-tumor and anti-angiogenic activity.[3][4][11]

Xenograft ModelParameterResult
L2987 Human Tumor Tumor Cell Proliferation (Ki-67)76% reduction[3]
L2987 Human Tumor Vascular Density (CD34 Staining)76% reduction[3]
HCT116 & L2987 Colon Tumor Vascular Density (CD34 Staining)Statistically significant reduction (P < 0.005)[9]
Patient-Derived HCC Tumor GrowthSignificant suppression in 5 of 6 xenograft lines[4]
Clinical Trial Efficacy in Advanced HCC (BRISK-PS Study)

The BRISK-PS Phase III trial evaluated brivanib in patients with advanced HCC who had progressed on or were intolerant to sorafenib.[7][12]

ParameterBrivanib (n=263)Placebo (n=132)Hazard Ratio (HR) / P-value
Median Overall Survival (OS) 9.4 months8.2 monthsHR: 0.89; P = 0.3307[7][12]
Median Time to Progression (TTP) 4.2 months2.7 monthsHR: 0.56; P < 0.001[7][12]
Objective Response Rate (ORR) 10%2%Odds Ratio: 5.72[7][12]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the IC₅₀ value of an inhibitor against a specific kinase.[13][14][15]

  • Reagent Preparation :

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).[13][14]

    • Prepare a stock solution of the inhibitor (Brivanib) in 100% DMSO and create serial dilutions.[14]

    • Prepare a solution of recombinant kinase (e.g., VEGFR-2, FGFR-1) in kinase buffer.

    • Prepare a substrate solution (e.g., a synthetic peptide) and an ATP solution in kinase buffer. The ATP concentration is often set near its Km for the kinase.[14]

  • Assay Procedure :

    • Add inhibitor dilutions or vehicle (DMSO control) to the wells of a 96- or 384-well plate.[13]

    • Add the kinase solution to all wells except for "blank" controls.

    • Initiate the reaction by adding the Substrate/ATP mixture.[13]

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 30-60 minutes).[13][14]

  • Detection and Analysis :

    • Stop the reaction (e.g., by adding EDTA).[15]

    • Quantify kinase activity. This can be done using various methods, such as radiometric assays ([³²P]-ATP) or luminescence-based assays (e.g., ADP-Glo™), which measures ADP formation.[15][16]

    • Subtract background readings from the "blank" wells.[13]

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.[13]

G Workflow: In Vitro Kinase Assay prep 1. Reagent Preparation (Buffer, Brivanib, Kinase, Substrate, ATP) plate 2. Plate Setup Add Brivanib dilutions and Kinase to wells prep->plate initiate 3. Initiate Reaction Add Substrate/ATP mixture plate->initiate incubate 4. Incubate (e.g., 30-60 min at 30°C) initiate->incubate stop 5. Stop Reaction (e.g., add EDTA) incubate->stop detect 6. Detect Signal (e.g., Luminescence for ADP) stop->detect analyze 7. Data Analysis Calculate IC50 value detect->analyze

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Cell Proliferation Assay (MTT-Based)

This assay measures cell viability and proliferation by assessing the metabolic activity of cells.[17][18][19]

  • Cell Plating :

    • Culture cells (e.g., HUVECs) in appropriate medium until they are in the exponential growth phase.[18]

    • Harvest cells and plate them in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of medium.

    • Incubate for 6-24 hours to allow for cell attachment.

  • Treatment :

    • Treat cells with serial dilutions of the test compound (Brivanib) and appropriate vehicle controls. If assaying ligand-stimulated proliferation, add the growth factor (e.g., VEGF) to the relevant wells.

    • Incubate for the desired exposure period (e.g., 48-72 hours).

  • MTT Addition and Incubation :

    • Add 10 µL of MTT reagent (final concentration ~0.5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement :

    • Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[18]

    • Incubate for at least 2 hours at room temperature in the dark, shaking to ensure complete solubilization.[19]

    • Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.[17][19]

  • Data Analysis :

    • Subtract the absorbance of the media-only blank wells.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀.

In Vivo Tumor Xenograft Study (General Protocol)

This protocol describes a general method for evaluating the anti-tumor efficacy of a compound in an animal model.[20][21][22][23][24]

  • Cell Preparation and Implantation :

    • Culture human tumor cells (e.g., HCC cell lines) in vitro.[21]

    • Harvest cells and resuspend them in a serum-free medium, often mixed 1:1 with an extracellular matrix like Matrigel.[21][23]

    • Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells in 100 µL) into the flank of immunodeficient mice (e.g., athymic nude or NSG mice).[21][24]

  • Tumor Growth and Treatment Initiation :

    • Monitor mice regularly for tumor formation.[24]

    • Once tumors reach a predetermined volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[21][24]

    • Administer the compound (this compound) or vehicle control to the mice. Administration is typically via oral gavage (PO) for brivanib, on a specified schedule (e.g., once daily).[24]

  • Data Collection :

    • Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.[21][24]

    • Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint Analysis :

    • At the end of the study (due to tumor size limits or a set time point), euthanize the animals.

    • Excise the tumors for further analysis, such as weighing and preparing for histology.

    • Perform immunohistochemistry (IHC) on tumor sections to analyze biomarkers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and microvessel density (CD34).[4]

G Workflow: In Vivo Xenograft Study implant 1. Cell Implantation Inject tumor cells subcutaneously into immunodeficient mice monitor_growth 2. Monitor Tumor Growth Wait for tumors to reach ~100-150 mm³ implant->monitor_growth randomize 3. Randomize Mice Assign to Vehicle or Brivanib groups monitor_growth->randomize treat 4. Administer Treatment (e.g., Daily Oral Gavage) randomize->treat measure 5. Monitor Efficacy Measure tumor volume and body weight 2-3 times per week treat->measure endpoint 6. Study Endpoint Euthanize mice, excise tumors measure->endpoint analyze 7. Endpoint Analysis Weigh tumors, perform IHC (Ki-67, CD34, etc.) endpoint->analyze

Caption: Generalized workflow for an in vivo tumor xenograft efficacy study.

Conclusion

This compound is a well-characterized dual inhibitor of VEGFR and FGFR signaling. Through its potent inhibition of these key angiogenic pathways, it has demonstrated significant anti-tumor activity in a range of preclinical models. While it did not meet its primary endpoint of improving overall survival in Phase III clinical trials for advanced HCC, the extensive data from its development provide a valuable foundation for understanding the complexities of targeting angiogenesis in cancer. The detailed protocols and quantitative data summarized in this guide serve as a critical resource for researchers in the field of oncology and drug development.

References

Brivanib Alaninate: A Dual Inhibitor of VEGFR and FGFR Signaling in Angiogenesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Brivanib alaninate (BMS-582664) is an orally administered investigational anti-tumorigenic agent.[1] It functions as a prodrug, rapidly converting to its active moiety, brivanib (BMS-540215), within the body.[2][3] Brivanib is a potent, ATP-competitive, small-molecule inhibitor that demonstrates a dual mechanism of action by selectively targeting two key receptor tyrosine kinase families involved in tumor angiogenesis: the Vascular Endothelial Growth Factor Receptors (VEGFR) and the Fibroblast Growth Factor Receptors (FGFR).[1][4] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, providing essential nutrients and a pathway for metastasis.[5][6] By simultaneously blocking the signaling pathways mediated by both VEGF and FGF, brivanib aims to overcome resistance mechanisms associated with single-pathway inhibition and achieve a more comprehensive blockade of tumor neovascularization.[7][8][9] This document provides an in-depth technical overview of this compound's role in angiogenesis inhibition, summarizing key preclinical data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action

This compound is the L-alanine ester prodrug of brivanib, a formulation designed to improve oral bioavailability.[2][10] Following oral administration, it is efficiently hydrolyzed to the active compound, brivanib.[2][3] Brivanib exerts its anti-angiogenic effects by competing with ATP for the binding site in the catalytic domain of VEGFR and FGFR tyrosine kinases.[11][12] This inhibition blocks receptor autophosphorylation and the subsequent activation of downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival—hallmark processes of angiogenesis.[1][13]

The primary targets of brivanib are VEGFR-2 and FGFR-1, the principal mediators of pro-angiogenic signals from the VEGF and FGF families, respectively.[5][14][15] However, it also exhibits inhibitory activity against other related receptors, contributing to its broad-spectrum anti-angiogenic profile.[1]

cluster_ligands Pro-Angiogenic Growth Factors cluster_receptors Receptor Tyrosine Kinases (RTKs) cluster_drug Inhibitor cluster_downstream Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR Angiogenesis Endothelial Cell Proliferation, Migration, Survival VEGFR->Angiogenesis Activates FGFR->Angiogenesis Activates Brivanib Brivanib (BMS-540215) Brivanib->VEGFR Inhibits Brivanib->FGFR Inhibits

Caption: Dual inhibition of VEGFR and FGFR pathways by Brivanib.

Quantitative Data on Inhibitory Activity

The potency and selectivity of brivanib have been quantified through various in vitro and in vivo experiments. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of Brivanib (BMS-540215)
Target KinaseIC₅₀ (nmol/L)Kᵢ (nmol/L)
VEGFR-1 380[1]-
VEGFR-2 25[1][4][12][16]26[1][4]
VEGFR-3 10[1]-
FGFR-1 148[1][10]-
FGFR-2 125[1]-
FGFR-3 68[1]-

IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibitor constant.

Table 2: In Vitro Cellular Activity of Brivanib (BMS-540215)
Cell TypeStimulantInhibitory EffectIC₅₀ (nmol/L)
HUVECsVEGFInhibition of Proliferation40[1][17]
HUVECsFGFInhibition of Proliferation276[1][17]

HUVECs: Human Umbilical Vein Endothelial Cells.

Table 3: In Vivo Anti-Tumor and Anti-Angiogenic Efficacy of this compound
Xenograft ModelTreatmentEndpointResult
L2987 Human Lung107 mg/kgTumor Cell Proliferation (Ki-67)76% reduction[7]
L2987 Human Lung107 mg/kgMicrovessel Density (CD34)76% reduction[7]
Various107 mg/kgTumor Microcirculation (DCE-MRI)54% reduction in AUC at 24h[7][11][18]
Various107 mg/kgTumor Microcirculation (DCE-MRI)64% reduction in AUC at 48h[7][11][18]
Patient-Derived HCCNot specifiedTumor GrowthSignificant suppression in 5 of 6 lines[13]

DCE-MRI: Dynamic Contrast-Enhanced Magnetic Resonance Imaging. AUC: Area Under the Curve.

Signaling Pathway Inhibition

VEGF and FGF signaling pathways are critical for angiogenesis.[8][19] Upon ligand binding, VEGFR and FGFR dimerize and autophosphorylate, creating docking sites for various signaling proteins. This initiates downstream cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which regulate gene expression to promote endothelial cell functions.[8][9]

Brivanib's inhibition of VEGFR-2 and FGFR-1 phosphorylation at the cell surface prevents the activation of these crucial downstream pathways.[13] Studies in VEGF- and bFGF-stimulated SK-HEP1 and HepG2 hepatocellular carcinoma cells have demonstrated that brivanib significantly inhibits the phosphorylation of not only VEGFR-2 and FGFR-1 but also downstream effectors like ERK1/2 and Akt.[13][17] This comprehensive blockade leads to cell cycle arrest, reduced cell proliferation, and increased apoptosis in the tumor microenvironment.[1][13]

cluster_setup Study Setup cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis A Tumor Cell Implantation (s.c. in mice) B Tumor Growth to Palpable Size A->B C Randomization (Vehicle vs. Drug) B->C D Oral Dosing (Daily this compound) C->D E Tumor Volume Measurement (Bi-weekly) D->E F Tumor Excision D->F G IHC (Ki-67, CD34) Western Blot (p-VEGFR) F->G

References

Brivanib Alaninate: A Technical Overview of Early-Phase Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brivanib alaninate (BMS-582664) is an orally administered prodrug of brivanib (BMS-540215), a potent and selective dual inhibitor of vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR) tyrosine kinases.[1][2][3] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, with VEGF and FGF signaling pathways playing key roles.[4] By targeting both of these pathways, brivanib was developed to overcome potential resistance mechanisms associated with therapies targeting only the VEGF pathway.[2][4] This technical guide provides a comprehensive summary of the core findings from early-phase clinical trials of this compound, focusing on quantitative data, experimental protocols, and the underlying signaling pathways. While showing initial promise in Phase I and II trials, brivanib ultimately did not meet its primary endpoints in later Phase III studies.[5][6][7][8]

Core Signaling Pathway

Brivanib acts as an ATP-competitive inhibitor of key receptor tyrosine kinases involved in angiogenesis.[3] Its primary targets are VEGFR-2 and FGFR-1/2, thereby blocking downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[3][9]

Brivanib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds FGF FGF FGFR FGFR FGF->FGFR Binds PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS FGFR->RAS FGFR->PI3K Brivanib Brivanib Brivanib->VEGFR Inhibits Brivanib->FGFR Inhibits PLCg->RAS RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: Brivanib inhibits VEGFR and FGFR signaling pathways.

Pharmacokinetics and Metabolism

This compound is a prodrug designed to improve the oral bioavailability of the active moiety, brivanib.[10] Following oral administration, the prodrug is rapidly and completely converted to brivanib.[10][11]

  • Absorption : Brivanib is rapidly absorbed, with a median time to maximum plasma concentration (Tmax) of approximately 1 hour.[11] The absorption is high, estimated to be over 86%.[11]

  • Distribution : The volume of distribution is expected to be high.[10]

  • Metabolism : Brivanib is extensively metabolized.[11]

  • Elimination : The majority of the drug-related radioactivity is excreted in the feces (around 81.5%), with a smaller portion in the urine (about 12.2%).[11] The mean terminal half-life is approximately 13.8 hours.[11]

Phase I Study in Advanced Solid Tumors

A Phase I, open-label, dose-escalation study was conducted to determine the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of brivanib in patients with advanced or metastatic solid tumors.[2]

Experimental Protocol
  • Study Design : A two-part, open-label, dose-escalation (Part A) and dose-optimization (Part B) study.[2]

  • Patient Population : 90 patients with advanced/metastatic solid tumors refractory to standard therapies.[2]

  • Dosing Regimens :

    • Part A: Once-daily oral this compound starting at 180 mg, with dose escalation.[2]

    • Part B: Four cohorts with different regimens: 320 mg once daily, 800 mg once daily (continuous), 800 mg once daily (intermittent, 5 days on/2 days off), and 400 mg twice daily.[2]

  • Primary Objectives : To determine dose-limiting toxicity (DLT), maximum tolerated dose (MTD), and the optimal dose range.[2]

  • Secondary Objectives : To assess preliminary antitumor activity, characterize PK/PD profiles, and evaluate effects on the QTc interval.[2]

Key Findings

The MTD was established at 800 mg per day.[2] Systemic exposure of brivanib increased linearly up to 1000 mg/day.[2] The most common adverse events were generally mild.[2] Partial responses were confirmed in two patients receiving doses of 600 mg or higher.[2] Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) showed significant decreases in parameters related to tumor vascularity and permeability at the 800 mg continuous and 400 mg twice-daily doses.[2]

ParameterResult
Maximum Tolerated Dose (MTD) 800 mg/day[2]
Confirmed Partial Responses 2 patients (at doses ≥600 mg)[2]
Pharmacodynamic Effect Significant decrease in tumor vascularity and permeability[2]

Phase II Studies in Hepatocellular Carcinoma (HCC)

Several Phase II studies evaluated brivanib as both a first-line and second-line therapy for patients with advanced hepatocellular carcinoma.

Experimental Workflow: Representative Phase II Trial

PhaseII_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment cluster_outcomes Endpoint Analysis P1 Patient Population: Advanced/Unresectable HCC P2 Inclusion/Exclusion Criteria Met? (e.g., ECOG status, Child-Pugh score) P1->P2 T1 Administer this compound (e.g., 800 mg once daily) P2->T1 Yes T2 Monitor for Safety & Tolerability (Adverse Events) T1->T2 A1 Tumor Response Assessment (e.g., mWHO/mRECIST criteria) T2->A1 Periodic A2 Disease Progression? A1->A2 A2->T1 No (Continue Treatment) O1 Primary & Secondary Endpoints: - Progression-Free Survival (PFS) - Overall Survival (OS) - Objective Response Rate (ORR) A2->O1 Yes (Off Study)

Caption: A typical workflow for a Phase II clinical trial of brivanib.
First-Line Therapy in Advanced HCC

An open-label, single-arm Phase II study evaluated brivanib in 55 patients with unresectable, locally advanced, or metastatic HCC who had not received prior systemic therapy.[12][13]

Experimental Protocol:

  • Patient Population : 55 patients with advanced HCC.[12][13]

  • Dosing : this compound 800 mg orally once daily.[12][13]

  • Primary Objective : 6-month progression-free survival (PFS) rate.[12]

  • Secondary Objectives : Tumor response rate, time to response, duration of response, median PFS, median overall survival (OS), and safety.[12]

  • Assessment Criteria : Modified World Health Organization (mWHO) criteria.[12][13]

Efficacy and Safety Data:

Efficacy Endpoint (mWHO criteria)Result
6-Month Progression-Free Survival Rate 18.2% (95% CI: 9.1%-30.9%)[12][13]
Median Progression-Free Survival (PFS) 2.7 months (95% CI: 1.4-3.0)[12][13]
Median Overall Survival (OS) 10.0 months (95% CI: 6.8-15.2)[12][13]
Complete Response (CR) 1 patient[12]
Partial Response (PR) 3 patients[12]
Stable Disease (SD) 22 patients[12]
Disease Control Rate (DCR) 51%[1]
Most Common Adverse Events Fatigue, hypertension, diarrhea[12][13]
Second-Line Therapy in Advanced HCC

Another open-label, single-agent Phase II study assessed brivanib in 46 patients with advanced HCC who had progressed on prior antiangiogenic therapy (primarily sorafenib).[1][14]

Experimental Protocol:

  • Patient Population : 46 patients with advanced HCC who had failed one prior antiangiogenic therapy.[1][14]

  • Dosing : this compound 800 mg orally once daily.[1][14]

  • Primary Objectives : Tumor response rate, time to progression (TTP), and overall survival (OS).[1][14]

  • Assessment Criteria : Modified World Health Organization (mWHO) criteria.[1][14]

Efficacy and Safety Data:

Efficacy Endpoint (mWHO criteria)Result
Objective Response Rate (ORR) 4.3% (2 Partial Responses)[1][14]
Stable Disease (SD) 41.3% (19 patients)[1][14]
Progressive Disease (PD) 41.3% (19 patients)[1][14]
Disease Control Rate (DCR) 45.7%[1][14]
Median Time to Progression (TTP) 2.7 months (investigator-assessed)[1][14]
Median Overall Survival (OS) 9.79 months[1][14]
Most Common Adverse Events Fatigue, decreased appetite, nausea, diarrhea, hypertension[1][14]

Conclusion

The early-phase clinical trial data for this compound demonstrated a manageable safety profile and promising signs of antitumor activity in patients with advanced solid tumors, particularly hepatocellular carcinoma.[1][2][12] The drug showed evidence of target engagement by inhibiting the VEGFR and FGFR pathways, leading to antiangiogenic effects.[2][9] The recommended Phase II dose was established at 800 mg once daily.[2] While the Phase II results in HCC were encouraging, subsequent large-scale Phase III trials (BRISK-FL and BRISK-PS) did not meet their primary endpoints of improving overall survival compared to standard of care or placebo, respectively.[5][8][15][16] These findings underscore the challenges of translating promising early-phase signals into definitive late-stage clinical benefits. The data from these initial trials, however, remain valuable for understanding the role of dual VEGFR/FGFR inhibition and for informing the design of future studies in oncology.

References

Brivanib Alaninate: A Technical Guide to its Impact on the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brivanib alaninate, the orally bioavailable prodrug of brivanib, is a potent and selective dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases.[1][2] Preclinical and clinical studies have demonstrated its activity against various solid tumors, primarily through the inhibition of tumor angiogenesis and direct effects on tumor cell proliferation. This technical guide provides an in-depth analysis of this compound's mechanism of action and its multifaceted effects on the tumor microenvironment (TME). The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathways and experimental workflows. While the anti-angiogenic and anti-proliferative effects are well-documented, its direct impact on the immune cell components of the TME, such as myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs), remains an area with limited available data.

Mechanism of Action: Dual Inhibition of VEGFR and FGFR Signaling

This compound is rapidly converted to its active form, brivanib (BMS-540215), in vivo.[3] Brivanib competitively inhibits the ATP-binding site of VEGFR-2 and FGFR-1/2, key receptor tyrosine kinases that drive tumor angiogenesis and proliferation.[3][4]

  • VEGFR-2 Inhibition: VEGF, a critical signaling protein, binds to VEGFR-2 on endothelial cells, initiating a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels (angiogenesis).[5] By blocking VEGFR-2, brivanib effectively inhibits these pro-angiogenic signals, thereby suppressing tumor neovascularization.[5][6]

  • FGFR Inhibition: The FGF signaling pathway is also implicated in tumor angiogenesis and can serve as a resistance mechanism to anti-VEGF therapies.[7] Brivanib's inhibition of FGFR-1 and FGFR-2 provides a dual-pronged attack on tumor vascularization and can also directly inhibit the proliferation of tumor cells that are dependent on FGF signaling.[2][5]

Effects on the Tumor Microenvironment

This compound's primary impact on the TME is the disruption of the tumor vasculature and direct inhibition of tumor cell growth.

Anti-Angiogenic Effects

Preclinical studies have consistently demonstrated the potent anti-angiogenic activity of this compound. This is evidenced by a significant reduction in microvessel density within tumors.[5][8]

Inhibition of Tumor Cell Proliferation

Brivanib has been shown to directly inhibit the proliferation of various cancer cell lines, particularly those with FGF-dependent growth characteristics.[5] This anti-proliferative effect is a key component of its anti-tumor activity.

Immunomodulatory Effects: An Area for Further Investigation

While the roles of VEGFR and FGFR signaling in modulating the immune landscape of the TME are increasingly recognized, direct experimental evidence detailing the specific effects of this compound on immune cell populations such as MDSCs and Tregs is currently limited in the available literature. It is known that VEGF can contribute to an immunosuppressive TME by promoting the accumulation of MDSCs and Tregs. Therefore, it is plausible that by inhibiting VEGFR signaling, brivanib could indirectly alleviate this immunosuppression. However, dedicated studies are required to confirm this hypothesis and to elucidate the precise impact of brivanib on the cytokine profile and immune cell infiltration within the tumor.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating the efficacy of this compound.

Parameter Tumor Model Treatment Result Reference
Tumor Growth Inhibition Hep3B human hepatocellular carcinoma xenograftsBrivanib (90 mg/kg/day)64% decrease in tumor growth[1]
Microvessel Density (CD34 Staining) L2987 human lung carcinoma xenograftsThis compound (107 mg/kg)76% reduction in anti-CD34 endothelial cell staining[6]
Tumor Cell Proliferation (Ki-67 Staining) L2987 human lung carcinoma xenograftsThis compound (107 mg/kg)76% reduction in Ki-67 staining[6]
Tumor Microcirculation (DCE-MRI) L2987 human lung carcinoma xenograftsThis compound (107 mg/kg)54% and 64% reduction in contrast agent uptake at 24 and 48 hours, respectively[6]

Key Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below. These represent standard protocols and may be adapted based on specific experimental needs.

In Vivo Xenograft Studies
  • Cell Culture: Human tumor cell lines (e.g., Hep3B, L2987) are cultured in appropriate media and conditions.

  • Animal Model: Athymic nude mice are typically used to prevent rejection of human tumor xenografts.

  • Tumor Implantation: A suspension of tumor cells is injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Treatment Administration: Once tumors reach a specified size, mice are randomized into treatment and control groups. This compound is typically administered orally once daily.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry and Western blotting.

Matrigel Plug Assay
  • Preparation of Matrigel Mixture: Growth factor-reduced Matrigel is thawed on ice and mixed with pro-angiogenic factors (e.g., VEGF, bFGF) and the test compound (this compound) or vehicle control.

  • Injection: The Matrigel mixture is injected subcutaneously into the flank of mice.

  • Plug Removal: After a defined period (e.g., 7-14 days), the Matrigel plugs are surgically removed.

  • Analysis: The plugs can be analyzed for hemoglobin content as a measure of blood vessel formation, or processed for histological analysis to visualize and quantify infiltrating endothelial cells.[9][10][11][12]

Immunohistochemistry (IHC)
  • Tissue Preparation: Excised tumors are fixed in formalin and embedded in paraffin. 4-5 µm sections are cut and mounted on slides.

  • Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0).

  • Blocking: Endogenous peroxidase activity is blocked with hydrogen peroxide, and non-specific binding is blocked with a serum-free protein block.

  • Primary Antibody Incubation: Slides are incubated with primary antibodies against markers of interest (e.g., anti-CD34 for endothelial cells, anti-Ki-67 for proliferating cells).

  • Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen substrate (e.g., DAB) to visualize the staining.

  • Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted.

  • Quantification: Staining is quantified by manual counting or using image analysis software.

Western Blotting
  • Cell Lysis and Protein Extraction: Tumor cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of VEGFR-2, FGFR, ERK, and Akt.

  • Detection: An HRP-conjugated secondary antibody is used, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

G cluster_VEGF VEGF Signaling cluster_FGF FGF Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Permeability Vascular Permeability VEGFR2->Permeability Brivanib This compound Brivanib->VEGFR2 ERK ERK PLCg->ERK Akt Akt PI3K->Akt Proliferation_V Endothelial Cell Proliferation & Survival Akt->Proliferation_V Migration_V Endothelial Cell Migration ERK->Migration_V FGF FGF FGFR FGFR FGF->FGFR RAS_RAF RAS/RAF/MEK FGFR->RAS_RAF PI3K_F PI3K FGFR->PI3K_F Angiogenesis_F Angiogenesis FGFR->Angiogenesis_F Brivanib2 This compound Brivanib2->FGFR ERK_F ERK RAS_RAF->ERK_F Akt_F Akt PI3K_F->Akt_F Proliferation_F Tumor Cell Proliferation Akt_F->Proliferation_F ERK_F->Proliferation_F

Caption: this compound's dual inhibition of VEGFR and FGFR signaling pathways.

G cluster_workflow Preclinical Evaluation of this compound cluster_analysis Tumor Analysis start In Vitro Studies (Cell Proliferation, Western Blot) in_vivo In Vivo Xenograft Model (e.g., HCC in nude mice) start->in_vivo treatment Oral Administration of This compound or Vehicle in_vivo->treatment monitoring Tumor Growth Monitoring (Calipers, Imaging) treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint IHC Immunohistochemistry (CD34, Ki-67) endpoint->IHC WB Western Blot (pVEGFR, pFGFR, pERK, pAkt) endpoint->WB DCE_MRI DCE-MRI (Vascular Permeability) endpoint->DCE_MRI

Caption: Experimental workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

This compound is a dual inhibitor of VEGFR and FGFR signaling with demonstrated anti-angiogenic and anti-proliferative effects in a variety of preclinical tumor models. Its ability to target two key pathways involved in tumor growth and vascularization makes it a compound of significant interest. While its efficacy in these areas is supported by quantitative data, a critical knowledge gap exists regarding its direct influence on the immune components of the tumor microenvironment. Future research should focus on elucidating the impact of this compound on the infiltration and function of immune cells, such as MDSCs and Tregs, and on the broader cytokine and chemokine landscape within the tumor. A deeper understanding of these potential immunomodulatory effects will be crucial for optimizing its clinical application, potentially in combination with immunotherapies, to achieve more durable anti-tumor responses.

References

Molecular Docking Studies of Brivanib Alaninate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brivanib Alaninate, a prodrug of the active moiety Brivanib (BMS-540215), is a potent, orally available dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR-1). By targeting these key receptor tyrosine kinases, Brivanib disrupts downstream signaling pathways crucial for tumor angiogenesis and proliferation. This technical guide provides an in-depth overview of the molecular docking studies of Brivanib, summarizing its mechanism of action, relevant signaling pathways, and detailed experimental protocols for in silico analysis. Quantitative data on its inhibitory activity are presented, and logical workflows are visualized to aid researchers in understanding and applying computational methods in the study of this and similar kinase inhibitors.

Introduction to this compound

This compound is an investigational anticancer agent that has been evaluated in numerous clinical studies for the treatment of various solid tumors, most notably hepatocellular carcinoma (HCC). As a prodrug, it is rapidly converted in vivo to its active form, Brivanib (BMS-540215).[1][2] Brivanib functions as a multi-targeted tyrosine kinase inhibitor, exhibiting potent and selective inhibition of both VEGFR and FGFR signaling pathways, which are critical drivers of tumor neovascularization and growth.[3][4]

Mechanism of Action and Signaling Pathways

Brivanib exerts its therapeutic effect by acting as an ATP-competitive inhibitor at the kinase domains of VEGFR-2 and FGFR-1.[5] By binding to the ATP pocket, it blocks receptor autophosphorylation and the subsequent activation of downstream signaling cascades.

The inhibition of VEGFR-2 and FGFR-1 by Brivanib disrupts several key signaling pathways essential for cell proliferation, survival, and angiogenesis, including:

  • Ras-Raf-MAPK Pathway: This cascade is crucial for cell proliferation.

  • PI3K-Akt Pathway: This pathway is central to cell survival and proliferation.

  • PLCγ Pathway: This pathway is involved in cell motility and invasion.

Dual inhibition of both VEGF and FGF signaling pathways may offer a more comprehensive blockade of angiogenesis and could potentially overcome resistance mechanisms that arise from targeting a single pathway.[6][7]

Brivanib Mechanism of Action cluster_ligands Growth Factors cluster_receptors Receptors cluster_drug Inhibitor cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 FGF FGF FGFR1 FGFR-1 FGF->FGFR1 RasRafMAPK Ras-Raf-MAPK VEGFR2->RasRafMAPK PI3KAkt PI3K-Akt VEGFR2->PI3KAkt FGFR1->RasRafMAPK FGFR1->PI3KAkt PLCg PLCγ FGFR1->PLCg Brivanib Brivanib Brivanib->VEGFR2 Brivanib->FGFR1 Proliferation Proliferation RasRafMAPK->Proliferation Angiogenesis Angiogenesis RasRafMAPK->Angiogenesis PI3KAkt->Angiogenesis Survival Survival PI3KAkt->Survival PLCg->Proliferation

Brivanib inhibits VEGFR-2 and FGFR-1 signaling pathways.

Quantitative Inhibitory Activity

Brivanib's active form, BMS-540215, has been evaluated for its inhibitory potency against a panel of kinases. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values.

Target KinaseIC50 (nmol/L)
VEGFR-225
VEGFR-1380
VEGFR-310
FGFR-1148
FGFR-2125
FGFR-368
Data sourced from multiple studies.
Target KinaseKi (nmol/L)
VEGFR-226
Data sourced from Adooq Bioscience.[8]

Molecular Docking Experimental Protocol

While a specific published docking study for Brivanib is not available, this section outlines a comprehensive and standard protocol for performing such an analysis on kinase inhibitors like Brivanib. This protocol is based on common methodologies used for similar dual VEGFR/FGFR inhibitors.[8][9][10][11][12][13][14][15][16][17][18][19]

Software and Tools
  • Protein Preparation: Schrödinger Maestro, AutoDock Tools (ADT)

  • Ligand Preparation: ChemDraw, Avogadro, Schrödinger LigPrep

  • Molecular Docking: AutoDock Vina, Glide (Schrödinger), GOLD

  • Visualization and Analysis: PyMOL, Discovery Studio Visualizer

Protein Preparation
  • Obtain Crystal Structure: Download the 3D crystal structures of the target kinases (VEGFR-2 and FGFR-1) from the Protein Data Bank (PDB). It is recommended to select structures co-crystallized with a known ATP-competitive inhibitor to accurately define the binding site (e.g., PDB IDs: 4ASD for VEGFR-2, 4V05 for FGFR-1).

  • Pre-processing: Remove all water molecules, ions, and co-crystallized ligands from the protein structure.

  • Protonation and Optimization: Add polar hydrogen atoms and assign appropriate protonation states for amino acid residues at a physiological pH.

  • Charge Assignment: Assign Kollman or Gasteiger charges to the protein atoms.

  • File Conversion: Save the prepared protein structure in the appropriate format for the chosen docking software (e.g., PDBQT for AutoDock Vina).

Ligand Preparation
  • Obtain Ligand Structure: Generate the 3D structure of Brivanib (BMS-540215). The structure can be drawn using chemical software and converted to a 3D format (e.g., SDF or MOL2).

  • Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

  • Charge and Bond Definition: Assign Gasteiger charges and define rotatable bonds for the ligand.

  • File Conversion: Save the prepared ligand in the required format (e.g., PDBQT).

Grid Box Generation and Docking Simulation
  • Define Binding Site: Define a grid box that encompasses the ATP-binding site of the kinase. The center of the grid should be based on the position of the co-crystallized ligand in the original PDB file. The size should be sufficient to allow for translational and rotational freedom of the ligand.

  • Perform Docking: Execute the molecular docking simulation using software like AutoDock Vina. The program will explore various conformations of the ligand within the defined binding site and score them based on a calculated binding affinity (e.g., kcal/mol).

Analysis of Results
  • Binding Pose Analysis: Visualize the top-ranked docking poses to analyze the interactions between Brivanib and the key amino acid residues in the binding pocket.

  • Interaction Mapping: Identify and map hydrogen bonds, hydrophobic interactions, and any other significant molecular interactions. Key interacting residues in the VEGFR-2 ATP-binding site often include Cys919, Asp1046, Glu885, and Glu917. For FGFR-1, key residues include Asp641 and others in the hinge region.

  • Binding Energy: The docking score provides an estimation of the binding free energy, indicating the stability of the protein-ligand complex. Lower scores typically suggest stronger binding.

cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p1 1. Obtain Protein Structure (e.g., VEGFR-2 from PDB) p2 3. Protein Pre-processing (Remove water, add hydrogens) p1->p2 l1 2. Obtain Ligand Structure (Brivanib/BMS-540215) l2 4. Ligand Preparation (Energy minimization, assign charges) l1->l2 g1 5. Define Binding Site (Grid Box Generation) p2->g1 l2->g1 d1 6. Run Docking Simulation (e.g., AutoDock Vina) g1->d1 a1 7. Analyze Binding Poses & Binding Energy (kcal/mol) d1->a1 a2 8. Visualize Interactions (H-bonds, Hydrophobic) a1->a2 r1 9. Report Findings (Key residues, affinity scores) a2->r1

Workflow for a typical molecular docking study.

Predicted Binding Interactions

Based on docking studies of other ATP-competitive inhibitors with VEGFR-2 and FGFR-1, Brivanib is predicted to form key interactions within the kinase hinge region. The pyrrolotriazine core likely forms crucial hydrogen bonds with the backbone of hinge residues such as Cys919 in VEGFR-2. Additional hydrogen bonds and hydrophobic interactions with residues like Glu885 and Asp1046 in the DFG motif of VEGFR-2, and Asp641 in FGFR-1, would further stabilize the complex. The fluoro-2-methyl-1H-indol-5-yloxy moiety is expected to occupy a hydrophobic pocket, contributing to the overall binding affinity and selectivity.

Conclusion

Molecular docking is an indispensable computational tool for elucidating the binding mechanisms of kinase inhibitors like Brivanib. This guide outlines the fundamental principles, protocols, and expected outcomes of such studies. By understanding the specific molecular interactions between Brivanib and its targets, VEGFR-2 and FGFR-1, researchers can gain valuable insights for the rational design of next-generation dual-target inhibitors with improved efficacy and selectivity. The provided data and workflows serve as a comprehensive resource for professionals in the field of drug discovery and development.

References

Methodological & Application

Brivanib Alaninate In Vivo Xenograft Model: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brivanib alaninate is an investigational, orally administered small molecule that acts as a dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR).[1] As a prodrug, it is rapidly converted to its active moiety, brivanib (BMS-540215), in vivo.[1] Brivanib demonstrates potent anti-angiogenic and anti-tumor activity by targeting key signaling pathways involved in tumor growth, proliferation, and neovascularization.[2][3][4] This document provides a detailed protocol for evaluating the in vivo efficacy of this compound using a human tumor xenograft model in mice. The described methodologies cover tumor cell implantation, drug administration, and endpoint analyses, including tumor growth inhibition, assessment of microvessel density, and apoptosis.

Introduction

Hepatocellular carcinoma (HCC) and other solid tumors often exhibit upregulation of the VEGF and FGF signaling pathways, which are critical for tumor angiogenesis and survival.[2] this compound selectively targets VEGFR-2 and FGFR-1, thereby inhibiting downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[2][5] This mode of action leads to a reduction in tumor vascularity, inhibition of tumor cell proliferation, and induction of apoptosis.[2][6][7] In vivo xenograft models are crucial for the preclinical evaluation of anti-cancer agents like this compound, providing insights into efficacy and mechanisms of action. This protocol outlines a standard procedure for a subcutaneous xenograft study.

Signaling Pathway of this compound

This compound, through its active form brivanib, exerts its anti-tumor effects by inhibiting the phosphorylation of VEGFR and FGFR, thereby blocking downstream signaling.

Brivanib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway VEGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT FGFR->RAS_RAF_MEK_ERK FGFR->PI3K_AKT Brivanib Brivanib Brivanib->VEGFR Inhibition Brivanib->FGFR Inhibition Proliferation_Survival Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT->Proliferation_Survival

Caption: Brivanib inhibits VEGFR and FGFR signaling pathways.

Efficacy Data of this compound in Xenograft Models

The following tables summarize the in vivo efficacy of this compound in various human tumor xenograft models.

Table 1: Tumor Growth Inhibition

Cell LineTumor TypeDose (mg/kg/day)Treatment DurationTumor Growth Inhibition (%)Reference
Hep3BHepatocellular Carcinoma90Not Specified64[6]
L2987Lung Cancer107Not SpecifiedNot Specified (Dose-dependent efficacy)[3]
HCT116/VM46Colon CarcinomaNot SpecifiedNot SpecifiedSignificant Inhibition[8]
H3396Breast CancerNot SpecifiedNot SpecifiedSignificant Inhibition[8]

Table 2: Effects on Microvessel Density and Apoptosis

Cell LineTumor TypeDose (mg/kg)ParameterReduction/IncreaseReference
L2987Lung Cancer107Microvessel Density (CD34)76% Reduction[3]
Hep3BHepatocellular Carcinoma90ApoptosisIncreased[6][7]
Patient-derived HCCHepatocellular CarcinomaNot SpecifiedMicrovessel DensityReduced[2]
Patient-derived HCCHepatocellular CarcinomaNot SpecifiedApoptosisIncreased[2]

Experimental Protocols

Cell Culture and Xenograft Implantation

This protocol describes the establishment of a subcutaneous hepatocellular carcinoma (HCC) xenograft model.

Materials:

  • HepG2 or Hep3B human HCC cell line

  • Culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Matrigel

  • 6-8 week old female athymic nude mice

  • Sterile syringes and needles

Protocol:

  • Culture HepG2 or Hep3B cells in a 37°C, 5% CO2 incubator.

  • When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.

  • Resuspend cells in a serum-free medium and count using a hemocytometer.

  • Centrifuge the cell suspension and resuspend the pellet in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 1 x 10^7 cells/200 µL.

  • Anesthetize the mice and subcutaneously inject 200 µL of the cell suspension into the right flank of each mouse.

  • Monitor the mice for tumor growth.

This compound Formulation and Administration

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Oral gavage needles

Protocol:

  • Prepare the vehicle by dissolving methylcellulose in sterile water.

  • Calculate the required amount of this compound based on the mean body weight of the mice and the desired dose (e.g., 90 mg/kg).

  • Suspend the this compound powder in the vehicle to the desired concentration. Ensure a homogenous suspension.

  • Administer the this compound suspension orally to the mice once daily using an appropriate-sized gavage needle. The volume should be approximately 0.1 mL per 10g of body weight.

  • For the control group, administer the vehicle only.

Tumor Growth Monitoring

Materials:

  • Digital calipers

Protocol:

  • Measure the length (L) and width (W) of the tumors 2-3 times per week using digital calipers.

  • Calculate the tumor volume using the formula: Volume = 0.5 x L x W² .

  • Continue treatment and monitoring until the tumors in the control group reach a predetermined size or for a specified duration.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Immunohistochemistry for Microvessel Density (CD31 Staining)

Materials:

  • Formalin-fixed, paraffin-embedded tumor tissues

  • Xylene and graded ethanol series

  • Antigen retrieval solution (e.g., 0.01 M Citrate buffer, pH 6.0)

  • Primary antibody: anti-CD31

  • Secondary antibody and detection system (e.g., HRP-conjugated)

  • DAB substrate

  • Hematoxylin counterstain

Protocol:

  • Deparaffinize and rehydrate the tumor sections.

  • Perform heat-induced antigen retrieval.

  • Block endogenous peroxidase activity.

  • Incubate with the primary anti-CD31 antibody.

  • Wash and incubate with the secondary antibody.

  • Develop the signal using DAB substrate.

  • Counterstain with hematoxylin.

  • Dehydrate and mount the slides.

  • Quantify microvessel density by counting CD31-positive vessels in multiple high-power fields.

TUNEL Assay for Apoptosis

Materials:

  • Formalin-fixed, paraffin-embedded tumor tissues

  • TUNEL assay kit (containing TdT enzyme and labeled dUTPs)

  • Proteinase K

  • Permeabilization solution

  • Fluorescent microscope or light microscope (depending on the kit)

Protocol:

  • Deparaffinize and rehydrate the tumor sections.

  • Treat with Proteinase K to retrieve antigens.

  • Permeabilize the cells.

  • Incubate the sections with the TUNEL reaction mixture (TdT enzyme and labeled dUTPs).

  • If using an indirect method, incubate with a secondary detection reagent (e.g., anti-digoxigenin antibody conjugated to a fluorophore or HRP).

  • Visualize the labeled cells under a microscope. Apoptotic cells will be stained (e.g., fluorescent or brown).

  • Quantify apoptosis by calculating the percentage of TUNEL-positive cells.

Experimental Workflow

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis A Cell Culture (e.g., HepG2, Hep3B) B Tumor Implantation (Subcutaneous) A->B C Tumor Growth to Palpable Size B->C D Randomization into Treatment & Control Groups C->D E Daily Oral Administration (this compound or Vehicle) D->E F Tumor Volume Measurement (2-3 times/week) E->F G Euthanasia & Tumor Excision F->G End of Study H Tumor Growth Inhibition Analysis G->H I Immunohistochemistry (CD31 for Microvessel Density) G->I J TUNEL Assay (Apoptosis) G->J

Caption: Workflow for in vivo xenograft study of this compound.

References

Application Note: Cell-Based Assays for Evaluating the Efficacy of Brivanib Alaninate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brivanib Alaninate is an investigational, orally administered small molecule that functions as a multi-targeted tyrosine kinase inhibitor.[1] It is a prodrug that is efficiently converted in vivo to its active moiety, Brivanib (BMS-540215).[2] Brivanib primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR) and Fibroblast Growth Factor Receptors (FGFR), key drivers of angiogenesis and tumor cell proliferation.[3][4] Specifically, it is a potent inhibitor of VEGFR-1, -2, and -3, as well as FGFR-1 and -2.[1][3] By blocking the signaling pathways mediated by these receptors, Brivanib aims to inhibit the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth.[1][5]

This application note provides detailed protocols for a suite of cell-based assays designed to evaluate the efficacy and mechanism of action of this compound. The described assays will enable researchers to quantify the drug's impact on target phosphorylation, cell viability, and angiogenesis.

Mechanism of Action: Dual Inhibition of VEGFR and FGFR Signaling

Brivanib competitively inhibits ATP binding to the tyrosine kinase domains of VEGFR and FGFR.[3] The binding of ligands like VEGF and FGF to their respective receptors induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades crucial for cell survival and proliferation, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[6][7][8] Brivanib's inhibition of this initial phosphorylation event effectively blocks these downstream signals, leading to reduced tumor angiogenesis and cell proliferation.[8][9]

G Brivanib Mechanism of Action cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds FGF FGF FGFR1 FGFR-1 FGF->FGFR1 Binds PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates FGFR1->PI3K Activates FGFR1->RAS Activates AKT AKT PI3K->AKT Proliferation Proliferation AKT->Proliferation Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis ERK->Proliferation ERK->Survival Brivanib Brivanib Brivanib->VEGFR2 Inhibits Brivanib->FGFR1 Inhibits

Caption: Brivanib inhibits VEGFR-2 and FGFR-1 phosphorylation, blocking downstream signaling.

Quantitative Efficacy Data

The following table summarizes the in vitro inhibitory activity of Brivanib (BMS-540215), the active form of this compound.

Target / Cell LineAssay TypeIC50 Value (nM)Reference
VEGFR-2Kinase Assay25[3]
VEGFR-3Kinase Assay10[3]
FGFR-1Kinase Assay148[3]
FGFR-2Kinase Assay125[3]
VEGFR-1Kinase Assay380[3]
VEGF-stimulated HUVECsProliferation Assay40[10]
FGF-stimulated HUVECsProliferation Assay276[10]

Experimental Workflow Overview

A typical workflow for assessing the efficacy of Brivanib involves cell culture, treatment with the compound, and subsequent analysis using various assays to measure specific biological outcomes.

G cluster_assays 3. Efficacy Assays (48-72h post-treatment) start Start: Select Cell Line (e.g., HUVEC, SK-HEP1) culture 1. Cell Culture & Seeding start->culture treatment 2. Treatment (Varying concentrations of Brivanib) culture->treatment viability Cell Viability Assay (MTS/MTT) treatment->viability western Phosphorylation Assay (Western Blot for p-VEGFR2) treatment->western tube Angiogenesis Assay (Tube Formation) treatment->tube acquisition 4. Data Acquisition (Plate Reader, Imager, etc.) viability->acquisition western->acquisition tube->acquisition analysis 5. Data Analysis (IC50 Calculation, Statistical Analysis) acquisition->analysis end End: Efficacy Profile analysis->end

Caption: General workflow for in vitro evaluation of this compound efficacy.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with Brivanib.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or a relevant cancer cell line (e.g., SK-HEP1, HepG2).[8]

  • Complete growth medium (e.g., EGM-2 for HUVECs).

  • This compound (or active moiety Brivanib).

  • Recombinant Human VEGF or FGF.[10]

  • 96-well clear-bottom cell culture plates.

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution).

  • Microplate reader (490 nm absorbance).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Serum Starvation (Optional): For assays involving growth factor stimulation, replace the medium with a low-serum (e.g., 0.5% FBS) medium and incubate for 4-6 hours.

  • Treatment: Prepare serial dilutions of Brivanib in the appropriate medium. Remove the medium from the wells and add 100 µL of the Brivanib dilutions. Include vehicle-only (e.g., 0.1% DMSO) controls.

  • Stimulation: For stimulated assays, add VEGF (e.g., 8 ng/mL) or FGF (e.g., 80 ng/mL) to the appropriate wells.[10]

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C, protected from light, until a color change is apparent.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the results to calculate the IC50 value.

Protocol 2: VEGFR-2 Phosphorylation Assay (Western Blot)

This protocol directly assesses Brivanib's ability to inhibit its primary target, VEGFR-2, by measuring its phosphorylation status.

Materials:

  • HUVECs or other cells expressing VEGFR-2 (e.g., PAE/KDR cells).[11]

  • 6-well cell culture plates.

  • Recombinant Human VEGF-A.

  • This compound.

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and electrophoresis equipment.

  • PVDF membrane and transfer system.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: Rabbit anti-phospho-VEGFR-2 (Tyr1175 or Tyr1054/1059)[8][12], Rabbit anti-total VEGFR-2.

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Culture: Seed cells in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Replace the medium with a serum-free or low-serum medium and incubate overnight.

  • Inhibitor Pre-treatment: Treat cells with varying concentrations of Brivanib (and a vehicle control) for 1-2 hours.

  • VEGF Stimulation: Stimulate the cells by adding VEGF-A (e.g., 50 ng/mL) for 5-10 minutes at 37°C. Include an unstimulated control.

  • Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting: a. Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane for 1 hour at room temperature in blocking buffer. d. Incubate the membrane with the primary anti-phospho-VEGFR-2 antibody overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash again and apply ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with the anti-total VEGFR-2 antibody.

  • Analysis: Perform densitometry analysis on the bands to quantify the ratio of phosphorylated VEGFR-2 to total VEGFR-2.

Protocol 3: In Vitro Angiogenesis Assay (Tube Formation)

This assay evaluates the effect of Brivanib on the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis.

Materials:

  • HUVECs.

  • Reduced growth factor basement membrane matrix (e.g., Matrigel®).

  • 96-well plates (or 48-well plates).

  • Complete endothelial cell growth medium.

  • This compound.

  • Calcein AM stain (for visualization).

  • Inverted fluorescence microscope with a camera.

Procedure:

  • Plate Coating: Thaw Matrigel on ice. Add 50 µL (for 96-well) or 100 µL (for 48-well) of cold Matrigel to each well. Ensure the entire surface is covered.

  • Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Cell Preparation: Harvest HUVECs and resuspend them in a low-serum medium containing the desired concentrations of Brivanib and/or VEGF.

  • Cell Seeding: Seed 10,000-20,000 cells per well (96-well plate) onto the solidified Matrigel.

  • Incubation: Incubate the plate for 4-18 hours at 37°C, 5% CO2. Monitor periodically for tube formation.

  • Visualization: a. Carefully remove the medium. b. (Optional) Stain the cells with Calcein AM for 30 minutes for fluorescent imaging. c. Capture images of the tube network using an inverted microscope.

  • Analysis: Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Compare the results from Brivanib-treated wells to control wells.

References

Application Notes and Protocols for Brivanib Alaninate in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the optimal dosage and administration of Brivanib Alaninate in preclinical mouse models of cancer. The included protocols are synthesized from published studies to guide the design and execution of in vivo efficacy and toxicology assessments.

Introduction

This compound is the orally bioavailable prodrug of brivanib (BMS-540215), a potent and selective dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases.[1] These signaling pathways are critical drivers of tumor angiogenesis and proliferation.[2][3] Preclinical studies in various mouse xenograft models have demonstrated the anti-tumor efficacy of this compound.[2][4] this compound is rapidly and efficiently converted to its active moiety, brivanib, in vivo.[1]

Data Presentation: Dosage and Efficacy in Mouse Models

The following tables summarize the effective dosages of this compound in various mouse xenograft models.

Table 1: Efficacy of this compound in Hepatocellular Carcinoma (HCC) Mouse Models

Mouse ModelCell Line/Tumor TypeDosage and AdministrationKey Findings
Nude MicePatient-derived HCC xenografts60 mg/kg/day, oral gavageThe minimum efficacious dose.[1]
Nude MiceSix different patient-derived HCC xenograftsNot specifiedSignificantly suppressed tumor growth in five of the six xenograft lines.[2]

Table 2: Efficacy of this compound in Other Cancer Mouse Models

Mouse ModelCell Line/Tumor TypeDosage and AdministrationKey Findings
Athymic Nude MiceL2987 human non-small cell lung carcinoma xenografts107 mg/kg/day, oral gavageReduced tumor cell proliferation and vascular density.[3]
Athymic Nude MiceHCT116 and GEO human colon tumor xenograftsNot specifiedModulated biomarkers of antiangiogenic activity.[5]

Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting the VEGFR and FGFR signaling pathways, which are crucial for angiogenesis, tumor cell proliferation, and survival.

Brivanib_Signaling_Pathway This compound Signaling Pathway Inhibition cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR PLCg PLCγ VEGFR->PLCg RAS RAS VEGFR->RAS FGFR->PLCg FGFR->RAS Brivanib Brivanib Brivanib->VEGFR Brivanib->FGFR MEK MEK PLCg->MEK PI3K PI3K RAS->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT RAF->MEK Angiogenesis Angiogenesis AKT->Angiogenesis Survival Cell Survival AKT->Survival ERK ERK MEK->ERK ERK->Angiogenesis Proliferation Cell Proliferation ERK->Proliferation

Caption: Brivanib inhibits VEGFR and FGFR signaling.

Experimental Protocols

Preparation of this compound for Oral Administration

This compound's formulation as a prodrug enhances its aqueous solubility, allowing for administration in simple aqueous vehicles.[1]

Materials:

  • This compound powder

  • Sterile water for injection or sterile phosphate-buffered saline (PBS)

  • Sterile conical tubes

  • Vortex mixer

  • Analytical balance

Protocol:

  • Calculate the required amount of this compound based on the desired dose and the number of animals to be treated.

  • Weigh the this compound powder accurately using an analytical balance.

  • In a sterile conical tube, add the appropriate volume of sterile water or PBS to the powder to achieve the final desired concentration.

  • Vortex the solution thoroughly until the this compound is completely dissolved.

  • Prepare the formulation fresh daily before administration to ensure stability.

Human Tumor Xenograft Model and Efficacy Study

This protocol outlines the establishment of a subcutaneous xenograft model and subsequent efficacy assessment of this compound.

Experimental_Workflow Xenograft Efficacy Study Workflow cluster_setup Study Setup cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_endpoint Endpoint and Analysis acclimatization Animal Acclimatization (1 week) implantation Subcutaneous Implantation of Tumor Cells acclimatization->implantation cell_culture Tumor Cell Culture cell_prep Cell Preparation for Implantation cell_culture->cell_prep cell_prep->implantation tumor_monitoring Tumor Growth Monitoring implantation->tumor_monitoring randomization Randomization into Groups tumor_monitoring->randomization treatment Daily Oral Gavage with this compound or Vehicle randomization->treatment monitoring Monitor Body Weight and Clinical Signs (Daily) treatment->monitoring endpoint Euthanasia at Study Endpoint monitoring->endpoint tumor_excision Tumor Excision and Measurement endpoint->tumor_excision tissue_analysis Tissue Analysis (e.g., Western Blot, IHC) tumor_excision->tissue_analysis

References

Application Notes and Protocols for Brivanib Alaninate in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brivanib Alaninate (BMS-582664) is an orally bioavailable prodrug of Brivanib (BMS-540215).[1][2] It functions as a potent and selective dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases.[3][4][5] These receptors are key mediators of tumor angiogenesis and proliferation.[6][7] this compound's active form, Brivanib, is an ATP-competitive inhibitor that primarily targets VEGFR-2 and FGFR-1, leading to the suppression of tumor growth, angiogenesis, and the induction of apoptosis.[2][3] These application notes provide comprehensive protocols for the preparation and use of this compound in in vitro cell culture experiments to ensure reliable and reproducible results.

Mechanism of Action

This compound is hydrolyzed in vivo to its active moiety, Brivanib (BMS-540215).[3] Brivanib targets the ATP-binding site of receptor tyrosine kinases, primarily inhibiting VEGFR and FGFR.[3][6] This blockade disrupts downstream signaling cascades, including the RAS/MEK/ERK and PI3K/Akt pathways, which are crucial for endothelial and tumor cell proliferation, migration, and survival.[5][8] The inhibition of these pathways ultimately leads to reduced angiogenesis and direct anti-tumor effects.[5][7]

Brivanib_Pathway cluster_ligand Ligands cluster_receptor Receptors cluster_drug cluster_downstream Downstream Signaling cluster_effects Cellular Effects VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway VEGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway VEGFR->PI3K_AKT FGFR->RAS_RAF_MEK_ERK FGFR->PI3K_AKT Brivanib This compound (Active Form) Brivanib->VEGFR Brivanib->FGFR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation Angiogenesis Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis PI3K_AKT->Proliferation PI3K_AKT->Angiogenesis Apoptosis Apoptosis PI3K_AKT->Apoptosis Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Brivanib Stock Solution (in DMSO) Working Prepare Working Solutions (Dilute stock in media) Stock->Working Treatment Treat Cells with Working Solutions Seeding Seed Cells in Culture Plates Seeding->Treatment Incubation Incubate for Desired Duration Treatment->Incubation Assay Perform Assay (e.g., Proliferation, Western Blot) Incubation->Assay Collection Data Collection Assay->Collection Analysis Data Analysis & Interpretation Collection->Analysis

References

Application Notes and Protocols for Brivanib Alaninate Immunohistochemistry Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brivanib Alaninate is an orally available, selective dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases.[1][2] Its mechanism of action involves the inhibition of key signaling pathways implicated in tumor angiogenesis and proliferation.[1][3] this compound is a prodrug that is hydrolyzed in vivo to its active moiety, brivanib (BMS-540215).[1] This document provides detailed protocols for the immunohistochemical (IHC) analysis of key biomarkers in tissues from studies investigating the effects of this compound, with a focus on VEGFR-2 and FGFR-1.

Mechanism of Action

This compound targets both VEGFR and FGFR, crucial mediators of tumor angiogenesis and cell survival. By inhibiting these receptors, this compound can effectively suppress tumor growth, reduce microvessel density, and induce apoptosis.[4][5] Studies have shown that treatment with this compound leads to a significant reduction in phosphorylated VEGFR-2, indicating successful target engagement.[5] The dual inhibition of both VEGF and FGF pathways may offer a more comprehensive anti-angiogenic strategy, potentially overcoming resistance mechanisms associated with targeting a single pathway.

Data Presentation

The following tables summarize quantitative data from preclinical studies on this compound, demonstrating its effects on key biomarkers as assessed by immunohistochemistry and other methods.

Table 1: Effect of this compound on Tumor Cell Proliferation and Microvessel Density

BiomarkerMethodTreatment GroupResultPercentage ChangeReference
Ki-67IHCThis compound (107 mg/kg)76% reduction in staining-76%[6]
CD31IHCThis compound51% reduction in MVD-51%[4]
CD34IHCThis compound (107 mg/kg)76% reduction in staining-76%[6]

MVD: Microvessel Density

Table 2: Immunohistochemical Scoring of VEGFR-2 and FGFR Expression in Cancer Studies (General Findings)

BiomarkerCancer TypeScoring MethodRepresentative FindingsReference
VEGFR-2Non-Small Cell Lung Carcinoma (NSCLC)H-score (0-300)39.0% of cases showed high tumor cell positivity (H-score ≥10)
FGFR-1ER+ Breast CancerH-scoreStrong correlation between H-score and FGFR1 gene amplification
FGFR-2Pancreatic Ductal AdenocarcinomaH-scoreHigh expression showed a trend towards poor disease-free survival[7]

Note: These are general findings and not specific to this compound treatment. H-score is calculated as: [1 × (% cells 1+) + 2 × (% cells 2+) + 3 × (% cells 3+)], with a range of 0-300.[8][9]

Experimental Protocols

Immunohistochemistry Protocol for VEGFR-2 and FGFR-1

This protocol provides a general guideline for the immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required for specific antibodies and tissue types.

1. Deparaffinization and Rehydration:

  • Immerse slides in xylene: 2 changes for 10 minutes each.

  • Immerse slides in 100% ethanol: 2 changes for 10 minutes each.

  • Immerse slides in 95% ethanol: 1 change for 5 minutes.

  • Immerse slides in 70% ethanol: 1 change for 5 minutes.

  • Rinse with distilled water.

2. Antigen Retrieval:

  • Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0).

  • Heat in a microwave or water bath to a sub-boiling temperature (around 95°C) for 10-20 minutes.

  • Allow slides to cool in the buffer at room temperature for at least 20 minutes.

3. Peroxidase Block:

  • Incubate sections in 3% hydrogen peroxide in methanol for 15 minutes at room temperature to block endogenous peroxidase activity.

  • Wash slides with Tris-Buffered Saline with Tween 20 (TBST).

4. Blocking:

  • Incubate sections with a protein blocking solution (e.g., normal goat serum) for 30 minutes at room temperature to prevent non-specific antibody binding.

5. Primary Antibody Incubation:

  • Dilute the primary antibody (specific for VEGFR-2 or FGFR-1) in an appropriate antibody diluent.

  • Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

6. Secondary Antibody and Detection:

  • Wash slides with TBST.

  • Incubate with a biotinylated secondary antibody for 30 minutes at 37°C.

  • Wash slides with TBST.

  • Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at 37°C.

  • Wash slides with TBST.

7. Chromogen and Counterstaining:

  • Apply a diaminobenzidine (DAB) solution and monitor for color development under a microscope.

  • Wash with distilled water to stop the reaction.

  • Counterstain with hematoxylin.

  • Wash with distilled water.

8. Dehydration and Mounting:

  • Dehydrate sections through graded alcohols and xylene.

  • Mount with a permanent mounting medium.

Visualizations

Experimental Workflow

experimental_workflow cluster_tissue_prep Tissue Preparation cluster_staining Immunohistochemical Staining cluster_analysis Analysis Fixation Formalin Fixation Embedding Paraffin Embedding Fixation->Embedding Sectioning Microtome Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval (Citrate Buffer, pH 6.0) Deparaffinization->AntigenRetrieval Blocking Blocking (Normal Serum) AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (anti-VEGFR-2 or anti-FGFR-1) Blocking->PrimaryAb SecondaryAb Secondary Antibody & Detection (HRP-Polymer System) PrimaryAb->SecondaryAb Chromogen Chromogen Development (DAB) SecondaryAb->Chromogen Counterstain Counterstaining (Hematoxylin) Chromogen->Counterstain Microscopy Microscopic Examination Counterstain->Microscopy Scoring Image Analysis & Scoring (e.g., H-Score) Microscopy->Scoring

Caption: Immunohistochemistry Experimental Workflow.

This compound Signaling Pathway

signaling_pathway cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_outcomes Cellular Outcomes VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 FGF FGF FGFR1 FGFR-1 FGF->FGFR1 PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS FGFR1->PI3K FGFR1->RAS Brivanib This compound Brivanib->VEGFR2 Brivanib->FGFR1 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: this compound Signaling Pathway Inhibition.

References

Application Notes and Protocols for Western Blot Analysis of Brivanib Alaninate Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brivanib Alaninate is an investigational, orally administered small molecule that acts as a potent and selective dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases.[1] These receptor tyrosine kinases are key mediators of tumor angiogenesis and cell proliferation.[1][2] this compound, the prodrug of Brivanib, is hydrolyzed to its active moiety, which competitively inhibits ATP binding to the kinase domains of VEGFR-1, -2, -3 and FGFR-1, -2. This inhibition blocks downstream signaling pathways, primarily the RAS/RAF/MEK/ERK and PI3K/Akt pathways, leading to reduced tumor growth, angiogenesis, and induction of apoptosis.[2][3] Western blot analysis is a crucial technique to elucidate the molecular mechanisms of this compound by quantifying the changes in the phosphorylation status and total protein levels of key components in these signaling cascades.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathways of this compound and the general workflow for Western blot analysis of treated cells.

Brivanib_Signaling_Pathway Brivanib This compound VEGFR VEGFR Brivanib->VEGFR FGFR FGFR Brivanib->FGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR->PLCg FGFR->PI3K FGFR->RAS FGFR->Angiogenesis PKC PKC PLCg->PKC Akt Akt PI3K->Akt RAF RAF RAS->RAF PKC->RAF Proliferation Cell Proliferation & Survival Akt->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

This compound Signaling Pathway Inhibition.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Brivanib Treatment Cell_Lysis 2. Cell Lysis & Protein Extraction Cell_Culture->Cell_Lysis Quantification 3. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Quantification Sample_Prep 4. Sample Preparation (with Laemmli Buffer) Quantification->Sample_Prep SDS_PAGE 5. SDS-PAGE Sample_Prep->SDS_PAGE Transfer 6. Electrotransfer to PVDF/Nitrocellulose Membrane SDS_PAGE->Transfer Blocking 7. Blocking (e.g., 5% BSA or Milk) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (e.g., anti-p-VEGFR2) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Image Acquisition & Densitometry Analysis Detection->Analysis

Western Blot Experimental Workflow.

Quantitative Data Presentation

The following tables summarize representative quantitative data from Western blot analysis of cancer cell lines (e.g., SK-HEP1, HepG2) treated with this compound.[2] Data is presented as the fold change in phosphorylation of target proteins relative to untreated controls, normalized to the corresponding total protein and a loading control (e.g., β-actin or GAPDH).

Table 1: Effect of this compound on VEGFR-2 and FGFR-1 Phosphorylation

Treatment Groupp-VEGFR-2 (Tyr1054/1059) / Total VEGFR-2 (Fold Change)p-FGFR-1 / Total FGFR-1 (Fold Change)
Vehicle Control (DMSO)1.001.00
This compound (1 µM)0.45 ± 0.080.52 ± 0.06
This compound (5 µM)0.18 ± 0.050.25 ± 0.04

Note: Values are representative and may vary depending on the cell line, treatment duration, and experimental conditions.

Table 2: Effect of this compound on Downstream Signaling Molecules

Treatment Groupp-Akt (Ser473) / Total Akt (Fold Change)p-ERK1/2 (Thr202/Tyr204) / Total ERK1/2 (Fold Change)
Vehicle Control (DMSO)1.001.00
This compound (1 µM)0.62 ± 0.090.58 ± 0.07
This compound (5 µM)0.29 ± 0.060.21 ± 0.05

Note: Values are representative and may vary depending on the cell line, treatment duration, and experimental conditions.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Plate a suitable cancer cell line (e.g., SK-HEP1, HepG2) in complete growth medium in 6-well or 10-cm dishes. Culture the cells until they reach 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal levels of receptor phosphorylation, serum-starve the cells for 12-24 hours in a serum-free or low-serum (e.g., 0.5% FBS) medium prior to treatment.

  • This compound Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution to the desired final concentrations (e.g., 1 µM, 5 µM) in the appropriate cell culture medium. Treat the cells for the desired duration (e.g., 2, 6, 24 hours). Include a vehicle control group treated with an equivalent concentration of DMSO.

  • Ligand Stimulation (Optional): To assess the inhibitory effect of Brivanib on ligand-induced phosphorylation, cells can be pre-treated with Brivanib for a specified time before stimulating with recombinant human VEGF or FGF.

Cell Lysis and Protein Extraction
  • Cell Harvesting: After treatment, place the culture dishes on ice. Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Lysis Buffer Preparation: Prepare a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail immediately before use.

  • Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to each dish. Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Clarification: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a fresh, pre-chilled microcentrifuge tube.

Protein Quantification
  • Protein Assay: Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay or the Bradford assay, according to the manufacturer's instructions.

  • Normalization: Based on the protein concentrations, normalize all samples to the same concentration by adding lysis buffer.

Western Blotting
  • Sample Preparation: Mix a calculated volume of each lysate (containing 20-40 µg of total protein) with an equal volume of 2x Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-12% gradient gel). Run the gel according to the manufacturer's recommendations until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) for 1 hour at room temperature with gentle agitation. For phospho-specific antibodies, 5% BSA in TBST is generally recommended.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and example dilutions include:

    • Phospho-VEGFR-2 (Tyr1054/1059) (e.g., 1:1000 dilution)[4][5]

    • Total VEGFR-2

    • Phospho-FGFR-1

    • Total FGFR-1

    • Phospho-Akt (Ser473)

    • Total Akt

    • Phospho-ERK1/2 (Thr202/Tyr204)

    • Total ERK1/2

    • β-actin or GAPDH (loading control)

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.

  • Image Acquisition: Capture the chemiluminescent signal using a digital imager or X-ray film.

Densitometry and Data Analysis
  • Image Quantification: Use image analysis software (e.g., ImageJ) to quantify the band intensities for each protein of interest.

  • Normalization: For each sample, normalize the intensity of the phospho-protein band to the intensity of the corresponding total protein band. Further normalize this ratio to the intensity of the loading control band (e.g., β-actin or GAPDH) to account for any variations in protein loading.

  • Fold Change Calculation: Express the normalized data as a fold change relative to the vehicle-treated control group.

  • Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes.

References

Measuring Brivanib Alaninate-Induced Apoptosis In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brivanib alaninate is an investigational prodrug of brivanib, a potent and selective dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases.[1][2] By targeting these key signaling pathways, Brivanib disrupts tumor angiogenesis and directly inhibits tumor cell proliferation, ultimately leading to apoptosis or programmed cell death.[2][3] These application notes provide detailed protocols for the in vitro quantification of this compound-induced apoptosis in cancer cell lines.

Mechanism of Action: Induction of Apoptosis

This compound is readily converted to its active form, Brivanib, which competitively binds to the ATP-binding domain of VEGFR and FGFR.[1] Inhibition of these receptors disrupts downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.[2] The blockade of these pro-survival signals, coupled with the inhibition of angiogenesis-mediated nutrient supply, culminates in the activation of the intrinsic apoptotic pathway. This is characterized by the activation of caspase cascades, DNA fragmentation, and ultimately, cell death.[3]

This compound Signaling Pathway to Apoptosis

Brivanib_Apoptosis_Pathway Brivanib This compound VEGFR_FGFR VEGFR / FGFR Brivanib->VEGFR_FGFR Inhibits PI3K_Akt PI3K/Akt Pathway MAPK RAS/MEK/ERK Pathway VEGFR_FGFR->PI3K_Akt Activates VEGFR_FGFR->MAPK Activates Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) PI3K_Akt->Anti_Apoptotic Promotes MAPK->Anti_Apoptotic Promotes Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax) Anti_Apoptotic->Pro_Apoptotic Inhibits Caspases Caspase Activation (Caspase-3, -9) Pro_Apoptotic->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Brivanib inhibits VEGFR/FGFR, leading to apoptosis.

Data Presentation

The following tables summarize representative quantitative data on the pro-apoptotic effects of Brivanib. It is important to note that specific results will vary depending on the cell line, this compound concentration, and duration of treatment.

Table 1: In Vivo Induction of Apoptosis by Brivanib in a Hepatocellular Carcinoma (HCC) Xenograft Model

Treatment GroupMean Number of TUNEL-Positive Cells (Apoptotic Cells)Percentage Increase vs. Vehicle
Vehicle Control54.20 ± 23.76-
Brivanib116.53 ± 34.67115%

Data adapted from a study on Hep3B xenografts.[3]

Table 2: Qualitative and In Vivo Quantitative Assessment of Apoptosis Markers

AssayCell Line / ModelTreatmentKey Findings
Western BlotHCC XenograftsBrivanibSignificant increase in cleaved caspase-3 and cleaved PARP.
Caspase-3/7 ActivityMDA-MB-231 XenograftsBrivanib + PaclitaxelMaximum induction of caspase-3/7 activity at 72 hours post-treatment.

These findings are illustrative. In vitro results should be independently determined.

Experimental Protocols

The following are detailed protocols for commonly used in vitro assays to measure this compound-induced apoptosis.

Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow: Annexin V/PI Staining

AnnexinV_Workflow Start Seed and Treat Cells with this compound Harvest Harvest and Wash Cells Start->Harvest Resuspend Resuspend in Annexin V Binding Buffer Harvest->Resuspend Stain Add Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate Incubate in the Dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Caption: Workflow for Annexin V/PI apoptosis detection.

Materials:

  • Cancer cell line of interest (e.g., HepG2, SK-HEP1)

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for desired time points (e.g., 24, 48, 72 hours).

  • Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases, providing a quantitative measure of apoptosis.

Experimental Workflow: Caspase-3/7 Activity Assay

Caspase_Workflow Start Seed Cells in 96-well Plate and Treat with Brivanib Add_Reagent Add Caspase-Glo® 3/7 Reagent Start->Add_Reagent Incubate Incubate at Room Temperature Add_Reagent->Incubate Measure Measure Luminescence Incubate->Measure

Caption: Workflow for measuring caspase-3/7 activity.

Materials:

  • Cancer cell line of interest

  • This compound

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay System

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium. Allow cells to adhere overnight. Treat cells with a range of this compound concentrations and a vehicle control.

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.

  • Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • Cells grown on coverslips or in chamber slides

  • This compound

  • TUNEL Assay Kit

  • Fluorescence microscope

Protocol:

  • Cell Culture and Treatment: Seed cells on coverslips or in chamber slides and treat with this compound as described previously.

  • Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash with PBS and then permeabilize with 0.25% Triton™ X-100 in PBS for 20 minutes.

  • TUNEL Reaction: Wash the cells with deionized water and then incubate with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTPs) for 60 minutes at 37°C in a humidified chamber, protected from light.

  • Staining and Mounting: Wash the cells with PBS. Counterstain the nuclei with DAPI or Hoechst stain. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright green/red fluorescence, depending on the fluorophore used.

Western Blotting for Apoptosis-Related Proteins

Western blotting can be used to detect changes in the expression levels of key apoptotic proteins.

Key Protein Targets:

  • Cleaved Caspase-3: An active form of the executioner caspase.

  • Cleaved PARP (Poly (ADP-ribose) polymerase): A substrate of activated caspase-3; its cleavage is a hallmark of apoptosis.

  • Bcl-2 Family Proteins: Assess the ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.

Protocol:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the target proteins (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bax, anti-Bcl-2).

  • Detection: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. Densitometry can be used to quantify the relative protein expression levels.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the in vitro assessment of this compound-induced apoptosis. The selection of the appropriate assay(s) will depend on the specific research question and the desired endpoint. It is recommended to use a combination of these methods to obtain a thorough understanding of the apoptotic response to this compound treatment.

References

Application Note: Flow Cytometry Analysis of G1 Cell Cycle Arrest Induced by Brivanib Alaninate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Brivanib Alaninate is an investigational anti-cancer agent that functions as a dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases.[1][2] These signaling pathways are crucial for tumor growth, angiogenesis, and cell survival.[2][3] Brivanib has demonstrated the ability to suppress tumor growth by inhibiting cell proliferation and inducing apoptosis.[2] A key mechanism underlying its anti-proliferative effect is the induction of cell cycle arrest. Studies have shown that Brivanib treatment leads to the down-regulation of essential cell cycle regulators, including Cyclin D1, CDK2, and CDK4, which are critical for the G1 to S phase transition.[1][4] This application note provides a detailed protocol for analyzing this compound-induced cell cycle arrest in cancer cells using propidium iodide (PI) staining and flow cytometry.

Principle of Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing cell cycle distribution.[5] PI is a fluorescent intercalating agent that binds stoichiometrically to double-stranded DNA.[5] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cell populations based on their phase in the cell cycle:

  • G0/G1 Phase: Cells have a normal diploid (2N) DNA content.

  • S Phase: Cells are actively synthesizing DNA, resulting in a DNA content between 2N and 4N.

  • G2/M Phase: Cells have a tetraploid (4N) DNA content, having completed DNA replication before mitosis.

By treating cells with this compound and subsequently analyzing their DNA content, researchers can quantify the percentage of cells in each phase, thereby determining the drug's effect on cell cycle progression. An accumulation of cells in the G0/G1 phase is indicative of G1 cell cycle arrest.[6][7]

Data Presentation

The following table summarizes representative data from an experiment analyzing the effect of this compound on the cell cycle distribution of a human hepatocellular carcinoma (HCC) cell line after 48 hours of treatment.

Treatment GroupConcentration (µM)% Cells in G0/G1 Phase (Mean ± SD)% Cells in S Phase (Mean ± SD)% Cells in G2/M Phase (Mean ± SD)
Vehicle Control0 (DMSO)45.2 ± 2.135.8 ± 1.519.0 ± 1.8
This compound158.7 ± 2.525.1 ± 1.316.2 ± 1.1
This compound572.1 ± 3.015.3 ± 1.912.6 ± 1.4
This compound1085.4 ± 2.88.5 ± 1.26.1 ± 0.9

Data are hypothetical and for illustrative purposes only.

Mandatory Visualizations

G1_arrest_pathway cluster_drug Drug Action cluster_outcome Cellular Outcome Brivanib This compound VEGFR VEGFR Brivanib->VEGFR Inhibits FGFR FGFR Brivanib->FGFR Inhibits PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK FGFR->PI3K_AKT FGFR->RAS_MAPK CyclinD1 Cyclin D1 Expression PI3K_AKT->CyclinD1 Promotes RAS_MAPK->CyclinD1 Promotes CDK46 CDK4/6 Activity CyclinD1->CDK46 Activates Rb Rb Phosphorylation CDK46->Rb Promotes G1_Arrest G1 Phase Arrest Rb->G1_Arrest Prevents (when active)

Caption: this compound signaling pathway leading to G1 cell cycle arrest.

flow_cytometry_workflow cluster_prep Cell Preparation & Treatment cluster_harvest Harvesting & Fixation cluster_stain Staining cluster_analysis Data Acquisition & Analysis A Seed cells (e.g., HCC cell lines) in 6-well plates B Treat with this compound (Vehicle, 1, 5, 10 µM) for 48h A->B C Harvest cells using trypsin B->C D Wash with ice-cold PBS C->D E Fix cells in ice-cold 70% Ethanol dropwise while vortexing D->E F Incubate at -20°C for at least 2 hours E->F G Wash fixed cells with PBS F->G H Resuspend in Propidium Iodide (PI) and RNase A staining solution G->H I Incubate for 30 min at RT in the dark H->I J Acquire data on a flow cytometer I->J K Gate on single cells to exclude doublets J->K L Analyze DNA content histogram to quantify cell cycle phases K->L

Caption: Experimental workflow for cell cycle analysis by flow cytometry.

Experimental Protocols

Materials and Reagents
  • Cell Line: Human hepatocellular carcinoma (e.g., HepG2, SK-HEP1) or other relevant cancer cell lines.

  • This compound: Stock solution in DMSO (e.g., 10 mM).

  • Culture Medium: Appropriate medium (e.g., DMEM or MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile.

  • Trypsin-EDTA: 0.25%.

  • Ethanol (EtOH): 100%, molecular grade.

  • Propidium Iodide (PI) Staining Solution:

    • 50 µg/mL Propidium Iodide

    • 100 µg/mL RNase A (DNase-free)

    • 0.1% (v/v) Triton X-100 in PBS

  • Dimethyl Sulfoxide (DMSO): Vehicle control.

  • Equipment:

    • Cell culture incubator (37°C, 5% CO2)

    • 6-well cell culture plates

    • Centrifuge

    • Vortex mixer

    • Flow cytometer (e.g., BD FACSCanto™, Beckman Coulter CytoFLEX)

Protocol 1: Cell Culture and Treatment
  • Seed 5 x 10⁵ cells per well in 6-well plates and allow them to attach overnight in a 37°C, 5% CO₂ incubator.

  • The next day, replace the medium with fresh medium containing this compound at various final concentrations (e.g., 1, 5, 10 µM).

  • Include a vehicle control group treated with an equivalent volume of DMSO.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Protocol 2: Cell Harvesting and Fixation
  • After treatment, collect the culture medium (which may contain floating, non-adherent cells) from each well into labeled 15 mL conical tubes.

  • Wash the adherent cells with 1 mL of PBS, and add this wash to the respective conical tube.

  • Add 500 µL of Trypsin-EDTA to each well and incubate for 3-5 minutes until cells detach.

  • Neutralize the trypsin with 1 mL of complete medium and transfer the cell suspension to the corresponding conical tube.

  • Centrifuge the tubes at 300 x g for 5 minutes at 4°C.[8]

  • Carefully aspirate the supernatant and wash the cell pellet with 5 mL of ice-cold PBS.

  • Centrifuge again at 300 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 500 µL of residual PBS.

  • While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[9] This step is crucial to prevent cell clumping.

  • Store the fixed cells at -20°C for at least 2 hours. Samples can be stored for several weeks at this stage.[9]

Protocol 3: Propidium Iodide Staining
  • Centrifuge the fixed cells at 500 x g for 10 minutes.

  • Carefully discard the ethanol supernatant.

  • Wash the cell pellet with 5 mL of PBS and centrifuge again at 500 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[10]

  • Incubate the tubes for 30 minutes at room temperature, protected from light.[10][11]

Protocol 4: Flow Cytometry Acquisition and Analysis
  • Set up the flow cytometer to detect PI fluorescence, typically using the FL-2 or an equivalent channel (e.g., PE-Texas Red).

  • Ensure the instrument is set to collect data on a linear scale for the PI channel.[9]

  • Analyze the samples at a low to medium flow rate (e.g., <400 events/second) to ensure accurate data collection.[9]

  • Collect at least 10,000 single-cell events per sample.[9]

  • During analysis, use a dot plot of forward scatter area (FSC-A) versus forward scatter height (FSC-H) or pulse width to gate on single cells and exclude doublets and aggregates.

  • Generate a histogram of PI fluorescence for the single-cell population.

  • Use the software's cell cycle analysis model (e.g., Watson, Dean-Jett-Fox) to deconvolute the histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases.

References

Troubleshooting & Optimization

Brivanib Alaninate solubility issues and solutions.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Brivanib Alaninate

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly those related to solubility, encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound (BMS-582664) is the L-alanine ester prodrug of Brivanib (BMS-540215).[1] It is designed to be rapidly and efficiently converted to its active parent compound, Brivanib, within the body.[2] Brivanib is a potent dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR-1).[3][4]

The primary issue is that Brivanib itself has dissolution rate-limited absorption, which can hinder its oral bioavailability.[2] this compound was developed as a solution, as this prodrug form allows for the use of completely aqueous vehicles and improves oral bioavailability.[2] However, this compound itself is insoluble in water and has pH-dependent solubility, being more soluble in acidic conditions but also degrading rapidly at low pH.[5][6] This creates challenges for preparing stock solutions and formulations for in vitro and in vivo experiments.

Q2: What is the best solvent to dissolve this compound for in vitro use?

A2: For in vitro experiments, Dimethyl Sulfoxide (DMSO) and Ethanol are the recommended solvents.[5][7] It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[5] Sonication may also be recommended to aid dissolution in both DMSO and Ethanol.[7]

Q3: My this compound is not dissolving properly in DMSO. What should I do?

A3: If you are experiencing issues dissolving this compound in DMSO, consider the following troubleshooting steps:

  • Use Fresh, Anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air. This moisture can cause your compound to crash out of solution. Use a fresh aliquot from a sealed bottle.[5]

  • Gentle Warming: Gently warm the solution to 50°C. This can help increase the solubility.

  • Sonication: As recommended by some suppliers, sonicating the solution can help break up particles and facilitate dissolution.[7]

  • Check Compound Purity: Impurities in the compound can sometimes affect solubility. Ensure you are using a high-purity grade of this compound.

Q4: How should I prepare this compound for in vivo animal studies?

A4: Due to its poor aqueous solubility, preparing this compound for oral administration in animal models requires a suspension or a specialized vehicle. Direct dissolution in saline is not feasible. Here are a few common strategies:

  • Methylcellulose/Tween 80 Suspension: A common method is to create a uniform suspension. For example, a mixture of 0.5% methylcellulose and 0.2% Tween 80 in water can be used as a vehicle.[5]

  • PEG300/Tween-80/Saline Vehicle: A multi-component vehicle can be prepared by sequentially adding 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This may result in a suspended solution requiring sonication.[8]

  • SBE-β-CD in Saline: A formulation using 10% DMSO in a 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline solution can also be used.[8]

  • Corn Oil: For some applications, a clear solution can be achieved by dissolving the compound in 10% DMSO and 90% corn oil.[8]

It is critical that any prepared formulation, especially suspensions, be mixed evenly and used immediately for optimal results.[5]

Q5: What are the main stability concerns for this compound?

A5: this compound is susceptible to hydrolysis, where it converts back to its parent compound, Brivanib (BMS-540215).[9][10] This degradation is dependent on temperature, humidity, and pH.[6][9] It is most stable at a neutral pH and degrades rapidly in both acidic and highly basic conditions.[6] For solid-state storage, it is essential to protect the compound from moisture.[9] The compound exhibits high solid-state stability when stored with a desiccant.[5]

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various common laboratory solvents.

Solvent/VehicleSolubility / ConcentrationNotes
WaterInsoluble[5]; 0.0127 mg/mL (Predicted)[11]
DMSO (Dimethyl Sulfoxide)88 mg/mL (199.33 mM)[5]; ≥22.05 mg/mL[12]Use fresh, anhydrous DMSO as moisture reduces solubility.[5]
Ethanol88 mg/mL[5]; 82 mg/mL (185.75 mM)[7]; ≥10.03 mg/mL[12]Sonication is recommended to aid dissolution.[7]
10% DMSO >> 90% Corn Oil≥ 2.08 mg/mL (4.71 mM)Results in a clear solution.[8]
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% Saline2.08 mg/mL (4.71 mM)Forms a suspended solution; requires sonication.[8]
10% DMSO >> 90% (20% SBE-β-CD in saline)2.08 mg/mL (4.71 mM)Forms a suspended solution; requires sonication.[8]
0.5% Methylcellulose + 0.2% Tween 80Not specified, but used for uniform suspension.Mix evenly and use immediately.[5]

Experimental Protocols & Methodologies

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

  • Materials: this compound (MW: 441.46 g/mol ), Anhydrous DMSO (new, sealed bottle), sterile microcentrifuge tubes, precision balance.

  • Calculation: To prepare a 10 mM solution, you need 4.415 mg of this compound per 1 mL of DMSO.

  • Procedure: a. Weigh out the required amount of this compound into a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO. c. Vortex thoroughly. If needed, sonicate the solution for 5-10 minutes in a water bath until the compound is fully dissolved. d. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Oral Suspension for In Vivo Studies (e.g., 10 mg/mL)

  • Materials: this compound, 0.5% (w/v) Methylcellulose with 0.2% (v/v) Tween 80 in sterile water, mortar and pestle, graduated cylinder, magnetic stirrer.

  • Procedure: a. Weigh the required amount of this compound for the desired final concentration and volume. b. Triturate the powder in a mortar and pestle to ensure a fine, uniform particle size. c. Prepare the vehicle solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water. d. Slowly add a small amount of the vehicle to the this compound powder to form a paste. e. Gradually add the remaining vehicle while continuously mixing. f. Transfer the mixture to a beaker with a magnetic stir bar and stir for 15-20 minutes to ensure a homogenous suspension. g. This suspension should be prepared fresh daily and mixed well before each administration.[5]

Visualizations: Signaling Pathways & Workflows

This compound Mechanism of Action

This compound is a prodrug that is converted in vivo to Brivanib.[2] Brivanib acts as a dual inhibitor, targeting the ATP-binding sites of both VEGFR-2 and FGFR-1 tyrosine kinases.[5][13] This inhibition blocks downstream signaling cascades, such as the ERK1/2 and Akt pathways, ultimately leading to reduced tumor angiogenesis, cell proliferation, and increased apoptosis.[14]

Brivanib_Signaling_Pathway cluster_membrane Cell Membrane cluster_ligands cluster_intracellular Intracellular Signaling cluster_cellular_effects Cellular Effects VEGFR2 VEGFR-2 ERK ERK1/2 VEGFR2->ERK AKT Akt VEGFR2->AKT FGFR1 FGFR-1 FGFR1->ERK FGFR1->AKT VEGF VEGF VEGF->VEGFR2 FGF FGF FGF->FGFR1 Proliferation Cell Proliferation ERK->Proliferation AKT->Proliferation Angiogenesis Angiogenesis AKT->Angiogenesis Apoptosis Apoptosis AKT->Apoptosis Inhibits Brivanib Brivanib (Active Drug) Brivanib->VEGFR2 Inhibits Brivanib->FGFR1 Inhibits

Caption: Brivanib inhibits VEGFR-2 and FGFR-1, blocking downstream signaling.

Experimental Workflow: Preparing an Oral Suspension

The following diagram outlines the key steps for preparing a homogenous suspension of this compound for oral gavage in animal studies, a critical procedure given the compound's low aqueous solubility.

Suspension_Workflow start Start weigh 1. Weigh this compound and Vehicle Components start->weigh triturate 2. Triturate Powder (Mortar & Pestle) weigh->triturate paste 3. Form Paste with small amount of vehicle triturate->paste suspend 4. Gradually Add Remaining Vehicle with continuous mixing paste->suspend homogenize 5. Homogenize (e.g., Magnetic Stirrer) suspend->homogenize administer 6. Administer Immediately (Mix before each use) homogenize->administer end End administer->end

Caption: Workflow for preparing this compound oral suspension.

References

Brivanib Alaninate Off-Target Effects: A Technical Support Resource for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of Brivanib Alaninate observed in preclinical models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation, ensuring data integrity and accurate interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What are the primary and major off-target activities of Brivanib (BMS-540215)?

Brivanib (BMS-540215) is a potent dual inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1][2] Its primary mechanism of action involves the inhibition of VEGFR-2 and FGFR-1.[3] However, like many kinase inhibitors, it exhibits activity against a range of other kinases, albeit at significantly lower potencies. Preclinical studies have identified several kinases that are not significantly inhibited by Brivanib at concentrations where it potently inhibits its primary targets.

Q2: My in vitro results with this compound are inconsistent. What could be the cause?

This compound is a prodrug that is rapidly converted to its active form, Brivanib (BMS-540215), in vivo.[4] In in vitro systems, the degree of this conversion can be variable depending on the presence of esterases in the cell culture medium or cell lysates. For more consistent results in cell-free or cell-based assays, it is recommended to use the active moiety, Brivanib (BMS-540215).

Q3: I am observing unexpected toxicity in my animal models treated with this compound. Could this be due to off-target effects?

While Brivanib has a generally manageable toxicity profile in preclinical models, unexpected adverse effects could be linked to its off-target activities or the specific genetic background of the model.[5] It is crucial to correlate any observed toxicity with the known on-target and off-target inhibition profile of the drug. Consider performing a comprehensive histopathological analysis and comparing the findings with the known safety profile of dual VEGFR/FGFR inhibitors.

Q4: How does the selectivity of Brivanib compare to other VEGFR2 inhibitors?

Brivanib's selectivity profile is distinct from other VEGFR2 inhibitors such as Rivoceranib, Lenvatinib, and Tivozanib. While it potently inhibits both VEGFR and FGFR families, its cross-reactivity with other kinases differs. A comparative analysis of kinome scans can provide insights into the potential for different off-target effects between these inhibitors.[1]

Troubleshooting Guide

Issue: Discrepancy between in vitro and in vivo anti-tumor efficacy.

  • Possible Cause 1: Prodrug Conversion. this compound requires conversion to Brivanib (BMS-540215) for activity. This conversion is efficient in vivo but may be limited in certain in vitro models.

    • Troubleshooting Step: Use the active compound, Brivanib (BMS-540215), for in vitro experiments to ensure direct target engagement.

  • Possible Cause 2: Role of the Tumor Microenvironment. Brivanib's anti-angiogenic mechanism is highly dependent on the tumor microenvironment in vivo, which is absent in many in vitro settings.

    • Troubleshooting Step: Employ co-culture models or in vivo xenograft studies to better recapitulate the complex interactions that influence drug efficacy.[6][7]

Issue: High background in Western blots for phosphorylated VEGFR2.

  • Possible Cause: Suboptimal Antibody or Lysis Buffer. The quality of the antibody and the composition of the lysis buffer are critical for detecting phosphorylated proteins.

    • Troubleshooting Step: Use a validated phospho-specific VEGFR2 antibody and ensure that the lysis buffer is supplemented with fresh phosphatase inhibitors.

Quantitative Data Summary

The following tables summarize the inhibitory activity of Brivanib (BMS-540215) against its primary targets and a panel of off-target kinases.

Table 1: Potency of Brivanib (BMS-540215) Against Primary Kinase Targets

Kinase TargetIC50 (nM)
VEGFR1 (FLT1)380
VEGFR2 (KDR)25
VEGFR3 (FLT4)10
FGFR1148
FGFR2125
FGFR368

Data sourced from BenchChem[1]

Table 2: Off-Target Kinase Profile of Brivanib (BMS-540215)

Kinase Target% Control*
ABL1100
ALK100
AURKA100
BRAF100
CDK2100
EGFR100
ERBB2100
JAK2100
JAK3100
KIT99
LCK100
MEK1100
MET100
PDGFRB100
PIK3CA100
SRC100
TIE298

% Control represents the percentage of remaining kinase activity in the presence of the inhibitor. A higher percentage indicates weaker inhibition. Data is primarily derived from KINOMEscan assays.[1]

Experimental Protocols

1. In Vitro Kinase Inhibition Assay

  • Objective: To determine the IC50 of Brivanib (BMS-540215) against a specific kinase.

  • Materials:

    • Recombinant kinase

    • Kinase-specific substrate

    • Brivanib (BMS-540215)

    • ATP (radiolabeled or for use with a detection reagent)

    • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mg/mL BSA)

    • 96-well plates

    • Plate reader

  • Procedure:

    • Prepare serial dilutions of Brivanib (BMS-540215) in assay buffer.

    • Add the kinase and substrate to the wells of the 96-well plate.

    • Add the Brivanib dilutions to the wells.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., radioactivity measurement or luminescence).

    • Calculate the percent inhibition for each concentration and determine the IC50 value using a dose-response curve.

2. HUVEC Proliferation Assay

  • Objective: To assess the anti-proliferative effect of Brivanib on endothelial cells.

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs)

    • Endothelial cell growth medium

    • Brivanib (BMS-540215)

    • VEGF

    • 96-well plates

    • Cell proliferation reagent (e.g., MTT, WST-1)

    • Microplate reader

  • Procedure:

    • Seed HUVECs in a 96-well plate and allow them to attach overnight.

    • Starve the cells in a low-serum medium for 24 hours.

    • Treat the cells with serial dilutions of Brivanib for 1 hour.

    • Stimulate the cells with VEGF.

    • Incubate for 48-72 hours.

    • Add the cell proliferation reagent and incubate as per the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate the percentage of proliferation inhibition compared to the VEGF-stimulated control.

3. Western Blot for Phosphorylated VEGFR2

  • Objective: To detect the inhibition of VEGFR2 phosphorylation in cells treated with Brivanib.

  • Materials:

    • Cell line expressing VEGFR2 (e.g., HUVECs)

    • Brivanib (BMS-540215)

    • VEGF

    • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies (anti-phospho-VEGFR2, anti-total-VEGFR2, anti-GAPDH)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Western blotting equipment

  • Procedure:

    • Culture cells to 70-80% confluency.

    • Treat cells with Brivanib for the desired time.

    • Stimulate cells with VEGF for a short period (e.g., 10 minutes).

    • Lyse the cells in ice-cold lysis buffer.

    • Determine protein concentration using a BCA assay.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody overnight.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

Visualizations

Signaling_Pathway cluster_VEGFR VEGF Signaling cluster_FGFR FGF Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K ERK ERK PLCg->ERK Akt Akt PI3K->Akt Cell Survival Cell Survival Akt->Cell Survival Cell Proliferation Cell Proliferation ERK->Cell Proliferation FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 RAS_RAF_MEK RAS/RAF/MEK FRS2->RAS_RAF_MEK ERK2 ERK RAS_RAF_MEK->ERK2 ERK2->Cell Proliferation Brivanib Brivanib Brivanib->VEGFR2 Inhibits Brivanib->FGFR Inhibits

Caption: Brivanib inhibits both VEGFR and FGFR signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Cell_Proliferation HUVEC Proliferation Assay Western_Blot Western Blot (pVEGFR2) Xenograft Tumor Xenograft Model (e.g., HCC, Colon) Tumor_Growth Tumor Growth Inhibition Xenograft->Tumor_Growth Biomarker Biomarker Analysis Xenograft->Biomarker Brivanib_Alaninate This compound (Prodrug) Brivanib_Alaninate->Xenograft Brivanib_Active Brivanib (BMS-540215) (Active Drug) Brivanib_Alaninate->Brivanib_Active Conversion Brivanib_Active->Kinase_Assay Brivanib_Active->Cell_Proliferation Brivanib_Active->Western_Blot

References

Interpreting unexpected results from Brivanib Alaninate experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Brivanib Alaninate experiments. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during in vitro and in vivo studies with this dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific problems you may encounter.

I. In Vitro Cell-Based Assays

Question 1: Why am I observing inconsistent IC50 values for this compound in my cell proliferation assays (e.g., MTT, SRB)?

Answer: Inconsistent IC50 values can arise from several factors. Here's a troubleshooting guide to help you identify the cause:

  • Compound Solubility and Stability: this compound has limited aqueous solubility and is typically dissolved in DMSO for in vitro use.[1][2][3]

    • Precipitation: Ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) to prevent precipitation of the compound. Visually inspect your stock solutions and final dilutions for any signs of precipitation.

    • Stability in Media: this compound has acceptable stability up to pH 6.5.[2][4] The pH of your cell culture medium can influence its stability. Ensure your medium is properly buffered and fresh. Some components in cell culture media can degrade over time, affecting drug stability.[5][6]

  • Cell Line Specifics:

    • Receptor Expression: The anti-proliferative effect of this compound can be dependent on the expression levels of VEGFR and FGFR in your chosen cell line.[7] A low expression of these receptors might lead to a weaker-than-expected effect.

    • Cell Line Integrity: Ensure your cell lines are not misidentified or contaminated. Regular cell line authentication is recommended.

  • Assay Conditions:

    • Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecule inhibitors, reducing their effective concentration.[8] If you are observing a weaker effect than anticipated, consider reducing the serum concentration during the drug incubation period, if your cell line can tolerate it.

    • MTT Assay Artifacts: The MTT assay measures metabolic activity, which may not always directly correlate with cell viability.[9] Some compounds can interfere with the MTT reagent itself. Consider using an alternative viability assay, such as crystal violet or a cell counting method, to confirm your results.

Question 2: My cell viability results show a paradoxical effect, where low concentrations of this compound seem to enhance cell proliferation. Is this expected?

Answer: While counterintuitive, a paradoxical enhancement of proliferation at low concentrations of a kinase inhibitor has been observed in some contexts. For Brivanib, one study noted that doses ≤20 µM paradoxically enhanced FGF-induced proliferation of hepatic stellate cells (LX-2), while higher concentrations were inhibitory.[1] This could be due to complex feedback loops within the signaling pathways being targeted.

Troubleshooting Steps:

  • Confirm the Observation: Repeat the experiment with a fine-grained dose-response curve to confirm the biphasic effect.

  • Use an Alternative Assay: Verify the finding with a different proliferation assay (e.g., direct cell counting, BrdU incorporation) to rule out assay-specific artifacts.

  • Investigate Downstream Signaling: At the concentrations showing enhanced proliferation, examine the phosphorylation status of key downstream effectors of the VEGFR and FGFR pathways (e.g., ERK, Akt) via Western blot. This may reveal unexpected signaling activation.

II. Western Blotting and Signaling Analysis

Question 3: I'm not seeing the expected decrease in phosphorylated VEGFR-2 or FGFR after this compound treatment in my Western blots.

Answer: This is a common issue when working with kinase inhibitors and phospho-specific antibodies. Here’s a systematic approach to troubleshooting:

  • On-Target Engagement:

    • Dose and Time: Ensure you are using an appropriate concentration of this compound and incubating for a sufficient duration to observe an effect. A concentration of 2 µM has been shown to significantly inhibit VEGFR2 and FGFR1 phosphorylation in stimulated cells.[2][4]

    • Ligand Stimulation: this compound's inhibitory effect on receptor phosphorylation is most evident in cells stimulated with their respective ligands (e.g., VEGF, bFGF).[2][4][7] If you are not stimulating your cells, the basal level of receptor phosphorylation may be too low to detect a significant decrease.

  • Western Blot Protocol Optimization:

    • Phosphatase Inhibitors: It is critical to include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of your proteins.[10]

    • Blocking Buffers: For phospho-specific antibodies, avoid using milk as a blocking agent as it contains phosphoproteins (casein) that can increase background noise. Use Bovine Serum Albumin (BSA) instead.[10]

    • Antibody Quality: Ensure your primary antibody is specific for the phosphorylated form of the target protein and has been validated for Western blotting.

III. In Vivo Experiments

Question 4: My in vivo xenograft model is not responding to this compound treatment as expected based on published data.

Answer: Several factors can contribute to a lack of efficacy in in vivo models:

  • Drug Formulation and Administration:

    • Solubility: this compound is practically insoluble in water.[3] For oral administration, it needs to be formulated as a suspension. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Ensure the compound is properly suspended before each administration.

    • Prodrug Conversion: this compound is a prodrug that is converted to its active form, Brivanib (BMS-540215), in vivo.[11] While this conversion is generally efficient, factors affecting metabolism could potentially influence the levels of the active compound.[12]

  • Tumor Model Characteristics:

    • Receptor Expression: The sensitivity of a tumor xenograft to Brivanib can be correlated with the expression levels of FGFR-1 and FGFR-2.[7] Confirm the expression of these receptors in your tumor model.

    • Tumor Microenvironment: The tumor microenvironment plays a crucial role in angiogenesis. The specific characteristics of your xenograft model may influence its dependence on the VEGFR/FGFR signaling pathways.

  • Pharmacokinetics and Pharmacodynamics (PK/PD):

    • Dosing Schedule: Ensure your dosing schedule is appropriate to maintain a therapeutic concentration of the drug.

    • Biomarker Analysis: To confirm target engagement in your in vivo model, you can perform immunohistochemistry (IHC) for p-VEGFR2 on tumor samples from treated and control animals. A reduction in p-VEGFR2 staining would indicate that the drug is hitting its target.[7]

Data Summary Tables

Table 1: this compound In Vitro Potency

Target/AssayIC50 ValueCell Line/SystemReference
VEGFR-2 (BMS-540215)25 nMKinase Assay[11]
VEGFR-1 (BMS-540215)380 nMKinase Assay[11]
VEGFR-3 (BMS-540215)10 nMKinase Assay[11]
FGFR-1 (BMS-540215)148 nMKinase Assay[11]
FGFR-2 (BMS-540215)125 nMKinase Assay[11]
FGFR-3 (BMS-540215)68 nMKinase Assay[11]
VEGF-stimulated HUVEC Proliferation40 nMHUVEC[2][4]
FGF-stimulated HUVEC Proliferation276 nMHUVEC[2][4]

Table 2: this compound Solubility

SolventSolubilityNotesReference
DMSO≥22.05 mg/mLMay require sonication.[1][3]
Ethanol≥10.03 mg/mL[3]
WaterInsoluble[3]

Detailed Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Treatment: Remove the overnight culture medium and add 100 µL of the medium containing the various concentrations of this compound or vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Phosphorylated VEGFR-2
  • Cell Treatment: Plate cells and allow them to adhere. Serum-starve the cells overnight if necessary. Treat with this compound at the desired concentrations for the specified time. Stimulate with VEGF (e.g., 50 ng/mL) for 15-30 minutes before lysis.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[10]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated VEGFR-2 (e.g., p-VEGFR-2 Tyr1175) overnight at 4°C, diluted in 5% BSA in TBST.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Re-probing: If necessary, strip the membrane and re-probe for total VEGFR-2 and a loading control (e.g., GAPDH or β-actin).

Visualizations

Brivanib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K FGFR->PI3K RAS RAS FGFR->RAS Brivanib This compound (active form) Brivanib->VEGFR Brivanib->FGFR AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits VEGFR and FGFR signaling pathways.

Troubleshooting_Workflow Start Unexpected Result Observed (e.g., Inconsistent IC50, No p-VEGFR Inhibition) Check_Compound Verify Compound Integrity - Solubility in DMSO - Stability in Media - Fresh Dilutions Start->Check_Compound Check_Cells Assess Cell Line - Receptor Expression (VEGFR/FGFR) - Mycoplasma Contamination - Cell Line Authentication Start->Check_Cells Check_Assay Review Assay Protocol - Serum Concentration - Ligand Stimulation - Phosphatase Inhibitors (WB) - Blocking Buffer (WB) Start->Check_Assay Alternative_Assay Perform Alternative Assay (e.g., Crystal Violet vs. MTT, different p-antibody) Check_Compound->Alternative_Assay Check_Cells->Alternative_Assay Check_Assay->Alternative_Assay Analyze Analyze Results and Refine Hypothesis Alternative_Assay->Analyze

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: Optimizing Brivanib Alaninate Treatment in Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Brivanib Alaninate in in vivo experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally available small molecule and a prodrug of Brivanib (BMS-540215).[1][2] In vivo, it is rapidly and efficiently converted to its active form, Brivanib.[2][3] Brivanib is a potent and selective dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR-1) tyrosine kinases.[1][4][5][6] By targeting these receptors, Brivanib can inhibit angiogenesis (the formation of new blood vessels) and directly impede tumor cell proliferation, thereby cutting off the supply of nutrients and growth factors to the tumor.[1][7][8]

Q2: What are the typical in vivo models used to test this compound?

Preclinical studies have commonly utilized subcutaneous xenograft models in immunodeficient mice (e.g., athymic nude or SCID mice).[4][5][9] These models involve the implantation of human tumor cell lines, such as hepatocellular carcinoma (e.g., SK-HEP1, HepG2) or colon carcinoma (e.g., HCT116, GEO), to evaluate the anti-tumor efficacy of this compound.[4][5]

Q3: What is a recommended starting dose and treatment schedule for this compound in mice?

Based on published preclinical studies, a common oral dose of this compound is in the range of 60-107 mg/kg, administered once daily.[2][10] For instance, a minimum efficacious dose was determined to be 60 mg/kg per day in one study.[2] Another study using a dose of 107 mg/kg demonstrated significant effects on tumor cell proliferation and vascular density.[10] The optimal dose and schedule may vary depending on the tumor model and experimental endpoints. It is advisable to perform a pilot study to determine the maximum tolerated dose (MTD) and optimal dosing for your specific model.[9]

Q4: What are the expected outcomes of successful this compound treatment in vivo?

Successful treatment with this compound in preclinical models is typically associated with:

  • Significant suppression of tumor growth.[5]

  • Increased apoptosis (programmed cell death) within the tumor.[1][5]

  • Reduced microvessel density, indicating an anti-angiogenic effect.[1][5]

  • Inhibition of cell proliferation.[1][5]

  • Down-regulation of cell cycle regulators.[1][5]

Q5: What potential biomarkers can be used to monitor the in vivo response to this compound?

Several potential biomarkers have been identified that are modulated by this compound treatment. These include:

  • Gene expression changes: Significant modulation of genes such as Tyrosine kinase receptor 1 (Tie-1), collagen type IV alpha1 (Col4a1), complement component 1, q subcomponent receptor 1 (C1qr1), angiotensin receptor-like 1 (Agtrl1), and vascular endothelial-cadherin (Cdh5) has been observed.[4][11]

  • Protein level changes: The protein expression of these genes can be assessed in tumor samples via immunohistochemistry.[4][11]

  • Phosphorylated protein levels: A decrease in phosphorylated VEGFR-2 can indicate target engagement.[5]

  • Circulating biomarkers: Levels of collagen type IV in the blood may decrease with treatment.[11]

Troubleshooting Guide

Observed Issue Potential Causes Troubleshooting Steps
No significant tumor growth inhibition 1. Inadequate Drug Exposure: Poor bioavailability, suboptimal formulation, or rapid metabolism.2. Suboptimal Dosing: Dose may be too low or the dosing frequency may be insufficient.3. Model Resistance: The tumor cell line may be inherently resistant to VEGFR/FGFR inhibition.4. Compound Integrity: The compound may have degraded.1. Verify Formulation: Ensure proper solubilization of this compound for oral gavage. Administration as this compound in an aqueous vehicle generally improves bioavailability.[2] 2. Dose Escalation Study: Conduct a pilot study with a range of doses to determine the MTD and an efficacious dose for your model.[9] 3. Confirm In Vitro Sensitivity: Test the sensitivity of your cell line to Brivanib in vitro (IC50) to confirm it is a suitable model. 4. Check Compound Quality: Verify the purity and stability of your this compound stock.
High Toxicity / Animal Weight Loss 1. Dose is too high: The administered dose exceeds the MTD for the specific animal strain and model.2. Formulation Issues: The vehicle used for administration may be causing toxicity.3. Off-target effects. 1. Reduce Dose: Lower the dose of this compound. Consider a dose de-escalation study. 2. Evaluate Vehicle: Run a control group with only the vehicle to assess its toxicity. 3. Monitor Clinical Signs: Closely monitor animals for signs of distress and measure body weight frequently (e.g., twice a week).[12]
Variability in Tumor Response 1. Inconsistent Dosing Technique: Inaccurate oral gavage can lead to variable drug delivery.2. Tumor Heterogeneity: Variation in tumor size at the start of treatment.3. Animal Health Status: Underlying health issues in some animals can affect treatment response.1. Standardize Administration: Ensure all personnel are proficient in oral gavage techniques. 2. Randomize Animals: Randomize animals into treatment groups when tumors reach a consistent average volume (e.g., 100-150 mm³).[12] 3. Monitor Animal Health: Ensure all animals are healthy before starting the experiment.
Unexpected Pharmacokinetic Profile 1. Incomplete Prodrug Conversion: Issues with the in vivo conversion of this compound to Brivanib.2. Rapid Metabolism/Clearance: The specific animal model may have a faster metabolism rate.1. Measure Both Compounds: When performing pharmacokinetic studies, measure plasma concentrations of both this compound and the active moiety, Brivanib. In preclinical models, the prodrug is typically not detected in plasma due to efficient conversion.[3] 2. Characterize Model PK: Perform a preliminary pharmacokinetic study in your specific animal model to determine key parameters like half-life and clearance.

Data Presentation

Table 1: Summary of In Vivo Efficacy of this compound in Xenograft Models

Tumor Model Dose and Schedule Observed Efficacy Reference
L2987 Human Tumor Xenograft107 mg/kg, daily76% reduction in Ki-67 staining (proliferation); 76% reduction in anti-CD34 staining (vascular density)[10]
Patient-Derived HCC Xenografts (5 of 6 lines)Not specifiedSignificant tumor growth suppression[5]
Human Tumor Xenografts60 mg/kg/day (minimum efficacious dose)Antitumor efficacy[2]

Table 2: Common Side Effects of this compound Observed in Clinical Trials (for reference)

Common Side Effects
Fatigue
Diarrhea
Nausea
Vomiting
Hypertension (high blood pressure)
Skin reactions (rash, hand-foot syndrome)
Changes in liver function tests
Reference:[7]

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Study

  • Cell Culture and Implantation:

    • Culture the chosen human tumor cell line (e.g., SK-HEP1 for HCC) under standard conditions.

    • Harvest cells and resuspend in an appropriate medium (e.g., PBS or Matrigel).

    • Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., athymic nude mice, 6-8 weeks old).

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring tumor dimensions with calipers at least twice a week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[12]

  • Treatment Administration:

    • Vehicle Control Group: Administer the vehicle used to formulate this compound (e.g., an aqueous vehicle).

    • This compound Group(s): Administer the desired dose(s) of this compound (e.g., 60 mg/kg) orally via gavage, once daily.

    • Positive Control Group (Optional): Administer a standard-of-care agent for the specific tumor type.

    • Treat for a predetermined duration (e.g., 21-28 days).[12]

  • Efficacy and Toxicity Assessment:

    • Continue to measure tumor volume and body weight at least twice a week.

    • Monitor the animals for any clinical signs of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Protocol 2: Pharmacodynamic (Biomarker) Analysis

  • Tissue Collection:

    • At the end of the efficacy study, or at specific time points during treatment, collect tumor tissue and blood samples from a subset of mice from each group.

  • Immunohistochemistry (IHC):

    • Fix a portion of the tumor tissue in formalin and embed in paraffin.

    • Section the paraffin-embedded tissue and perform IHC staining for biomarkers of interest, such as Ki-67 (proliferation), CD34 (endothelial cells), and phosphorylated VEGFR-2.

  • Western Blotting:

    • Flash-freeze a portion of the tumor tissue in liquid nitrogen.

    • Prepare protein lysates from the frozen tissue.

    • Perform western blotting to analyze the expression and phosphorylation status of proteins in the VEGFR and FGFR signaling pathways (e.g., p-VEGFR-2, p-ERK, p-Akt).[5]

  • Gene Expression Analysis:

    • Extract RNA from frozen tumor tissue.

    • Perform quantitative real-time PCR (qRT-PCR) or microarray analysis to assess changes in the expression of relevant genes (e.g., Tie-1, Col4a1).[4]

Visualizations

Brivanib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds FGF FGF FGFR1 FGFR-1 FGF->FGFR1 Binds Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) VEGFR2->Downstream Activates FGFR1->Downstream Activates Brivanib Brivanib Brivanib->VEGFR2 Inhibits Brivanib->FGFR1 Inhibits Angiogenesis Angiogenesis Downstream->Angiogenesis Proliferation Cell Proliferation Downstream->Proliferation

This compound Mechanism of Action.

Experimental_Workflow start Start cell_culture Tumor Cell Culture start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomization (Tumor Volume ~100-150 mm³) tumor_growth->randomization treatment Treatment Administration (Vehicle vs. Brivanib) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint Reached monitoring->endpoint analysis Tumor Excision & Pharmacodynamic Analysis endpoint->analysis end End analysis->end

In Vivo Efficacy Study Workflow.

Troubleshooting Low Efficacy.

References

Technical Support Center: Minimizing Brivanib Alaninate Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of Brivanib Alaninate in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally available prodrug of Brivanib (BMS-540215).[1][2] In animal models, this compound is rapidly converted to its active form, Brivanib.[2] Brivanib is a potent and selective dual inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR) and Fibroblast Growth Factor Receptors (FGFR).[3][4][5] By inhibiting these receptor tyrosine kinases, Brivanib blocks downstream signaling pathways involved in angiogenesis (blood vessel formation) and cell proliferation, which are crucial for tumor growth.[6][7]

Q2: What are the common toxicities observed with this compound in animal studies?

Based on preclinical and clinical studies, the most frequently observed toxicities associated with this compound and other VEGFR/FGFR inhibitors include:

  • Hypertension: An increase in blood pressure is a common on-target effect of VEGFR inhibitors.[8][9][10][11][12]

  • Gastrointestinal Toxicity: This can manifest as diarrhea, decreased appetite, and weight loss.[8][9][10]

  • Hepatotoxicity: Elevations in liver enzymes such as aspartate aminotransferase (AST) and alanine aminotransferase (ALT) have been reported.[8][9]

  • Cardiotoxicity: Although less common, cardiac-related adverse events can occur with tyrosine kinase inhibitors.

  • Fatigue: A general state of tiredness or lack of energy is a reported side effect.[8][9][10]

  • Hand-Foot Skin Reaction: This was notably less frequent with Brivanib compared to other similar drugs like sorafenib.[8][13]

Q3: Are there any known off-target effects of Brivanib that could contribute to toxicity?

While Brivanib is a selective inhibitor of VEGFR and FGFR, like many kinase inhibitors, it may have off-target activities. The specific off-target kinase inhibition profile of Brivanib is not extensively detailed in the provided search results. However, it is a known phenomenon for tyrosine kinase inhibitors to have off-target effects that can contribute to toxicity.[14][15] Further investigation into the broader kinase inhibition profile of Brivanib could provide more insights into potential off-target liabilities.

Troubleshooting Guides

Managing Hypertension

Issue: A significant and sustained increase in blood pressure is observed in animals treated with this compound.

Potential Cause: Inhibition of VEGFR signaling can lead to decreased nitric oxide production and increased levels of the vasoconstrictor endothelin-1, resulting in hypertension.[16][17]

Mitigation Strategies:

  • Monitoring: Regularly monitor blood pressure in treated animals using non-invasive tail-cuff methods or telemetry.

  • Dose Reduction: If hypertension is severe, consider a dose reduction of this compound. Clinical trials in humans have utilized dose reductions to manage toxicities.[8][18]

  • Antihypertensive Therapy: Prophylactic or therapeutic administration of antihypertensive agents can be considered.

    • Recommended Agents: Angiotensin-converting enzyme (ACE) inhibitors (e.g., captopril) and calcium channel blockers (e.g., nifedipine) have been shown to be effective in managing VEGFR inhibitor-induced hypertension in rats.[19][20]

    • Starting Doses in Rats:

      • Captopril: 30 mg/kg, once daily (qd), orally.[19]

      • Nifedipine: 10 mg/kg, twice daily (bd), orally.[19]

      • These doses can be adjusted based on blood pressure measurements.

Managing Gastrointestinal Toxicity (Diarrhea and Weight Loss)

Issue: Animals exhibit signs of diarrhea, decreased food intake, and significant weight loss.

Potential Cause: Tyrosine kinase inhibitors can affect the gastrointestinal tract, leading to an imbalance in fluid absorption and secretion.

Mitigation Strategies:

  • Anti-diarrheal Medication:

    • Loperamide: This is a first-line treatment for chemotherapy-induced diarrhea.[21][22][23]

      • Dosage in Mice: A starting oral dose of 1-3 mg/kg can be administered. For more severe diarrhea, doses up to 10 mg/kg have been used in some models.[24][25] It is recommended to start with a lower dose and titrate up as needed. Loperamide can be administered once or twice daily.[24]

  • Nutritional Support:

    • Dietary Intervention: Provide highly palatable and calorically dense nutritional supplements to encourage food intake and mitigate weight loss.[26] A low-fat diet has been shown to improve outcomes in mice undergoing chemotherapy.[27]

    • Hydration: Ensure animals have easy access to water to prevent dehydration, which can be exacerbated by diarrhea.

  • Dose Interruption/Reduction: A temporary halt in treatment or a dose reduction of this compound may be necessary if gastrointestinal toxicity is severe and not manageable with supportive care.[8]

Monitoring for and Mitigating Hepato- and Cardiotoxicity

Issue: Concerns about potential liver or heart damage during long-term studies.

Potential Cause: While less common, tyrosine kinase inhibitors can have toxic effects on the liver and heart.

Mitigation Strategies:

  • Monitoring:

    • Hepatotoxicity: Monitor serum levels of liver enzymes such as ALT and AST.[8][9]

    • Cardiotoxicity: In-life monitoring can include electrocardiograms (ECG) and echocardiography. At study termination, heart tissues should be collected for histopathological evaluation to look for signs of fibrosis, myocyte vacuolization, and apoptosis.

  • Dose Management: If signs of significant organ toxicity are observed, a dose reduction or discontinuation of this compound should be considered.

Data Presentation

Table 1: Summary of this compound Toxicities and Mitigation Strategies in Animal Models

ToxicityMonitoring ParametersPotential Mitigation Strategies
Hypertension Blood pressure (tail-cuff or telemetry)Dose reduction, administration of ACE inhibitors (e.g., captopril 30 mg/kg qd in rats) or calcium channel blockers (e.g., nifedipine 10 mg/kg bd in rats).[19][20]
Gastrointestinal Toxicity Body weight, food intake, stool consistencyAdministration of loperamide (1-10 mg/kg orally in mice), nutritional support (high-calorie, palatable diet), ensure adequate hydration, dose interruption/reduction.[24][25][26]
Hepatotoxicity Serum ALT and AST levelsDose reduction or discontinuation based on the severity of enzyme elevation.
Cardiotoxicity ECG, echocardiography, post-mortem histopathologyDose reduction or discontinuation if significant cardiac abnormalities are detected.

Experimental Protocols

Protocol 1: Management of this compound-Induced Diarrhea in Mice
  • Monitoring: Observe mice daily for signs of diarrhea (soft or liquid stools) and record body weight.

  • Loperamide Administration:

    • Prepare a fresh solution of loperamide hydrochloride in sterile saline.

    • Upon observation of diarrhea, administer loperamide orally at a starting dose of 3 mg/kg.[24]

    • The dose can be administered once or twice daily.

    • If diarrhea persists, the dose can be titrated upwards to a maximum of 10 mg/kg per day.[25]

  • Supportive Care:

    • Provide a high-calorie, palatable nutritional supplement in the cage.[26]

    • Ensure continuous access to drinking water.

  • Endpoint: If diarrhea is severe and unresponsive to treatment, or if there is a significant loss of body weight (>15-20%), consider a temporary cessation of this compound treatment or euthanasia if humane endpoints are met.

Protocol 2: Management of this compound-Induced Hypertension in Rats
  • Blood Pressure Measurement:

    • Acclimate rats to the restraint and tail-cuff apparatus for several days before starting the experiment.

    • Measure baseline blood pressure for 3-5 consecutive days before initiating this compound treatment.

    • Continue to measure blood pressure at regular intervals (e.g., 2-3 times per week) throughout the study.

  • Antihypertensive Treatment:

    • If a sustained increase in systolic blood pressure of >30 mmHg above baseline is observed, initiate antihypertensive therapy.

    • Administer nifedipine orally at a dose of 10 mg/kg twice daily.[19]

    • Alternatively, administer captopril orally at a dose of 30 mg/kg once daily.[19]

  • Dose Adjustment:

    • Continue to monitor blood pressure and adjust the dose of the antihypertensive agent as needed to maintain blood pressure within a normal range.

    • If hypertension remains uncontrolled despite antihypertensive treatment, consider a dose reduction of this compound.

Visualizations

Signaling Pathways

Brivanib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS FGFR->RAS Brivanib Brivanib Brivanib->VEGFR Brivanib->FGFR Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Promotes Angiogenesis Angiogenesis ERK->Angiogenesis Promotes

Caption: Brivanib inhibits VEGFR and FGFR signaling pathways.

Experimental Workflow

Toxicity_Management_Workflow Start Start Administer_Brivanib Administer this compound Start->Administer_Brivanib Monitor_Toxicity Monitor for Toxicity (BP, Weight, Stool) Administer_Brivanib->Monitor_Toxicity Toxicity_Observed Toxicity Observed? Monitor_Toxicity->Toxicity_Observed Continue_Monitoring Continue Monitoring Toxicity_Observed->Continue_Monitoring No Implement_Mitigation Implement Mitigation Strategy (e.g., Supportive Care, Dose Reduction) Toxicity_Observed->Implement_Mitigation Yes Continue_Monitoring->Monitor_Toxicity End_Study End_Study Continue_Monitoring->End_Study Study Completion Assess_Response Assess Response to Mitigation Implement_Mitigation->Assess_Response Toxicity_Resolved Toxicity Resolved? Assess_Response->Toxicity_Resolved Toxicity_Resolved->Continue_Monitoring Yes Toxicity_Resolved->Implement_Mitigation No (Consider Dose Adjustment)

Caption: Workflow for managing this compound toxicity.

References

Brivanib Alaninate inconsistent results in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering inconsistent in vitro results with Brivanib Alaninate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its active form?

A1: this compound (BMS-582664) is an orally available prodrug.[1] It is the alaninate salt of its active moiety, Brivanib (BMS-540215).[2] In vitro and in vivo studies have shown that this compound is rapidly and efficiently hydrolyzed to the active Brivanib.[1]

Q2: What is the primary mechanism of action for Brivanib?

A2: Brivanib is a potent, ATP-competitive, multi-targeted tyrosine kinase inhibitor. It selectively inhibits Vascular Endothelial Growth Factor Receptors (VEGFR) and Fibroblast Growth Factor Receptors (FGFR).[2][3] By blocking these signaling pathways, Brivanib inhibits angiogenesis (the formation of new blood vessels) and tumor cell proliferation.[3][4]

Q3: Which specific kinases does the active form, Brivanib (BMS-540215), inhibit?

A3: Brivanib (BMS-540215) demonstrates potent and selective inhibition against several VEGFR and FGFR family members.[2] Its inhibitory activity is summarized in the table below.

Q4: Should I use this compound or the active form (BMS-540215) for my in vitro experiments?

A4: This depends on your experimental goals. This compound is suitable for studies where prodrug conversion is part of the investigation. However, for direct kinase inhibition or cellular assays targeting VEGFR/FGFR pathways, using the active form, Brivanib (BMS-540215), can reduce variability associated with inconsistent enzymatic conversion and provide more direct and reproducible results.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of the active moiety, Brivanib (BMS-540215).

Target KinaseIC50 (nmol/L)
VEGFR-1 (Flt-1)380[2]
VEGFR-2 (KDR) 25 [2]
VEGFR-3 (Flt-4)10[2]
FGFR-1148[2]
FGFR-2125[2]
FGFR-368[2]

Data presented for the active form, Brivanib (BMS-540215).

Signaling Pathway

Brivanib_Signaling_Pathway cluster_membrane Cell Membrane cluster_drug cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome VEGFR VEGFR PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR FGFR FGFR->PI3K_Akt FGFR->RAS_MAPK Brivanib Brivanib (BMS-540215) Brivanib->VEGFR Brivanib->FGFR Proliferation Cell Proliferation PI3K_Akt->Proliferation RAS_MAPK->Proliferation

Caption: Brivanib inhibits VEGFR/FGFR signaling pathways.

Troubleshooting Guide for Inconsistent In Vitro Results

This guide addresses common issues that can lead to variability in experimental outcomes.

ProblemPotential CauseRecommended Solution
Higher than expected IC50 value or no effect 1. Incomplete Prodrug Conversion: this compound requires hydrolysis by cellular esterases to become active. Esterase activity can be low or vary between cell lines.a. Use the active form, Brivanib (BMS-540215), directly for your assay. b. If using the prodrug is necessary, confirm its conversion to the active form via LC-MS analysis of cell lysates or conditioned media. c. Test a positive control cell line known to have high esterase activity.
2. Low Target Expression: The cell line used may express low levels of VEGFR and/or FGFR.a. Perform qPCR or Western blot to confirm and quantify the expression of target receptors (VEGFR-2, FGFR-1, etc.) in your cell line.[5] b. Select a cell line with documented high expression of the target receptors.
3. Compound Instability or Precipitation: The compound may be unstable in your culture medium or may have precipitated out of solution, lowering the effective concentration.a. Prepare fresh stock solutions in an appropriate solvent like DMSO.[6] b. Visually inspect media for precipitation after adding the compound. c. Avoid repeated freeze-thaw cycles of stock solutions. d. Minimize exposure of the compound to light.
High variability between replicate wells or experiments 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to significant variability in proliferation or viability assays.a. Ensure a single-cell suspension before seeding. b. Use a calibrated multichannel pipette or an automated cell dispenser for seeding. c. Allow plates to sit at room temperature for 20-30 minutes before incubation to ensure even cell settling.
2. Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, leading to altered cell growth and compound concentration.a. Do not use the outer wells of the plate for experimental data. Fill them with sterile PBS or media to maintain humidity.
3. Serum Lot Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors that may interfere with the assay.a. Use a single, large batch of FBS for an entire set of experiments. b. Consider serum-starving cells before treatment to synchronize them and reduce background signaling, followed by stimulation with a known concentration of VEGF or FGF.[7]
Unexpected cytotoxicity or off-target effects 1. High Compound Concentration: At high concentrations, Brivanib may inhibit other kinases or cellular processes, leading to non-specific effects.a. Perform a wide dose-response curve to identify the specific, target-mediated inhibition range. b. Compare results with a structurally unrelated inhibitor of the same target to confirm the effect is target-specific.
2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high for the cells.a. Ensure the final solvent concentration is consistent across all wells, including vehicle controls, and is below the toxic threshold for your cell line (typically <0.5%).

Troubleshooting Workflow

Caption: Workflow for troubleshooting inconsistent in vitro results.

Experimental Protocols

Protocol 1: Cell Proliferation Assay (e.g., MTS/MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000 - 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of this compound or Brivanib (BMS-540215) in growth medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C, 5% CO₂.

  • Viability Measurement: Add the viability reagent (e.g., MTS or MTT) to each well according to the manufacturer's instructions.

  • Reading: Incubate for 1-4 hours, then read the absorbance on a microplate reader at the appropriate wavelength.

  • Analysis: Convert absorbance values to percent inhibition relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol is a general guideline based on typical kinase assays.[6][7]

  • Compound Preparation: Dissolve Brivanib (BMS-540215) in 100% DMSO to create a high-concentration stock. Perform serial dilutions to achieve the desired final concentrations, ensuring the final DMSO concentration in the assay is low (e.g., <2%).[6]

  • Reaction Mixture: Prepare a kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.0, 1.5 mM MnCl₂, 0.5 mM DTT, 25 µg/mL BSA).

  • Assay Plate Setup: To each well of a 96-well plate, add:

    • Kinase buffer.

    • The specific kinase (e.g., recombinant human VEGFR-2).

    • The peptide substrate.

    • Brivanib (BMS-540215) at various concentrations.

  • Initiate Reaction: Start the kinase reaction by adding ATP (e.g., 1 µM ATP with [γ-³³P]ATP).

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 27°C).[6][7]

  • Terminate Reaction: Stop the reaction, for example, by adding cold trichloroacetic acid (TCA) to a final concentration of 15%.[6]

  • Detection: Measure kinase activity. If using radiolabeled ATP, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For non-radioactive methods (e.g., ADP-Glo), follow the manufacturer's protocol.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value using non-linear regression analysis.[7]

References

Technical Support Center: Brivanib Alaninate Xenograft Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in xenograft studies involving Brivanib Alaninate. The information is intended for researchers, scientists, and drug development professionals to enhance the reproducibility and reliability of their preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally available small molecule that functions as a dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases.[1] It is a prodrug that is converted to its active form, brivanib (BMS-540215), in the body. By targeting VEGFR and FGFR, this compound aims to inhibit angiogenesis (the formation of new blood vessels) and block signaling pathways that are crucial for tumor cell proliferation and survival.

Q2: What are the common sources of variability in xenograft studies?

A2: Variability in xenograft studies can be broadly categorized into biological and technical factors. Biological variability can arise from inter-animal differences in age, weight, and overall health, as well as the inherent heterogeneity of the tumor itself. Technical variability can be introduced through inconsistencies in cell handling and passage number, tumor implantation techniques, preparation and administration of the therapeutic agent, and methods of tumor measurement.

Q3: Why is there variability in the response to this compound in different xenograft models?

A3: The response to this compound can vary depending on the specific xenograft model used. This variability is often linked to the molecular characteristics of the tumor cells. For instance, the expression levels of FGFR-1 and FGFR-2 in hepatocellular carcinoma (HCC) xenograft lines have been shown to positively correlate with their sensitivity to Brivanib-induced growth inhibition. Therefore, xenograft models with higher levels of these receptors may exhibit a more robust response to the drug.

Q4: What are the recommended dosages of this compound for mouse xenograft studies?

A4: The efficacious dose of this compound in mouse xenograft models can vary depending on the tumor type and study objectives. Doses ranging from 50 mg/kg to 107 mg/kg administered orally have been reported in the literature to induce significant tumor growth inhibition. It is recommended to perform a dose-response study to determine the optimal dose for a specific xenograft model.

Q5: How should this compound be prepared for oral administration in mice?

A5: this compound is an alanine ester prodrug designed to improve the aqueous solubility of the active compound, brivanib. For oral administration in mice, it can be formulated in an aqueous vehicle. It is crucial to ensure consistent formulation and daily preparation to minimize variability in drug exposure.

Troubleshooting Guide

This guide addresses common issues encountered during this compound xenograft experiments.

Issue Potential Causes Recommended Solutions
High variability in tumor take-rate or initial tumor growth 1. Cell Viability and Passage Number: Low cell viability or high cell passage number can affect tumorigenicity. 2. Inconsistent Cell Injection: Variations in the number of cells injected, injection site, or depth can lead to inconsistent tumor establishment. 3. Animal Health: Differences in the age, weight, or immune status of the mice can impact tumor engraftment.1. Use cells with high viability (>90%) and a consistent, low passage number. 2. Standardize the cell injection procedure, including the use of a consistent volume and anatomical location. Consider using a matrix like Matrigel to improve engraftment. 3. Use a homogenous cohort of mice in terms of age, weight, and strain. Allow for an acclimatization period before tumor implantation.
Inconsistent response to this compound treatment 1. Drug Formulation and Administration: Inaccurate dosing or instability of the formulated drug can lead to variable drug exposure. 2. Tumor Heterogeneity: The inherent diversity of cells within the xenograft can result in varied responses to treatment. 3. Development of Drug Resistance: Prolonged treatment can lead to the selection of drug-resistant tumor cell populations.1. Prepare fresh this compound formulations daily and ensure accurate and consistent administration (e.g., time of day, oral gavage technique). 2. Characterize the molecular profile of your xenograft model, including VEGFR and FGFR expression levels. Consider using multiple well-characterized models. 3. Analyze tumor tissue post-treatment to investigate potential mechanisms of resistance.
No significant tumor growth inhibition with this compound 1. Xenograft Model Insensitivity: The chosen xenograft model may not be dependent on the VEGFR/FGFR signaling pathways. 2. Insufficient Drug Exposure: The dose or dosing schedule may not be sufficient to achieve therapeutic concentrations at the tumor site. 3. Suboptimal Dosing Regimen: The frequency of administration may not be optimal to sustain target inhibition.1. Confirm the activation of VEGFR and/or FGFR signaling pathways in your xenograft model (e.g., via Western blot for phosphorylated receptors). 2. Conduct a dose-escalation study to determine the maximum tolerated and efficacious dose. 3. Optimize the dosing schedule (e.g., once daily vs. twice daily) based on the pharmacokinetic profile of this compound.
Toxicity or adverse effects in treated mice (e.g., weight loss) 1. High Dose: The administered dose of this compound may be too high. 2. Off-target Effects: The inhibitor may have effects on other kinases or biological processes. 3. Vehicle-related Issues: The vehicle used for drug formulation may be causing adverse effects.1. Perform a maximum tolerated dose (MTD) study to determine a safe and effective dose range. 2. Monitor for known side effects associated with VEGFR/FGFR inhibition (e.g., hypertension, fatigue). 3. Include a vehicle-only control group to assess any effects of the formulation vehicle.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical xenograft studies with this compound.

Table 1: In Vivo Efficacy of this compound in Different Xenograft Models

Xenograft ModelDose (mg/kg, oral)Treatment DurationTumor Growth Inhibition (%)Reference
L2987 (human non-small cell lung cancer)80Not Specified85[2]
L2987 (human non-small cell lung cancer)107Not Specified97[2]
H3396 (patient-derived)60Not Specified85[2]
H3396 (patient-derived)90Not Specified97[2]
Patient-derived HCC (06-0606)50Not Specified55[2]
Patient-derived HCC (06-0606)100Not Specified13[2]
Hep3B (human hepatocellular carcinoma)60Daily64[3]

Table 2: Pharmacodynamic Effects of this compound in Xenograft Models

Xenograft ModelDose (mg/kg, oral)ParameterResultReference
L2987107Ki-67 Staining (Cell Proliferation)76% reduction[4]
L2987107CD34 Staining (Vascular Density)76% reduction[4]
Patient-derived HCC (06-0606)60ApoptosisIncreased[2]
Patient-derived HCC (06-0606)60Microvessel DensityDecreased[2]

Experimental Protocols

1. Subcutaneous Xenograft Model Establishment

  • Cell Culture: Culture human cancer cells (e.g., Hep3B, L2987) in their recommended growth medium. Use cells in the logarithmic growth phase with high viability (>90%) and a consistent low passage number.

  • Cell Preparation: Harvest cells using trypsin and wash with sterile phosphate-buffered saline (PBS). Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ to 5 x 10⁷ cells/mL. Keep the cell suspension on ice.

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID), typically 4-6 weeks of age. Allow mice to acclimatize for at least one week before the experiment.

  • Subcutaneous Injection: Anesthetize the mouse using an approved method. Inject 100-200 µL of the cell suspension subcutaneously into the flank of the mouse using a 27-gauge needle.

  • Tumor Monitoring: Monitor the animals regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[5]

2. This compound Formulation and Administration

  • Formulation: Prepare this compound fresh daily in an appropriate aqueous vehicle. Ensure the drug is completely dissolved or forms a homogenous suspension.

  • Administration: Administer the formulated this compound orally to the mice using a gavage needle. The volume should typically not exceed 10 mL/kg of the animal's body weight.[2][6][7][8] Ensure proper technique to avoid injury to the esophagus.

3. Immunohistochemistry for Pharmacodynamic Analysis

  • Tissue Collection and Preparation: At the end of the study, euthanize the mice and excise the tumors. Fix the tumors in 10% neutral buffered formalin and embed in paraffin.

  • Sectioning: Cut 4-5 µm sections from the paraffin-embedded tumor blocks and mount them on charged slides.

  • Staining for CD31 (Microvessel Density) and Ki-67 (Proliferation):

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval using an appropriate buffer and heating method.

    • Block endogenous peroxidase activity.

    • Incubate with a primary antibody against CD31 or Ki-67.

    • Incubate with a suitable secondary antibody conjugated to a detection enzyme (e.g., HRP).

    • Develop the signal using a chromogen (e.g., DAB).

    • Counterstain with hematoxylin.

    • Dehydrate and mount the slides.

  • Analysis: Quantify the staining for CD31 and Ki-67 using image analysis software. Express microvessel density as the number of CD31-positive vessels per field of view and the proliferation index as the percentage of Ki-67-positive cells.

Visualizations

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds FGF FGF FGFR FGFR FGF->FGFR Binds RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway VEGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT Activates Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR->RAS_RAF_MEK_ERK Activates FGFR->PI3K_AKT Activates Brivanib Brivanib Brivanib->VEGFR Inhibits Brivanib->FGFR Inhibits Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival

Caption: this compound Signaling Pathway Inhibition.

G cluster_pre_treatment Pre-Treatment cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis A Cell Culture (High Viability, Low Passage) B Prepare Cell Suspension (e.g., with Matrigel) A->B C Implant Cells Subcutaneously in Immunodeficient Mice B->C D Monitor Tumor Growth (Calipers) C->D E Randomize Mice into Treatment Groups D->E F Prepare & Administer This compound (Oral Gavage) E->F G Continue Monitoring Tumor Volume & Animal Health F->G H Euthanize Mice & Excise Tumors G->H I Pharmacodynamic Analysis (e.g., IHC for CD31, Ki-67) H->I J Data Analysis & Interpretation I->J

Caption: Experimental Workflow for a this compound Xenograft Study.

G cluster_investigation Investigation cluster_solutions Solutions A Inconsistent Results Observed (e.g., High Variability in Tumor Growth) B Review Experimental Protocol & Procedures A->B C Check Cell Line Characteristics (Passage #, Viability) A->C D Verify Drug Formulation & Administration Technique A->D E Assess Animal Health & Husbandry A->E F Standardize Cell Culture & Injection Technique B->F C->F G Ensure Consistent Drug Prep & Dosing D->G H Use Homogenous Animal Cohorts E->H I Optimize Dose & Schedule G->I

Caption: Troubleshooting Logic for Variability in Xenograft Studies.

References

Validation & Comparative

A Preclinical Head-to-Head: Brivanib Alaninate vs. Sorafenib in Hepatocellular Carcinoma Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of Brivanib Alaninate and Sorafenib, two multi-kinase inhibitors investigated for the treatment of hepatocellular carcinoma (HCC). This analysis is based on available preclinical data to inform research and development decisions.

This compound, a prodrug of brivanib, is a dual inhibitor of Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF) signaling pathways.[1][2] Sorafenib is a multi-kinase inhibitor that targets Raf kinases (BRAF and c-RAF) and receptor tyrosine kinases such as VEGFRs and Platelet-Derived Growth Factor Receptor (PDGFR).[3] Both agents have been evaluated in preclinical HCC models, demonstrating anti-tumor activity through the inhibition of key pathways involved in tumor growth, proliferation, and angiogenesis.

Comparative Efficacy in Preclinical Models

In Vitro Anti-proliferative Activity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineDrugIC50 (µM)Reference
HepG2Sorafenib~6[4]
HuH-7Sorafenib~6[4]

Data for this compound in the same cell lines from a comparative study is not available in the searched literature.

In Vivo Anti-tumor Efficacy in HCC Xenograft Models

Preclinical studies in mouse xenograft models, where human HCC cells are implanted into immunocompromised mice, have demonstrated the anti-tumor effects of both compounds.

HCC Xenograft ModelDrugDosageTumor Growth InhibitionReference
Hep3BBrivanib90 mg/kg daily64%[5]
HuH-7Sorafenib40 mg/kg daily40%[4]

Note: These results are from separate studies and not a direct comparison. The different xenograft models and dosages should be considered when interpreting this data.

Preclinical evidence also suggests that brivanib has demonstrated anti-tumor activity in xenograft HCC models that express FGF receptors and in those that are resistant to sorafenib.[6]

Mechanisms of Action: A Comparative Overview

Both this compound and Sorafenib target critical signaling pathways implicated in HCC pathogenesis, albeit with distinct profiles.

Signaling Pathways Targeted by Brivanib and Sorafenib

Brivanib is a selective dual inhibitor of FGF and VEGF signaling.[1] Sorafenib inhibits the Raf/MEK/ERK signaling cascade and targets VEGFR and PDGFR.[3]

Signaling_Pathways cluster_Brivanib Brivanib cluster_Sorafenib Sorafenib Brivanib Brivanib VEGFR_B VEGFR Brivanib->VEGFR_B FGFR_B FGFR Brivanib->FGFR_B Angiogenesis_B Angiogenesis VEGFR_B->Angiogenesis_B Proliferation_B Cell Proliferation FGFR_B->Proliferation_B Sorafenib Sorafenib Raf Raf Sorafenib->Raf VEGFR_S VEGFR Sorafenib->VEGFR_S PDGFR PDGFR Sorafenib->PDGFR MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_S Cell Proliferation ERK->Proliferation_S Angiogenesis_S Angiogenesis VEGFR_S->Angiogenesis_S PDGFR->Angiogenesis_S

Figure 1. Targeted signaling pathways of Brivanib and Sorafenib.

Experimental Protocols

Detailed experimental protocols for direct comparative studies are not available. However, based on the methodologies described in the reviewed literature, the following are representative protocols for key preclinical assays.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed HCC cells in 96-well plates treat Treat with Brivanib or Sorafenib (various concentrations) start->treat incubate Incubate for a specified period (e.g., 48 hours) treat->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_formazan Incubate to allow formazan crystal formation add_mtt->incubate_formazan solubilize Solubilize formazan crystals with DMSO incubate_formazan->solubilize measure Measure absorbance at 570 nm solubilize->measure analyze Calculate IC50 values measure->analyze

Figure 2. General workflow for an MTT-based cell proliferation assay.
In Vivo Xenograft Study

This experimental design is commonly used to evaluate the anti-tumor efficacy of compounds in a living organism.

Xenograft_Study_Workflow cluster_workflow HCC Xenograft Study Workflow inject Subcutaneously inject human HCC cells into immunocompromised mice tumor_growth Allow tumors to reach a palpable size inject->tumor_growth randomize Randomize mice into treatment groups (Vehicle, Brivanib, Sorafenib) tumor_growth->randomize treat Administer daily treatment (oral gavage) randomize->treat monitor Monitor tumor volume and body weight regularly treat->monitor euthanize Euthanize mice at study endpoint monitor->euthanize analyze Excise tumors for analysis (e.g., immunohistochemistry, Western blot) euthanize->analyze

Figure 3. A typical workflow for an in vivo HCC xenograft study.
Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be used to assess the downstream effects of drug treatment on signaling pathways.

Protocol:

  • Cell Lysis: HCC cells treated with Brivanib, Sorafenib, or vehicle control are harvested and lysed to extract total protein.

  • Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., phosphorylated ERK, cleaved caspase-3).

  • Secondary Antibody Incubation: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is then captured.

  • Analysis: The intensity of the protein bands is quantified to determine the relative protein expression levels.[4][7]

Summary and Conclusion

Both this compound and Sorafenib have demonstrated anti-tumor activity in preclinical models of hepatocellular carcinoma. Brivanib acts as a dual inhibitor of VEGFR and FGFR, while Sorafenib targets the Raf/MEK/ERK pathway as well as VEGFR and PDGFR. The available preclinical data, although not from direct comparative studies, suggests that both compounds inhibit tumor growth, proliferation, and angiogenesis. Notably, brivanib has shown activity in sorafenib-resistant models, indicating a potential therapeutic option in that setting.[6]

The lack of comprehensive head-to-head preclinical data underscores the need for further research to directly compare the efficacy and molecular mechanisms of these two agents in various HCC subtypes. Such studies would provide a clearer understanding of their relative strengths and weaknesses and could help guide the development of more effective therapeutic strategies for hepatocellular carcinoma.

References

Validating the Anti-Angiogenic Effects of Brivanib Alaninate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Brivanib Alaninate's anti-angiogenic properties with other leading tyrosine kinase inhibitors, supported by experimental data. We delve into its mechanism of action, preclinical efficacy, and the methodologies behind these findings to offer a comprehensive resource for the scientific community.

This compound is an orally available prodrug of brivanib (BMS-540215), a potent and selective dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) signaling pathways.[1] These pathways are critical mediators of tumor angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[2] By targeting both VEGFR and FGFR, this compound offers a promising strategy to overcome resistance mechanisms associated with therapies that target only the VEGF pathway.[3]

Comparative Efficacy: this compound vs. Alternatives

To contextualize the anti-angiogenic potential of this compound, this section presents a comparative analysis of its in vitro and in vivo performance against other well-established multi-targeted tyrosine kinase inhibitors, Sorafenib and Sunitinib.

In Vitro Kinase Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of Brivanib, Sorafenib, and Sunitinib against key angiogenic receptors.

Kinase TargetBrivanib (BMS-540215) IC50 (nM)Sorafenib IC50 (nM)Sunitinib IC50 (nM)
VEGFR-1380[4]--
VEGFR-225[4]90[5]80[5]
VEGFR-310[4]20[5]-
FGFR-1148[4]--
FGFR-2125[4]--
FGFR-368[4]--
PDGFR-β>6000[5]57[5]2[5]
c-Kit-68[5]-
Raf-1-6[5]-
B-Raf-22[5]-
In Vivo Anti-Tumor and Anti-Angiogenic Activity

Preclinical xenograft models are instrumental in evaluating the in vivo efficacy of anti-cancer agents. The data below highlights the effects of this compound on tumor growth and angiogenesis markers.

ParameterThis compoundSorafenibSunitinib
Tumor Growth Inhibition Markedly reduced tumor growth in Hep3B human hepatocellular carcinoma xenografts at 90 mg/kg daily.[6] In RT2 mice, 4-week intervention trials demonstrated similar efficacy to Sorafenib.[7]Suppressed tumor growth in orthotopic and ectopic models of HCC; antitumor effect of 50 mg/kg was greater than 40 mg/kg Sunitinib.[8]Suppressed tumor growth in orthotopic and ectopic models of HCC.[8]
Microvessel Density (MVD) Reduced tumor vascular density by 76% (anti-CD34 staining) in L2987 human tumor xenografts at 107 mg/kg.[2]Reduced microvessel area by 80% in PC12 pheochromocytoma xenografts at 40 mg/kg/day.[9]Reduced microvessel area by 85% in PC12 pheochromocytoma xenografts at 40 mg/kg/day.[9]
Cell Proliferation Reduced tumor cell proliferation by 76% (Ki-67 staining) in L2987 human tumor xenografts at 107 mg/kg.[2]--

Mechanism of Action: Dual Inhibition of VEGFR and FGFR Signaling

This compound's anti-angiogenic activity stems from its ability to competitively inhibit ATP binding to the kinase domains of both VEGFR and FGFR.[10] This dual inhibition disrupts the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival, ultimately suppressing the formation of new blood vessels that tumors rely on for growth.[1][11]

This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K FGFR->PLCg FGFR->PI3K Brivanib This compound (BMS-582664) Brivanib->VEGFR Brivanib->FGFR RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits both VEGFR and FGFR signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key experiments cited in this guide.

In Vivo Xenograft Tumor Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Protocol:

  • Cell Culture: Human tumor cell lines (e.g., Hep3B hepatocellular carcinoma) are cultured in appropriate media.

  • Animal Model: Athymic nude mice (6-8 weeks old) are used.

  • Tumor Implantation: A suspension of tumor cells is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. This compound is administered orally at a specified dose and schedule (e.g., 90 mg/kg daily).[6]

  • Endpoint: The study is concluded when tumors in the control group reach a specific size or after a predetermined treatment period. Tumor growth inhibition is calculated by comparing the average tumor volume of the treated group to the control group.

Xenograft Model Workflow start Tumor Cell Culture implant Subcutaneous Implantation in Nude Mice start->implant monitor Tumor Growth Monitoring implant->monitor randomize Randomization monitor->randomize treat Treatment with This compound randomize->treat control Vehicle Control randomize->control endpoint Endpoint Measurement (Tumor Volume) treat->endpoint control->endpoint end Data Analysis endpoint->end

Caption: Workflow for assessing in vivo anti-tumor efficacy.

Matrigel Plug Assay

Objective: To assess in vivo angiogenesis.

Protocol:

  • Preparation: Matrigel, a basement membrane extract, is thawed on ice. Pro-angiogenic factors (e.g., VEGF, bFGF) and the test compound (this compound) are mixed with the liquid Matrigel.

  • Injection: The Matrigel mixture is subcutaneously injected into the flank of mice. The Matrigel solidifies at body temperature, forming a plug.[12][13]

  • Incubation: The plugs are allowed to incubate in the mice for a set period (e.g., 7-14 days) to allow for vascularization.

  • Explantation and Analysis: The Matrigel plugs are excised, fixed, and embedded in paraffin. Sections of the plugs are then stained for endothelial cell markers (e.g., CD34) to visualize and quantify the extent of new blood vessel formation.[12][13]

Matrigel Plug Assay Workflow start Prepare Matrigel Mixture (with/without Brivanib) inject Subcutaneous Injection start->inject incubate In Vivo Incubation inject->incubate excise Excise Matrigel Plug incubate->excise process Fixation and Sectioning excise->process stain Immunohistochemistry (e.g., CD34) process->stain analyze Quantify Angiogenesis stain->analyze end Results analyze->end

Caption: Procedure for evaluating in vivo angiogenesis.

Immunohistochemistry (IHC) for CD34 and Ki-67

Objective: To quantify microvessel density (CD34) and cell proliferation (Ki-67) in tumor tissue.

Protocol:

  • Tissue Preparation: Formalin-fixed, paraffin-embedded tumor sections are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the target antigens.

  • Blocking: Endogenous peroxidase activity and non-specific antibody binding are blocked.

  • Primary Antibody Incubation: Sections are incubated with a primary antibody specific for either CD34 (for endothelial cells) or Ki-67 (for proliferating cells).[14]

  • Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen (e.g., DAB) to produce a colored precipitate at the site of the antigen.

  • Counterstaining and Mounting: Sections are counterstained with hematoxylin to visualize cell nuclei and then mounted for microscopic examination.

  • Quantification: The number of positively stained cells or blood vessels is counted in multiple high-power fields to determine the Ki-67 labeling index or microvessel density.[15]

Conclusion

The experimental data presented in this guide validate the anti-angiogenic effects of this compound, primarily through its dual inhibition of VEGFR and FGFR signaling. Preclinical studies demonstrate its potent in vitro and in vivo activity, leading to significant inhibition of tumor growth and angiogenesis. The comparative data suggests that Brivanib's unique targeting profile may offer advantages over other tyrosine kinase inhibitors in specific contexts. The detailed experimental protocols provided herein serve as a valuable resource for researchers seeking to further investigate and build upon these findings in the development of novel anti-cancer therapies.

References

Synergistic Potential of Brivanib Alaninate with Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Brivanib alaninate, an oral dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR), has been investigated for its potential to enhance the efficacy of conventional chemotherapy agents across various solid tumors. This guide provides a comparative overview of the synergistic effects of this compound when combined with chemotherapy, supported by available preclinical and clinical data.

Preclinical Evidence of Synergy

While comprehensive preclinical studies detailing the synergistic interactions of this compound with a wide range of chemotherapy drugs are not extensively published, existing research in hepatocellular carcinoma (HCC) models provides insights into its mechanism of action, which lays the groundwork for potential synergistic combinations.

A pivotal preclinical study investigated the antitumor activity of Brivanib in patient-derived HCC xenografts in mice. The study demonstrated that Brivanib monotherapy significantly suppressed tumor growth in five out of six xenograft lines.[1] This effect was associated with a marked decrease in phosphorylated VEGFR-2, an increase in apoptosis, reduced microvessel density, and inhibition of cell proliferation.[1][2]

The dual inhibition of VEGFR and FGFR signaling by Brivanib is crucial. VEGF is a key driver of tumor angiogenesis, and its inhibition can normalize tumor vasculature, potentially improving the delivery and efficacy of cytotoxic agents.[1] The FGF signaling pathway is also implicated in tumor cell proliferation, survival, and resistance to anti-angiogenic therapies.[1] By targeting both pathways, Brivanib may not only inhibit tumor growth directly but also overcome resistance mechanisms to chemotherapy.

Quantitative Data from Preclinical Studies

The following table summarizes the preclinical data on this compound's effect on tumor growth and key biomarkers in an HCC xenograft model. Direct synergistic data with chemotherapy from this specific study is not available; however, the potent single-agent activity suggests a strong basis for combination therapies.

Cancer ModelTreatmentTumor Growth Inhibition (%)Key Biomarker ChangesReference
Hepatocellular Carcinoma (HCC) XenograftsThis compoundSignificant suppression in 5 of 6 xenograft lines↓ Phosphorylated VEGFR-2↑ Apoptosis↓ Microvessel Density↓ Cell Proliferation[1]

Clinical Evaluation of Combination Therapies

Several clinical trials have been initiated to evaluate the safety and efficacy of this compound in combination with various chemotherapy regimens. While detailed quantitative results demonstrating synergy are limited in publicly available data, the designs of these trials indicate a strong rationale for these combinations.

A Phase I multi-arm, dose-escalation study (NCT00798252) was designed to determine the safety and maximum tolerated dose of this compound in combination with capecitabine, doxorubicin, ixabepilone, docetaxel, and paclitaxel in patients with advanced or metastatic solid tumors.[3] Another Phase I/II study (NCT00594984) evaluated this compound in combination with cetuximab and irinotecan in patients with metastatic colorectal cancer.[4][5]

A Phase III trial (NCIC CTG and AGITG CO.20) randomized patients with metastatic, chemotherapy-refractory, wild-type K-RAS colorectal cancer to receive cetuximab plus this compound or cetuximab plus placebo.[6] While the study did not meet its primary endpoint of improving overall survival, it did show a significant improvement in progression-free survival (PFS) and objective response rate (ORR) in the combination arm.[6][7]

Clinical Trial Data Summary
Trial IdentifierCancer TypeCombination TherapyKey FindingsReference
NCIC CTG and AGITG CO.20Metastatic Colorectal Cancer (K-RAS wild-type)This compound + CetuximabMedian PFS: 5.0 months (Brivanib arm) vs. 3.4 months (Placebo arm) (p < .001)Partial Response Rate: 13.6% (Brivanib arm) vs. 7.2% (Placebo arm) (p = .004)Median OS: 8.8 months (Brivanib arm) vs. 8.1 months (Placebo arm) (p = .12)[6][7]
NCT00798252 (Phase I)Advanced/Metastatic Solid TumorsThis compound + various chemotherapies (capecitabine, doxorubicin, ixabepilone, docetaxel, paclitaxel)To determine safety and maximum tolerated dose. Efficacy data not detailed in available sources.[3]
NCT00594984 (Phase I/II)Metastatic Colorectal CancerThis compound + Cetuximab + IrinotecanTo define the recommended dose and compare progression-free survival. Efficacy data not detailed in available sources.[4][5]
NCT01367275 (Phase II)Metastatic Colorectal CancerThis compound + IrinotecanTerminated. No results posted.[8]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of research findings. Below are representative methodologies for key experiments cited in the evaluation of this compound.

In Vivo Xenograft Model for Antitumor Activity

Objective: To evaluate the in vivo antitumor efficacy of this compound in a patient-derived hepatocellular carcinoma (HCC) xenograft model.

Methodology:

  • Animal Model: Six different patient-derived HCC xenografts were subcutaneously implanted into immunodeficient mice.[1]

  • Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. The treatment group received this compound orally, daily. The control group received a vehicle control.[1]

  • Tumor Growth Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and control groups.[1]

  • Immunohistochemistry: At the end of the study, tumors were excised, fixed in formalin, and embedded in paraffin. Tumor sections were stained with antibodies against markers of apoptosis (e.g., cleaved caspase-3), cell proliferation (e.g., Ki-67), and microvessel density (e.g., CD31).[1][2]

  • Western Blotting: Tumor lysates were prepared to analyze the phosphorylation status of VEGFR-2 and downstream signaling proteins like ERK1/2 and Akt.[1]

Cell Viability and Apoptosis Assays

Objective: To assess the effect of this compound on cell viability and apoptosis in cancer cell lines in vitro.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., SK-HEP1 and HepG2 for HCC) are cultured in appropriate media and conditions.[1]

  • Drug Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of this compound, a chemotherapy agent, or the combination of both for a specified duration (e.g., 24, 48, 72 hours).

  • Cell Viability Assay (MTT Assay):

    • After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

    • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage of the untreated control.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Treated cells are harvested and washed with a binding buffer.

    • Cells are then incubated with fluorescently labeled Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and propidium iodide (PI, a fluorescent dye that enters necrotic cells with compromised membranes).

    • The stained cells are analyzed by flow cytometry to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizing Mechanisms and Workflows

Signaling Pathway of this compound and Potential Synergistic Interaction with Chemotherapy

Brivanib_Synergy_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds FGF FGF FGFR FGFR FGF->FGFR Binds PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR->PI3K_Akt FGFR->RAS_MAPK Brivanib This compound Brivanib->VEGFR Inhibits Brivanib->FGFR Inhibits Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition of survival signals contributes to apoptosis Angiogenesis->Apoptosis Reduced blood supply induces apoptosis Chemotherapy Chemotherapy (e.g., Doxorubicin, Paclitaxel) DNA_Damage DNA Damage & Microtubule Disruption Chemotherapy->DNA_Damage DNA_Damage->Apoptosis

Caption: Brivanib inhibits VEGFR/FGFR signaling, enhancing chemotherapy-induced apoptosis.

Experimental Workflow for In Vivo Synergy Study

Experimental_Workflow start Tumor Cell Implantation (Xenograft Model) tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization group1 Group 1: Vehicle Control randomization->group1 group2 Group 2: This compound randomization->group2 group3 Group 3: Chemotherapy randomization->group3 group4 Group 4: Brivanib + Chemotherapy randomization->group4 treatment Treatment Administration group1->treatment group2->treatment group3->treatment group4->treatment data_collection Tumor Volume Measurement & Body Weight Monitoring treatment->data_collection data_collection->treatment Repeated Cycles endpoint Study Endpoint: Tumor Excision & Analysis data_collection->endpoint analysis Data Analysis: Tumor Growth Inhibition, Biomarker Assessment, Synergy Calculation endpoint->analysis

Caption: Workflow for assessing Brivanib and chemotherapy synergy in vivo.

References

Brivanib Alaninate as a Second-Line Therapy After Sorafenib Failure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of brivanib alaninate's performance as a second-line therapy for advanced hepatocellular carcinoma (HCC) in patients who have failed sorafenib treatment. The information is compiled from clinical trial data and is intended for an audience of researchers, scientists, and drug development professionals.

This compound is an oral prodrug of brivanib, a selective dual inhibitor of Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF) signaling pathways, both of which are implicated in tumor angiogenesis and progression.[1][2][3] While it showed promise in preclinical and early-phase studies, the pivotal Phase III BRISK-PS trial did not demonstrate a statistically significant improvement in the primary endpoint of overall survival (OS) compared to placebo.[4][5] However, improvements were observed in secondary endpoints, including time to progression (TTP) and objective response rate (ORR).[4]

This guide will compare the efficacy and safety data of brivanib from the BRISK-PS trial with other approved and investigational second-line therapies for advanced HCC.

Comparative Efficacy of Second-Line Therapies in Advanced HCC

The following table summarizes the key efficacy outcomes from major clinical trials of second-line therapies for advanced HCC after sorafenib failure.

Therapy Clinical Trial Median Overall Survival (OS) (months) Hazard Ratio (HR) for OS Median Progression-Free Survival (PFS) / Time to Progression (TTP) (months) Hazard Ratio (HR) for PFS/TTP Objective Response Rate (ORR)
This compound BRISK-PS9.40.894.2 (TTP)0.5610%
Placebo BRISK-PS8.2-2.7 (TTP)-2%
Regorafenib RESORCE10.60.633.1 (PFS)0.4611%
Placebo RESORCE7.8-1.5 (PFS)-4%
Cabozantinib CELESTIAL10.20.765.2 (PFS)0.444%
Placebo CELESTIAL8.0-1.9 (PFS)-0.4%
Ramucirumab (AFP ≥400 ng/mL) REACH-28.50.712.8 (PFS)0.455%
Placebo (AFP ≥400 ng/mL) REACH-27.3-1.6 (PFS)-1%
Pembrolizumab KEYNOTE-24013.90.783.0 (PFS)0.7818.3%
Placebo KEYNOTE-24010.6-2.8 (PFS)-4.4%
Nivolumab (Sorafenib-experienced) CheckMate 04015.1---14%
Nivolumab + Ipilimumab CheckMate 04022.2---34%

Note: The KEYNOTE-240 trial for pembrolizumab did not meet its pre-specified statistical significance for OS and PFS.[6][7][8][9][10] Nivolumab and the combination of nivolumab and ipilimumab data are from a Phase I/II trial and are presented for context.[11][12][13][14][15]

Comparative Safety of Second-Line Therapies

This table outlines the most frequent treatment-related grade 3-4 adverse events (AEs) observed in the respective clinical trials.

Therapy Clinical Trial Most Frequent Grade 3-4 Adverse Events (%)
This compound BRISK-PSHypertension (17%), Fatigue (13%), Hyponatremia (11%), Decreased appetite (10%)[4][5]
Regorafenib RESORCEHand-foot skin reaction (13%), Hypertension (15%), Fatigue (9%), Diarrhea (3%)[16]
Cabozantinib CELESTIALPalmar-plantar erythrodysesthesia (17%), Hypertension (16%), Increased AST (12%), Diarrhea (10%), Fatigue (9%)
Ramucirumab REACH-2Hypertension (12.2%), Hyponatremia (5.6%)[17]
Pembrolizumab KEYNOTE-240Increased AST (7%), Increased ALT (6%), Immune-mediated hepatitis
Nivolumab CheckMate 040Increased AST (7%), Increased ALT (5%), Rash (4%)
Nivolumab + Ipilimumab CheckMate 040Increased AST (17%), Increased ALT (13%), Rash (7%)

Experimental Protocols

BRISK-PS (Brivanib Post-Sorafenib) Study Protocol
  • Objective: To evaluate the efficacy and safety of this compound in patients with advanced HCC who had failed or were intolerant to sorafenib.

  • Study Design: A randomized, double-blind, placebo-controlled, multicenter, Phase III trial.[4][5]

  • Patient Population: 395 patients with advanced HCC who had documented disease progression on or after, or were intolerant to, sorafenib treatment.[4][5] Patients were required to have a Child-Pugh score of A and an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.

  • Intervention: Patients were randomized in a 2:1 ratio to receive either this compound (800 mg once daily) plus best supportive care (BSC) or placebo plus BSC.[4][5]

  • Primary Endpoint: Overall Survival (OS).[4][5]

  • Secondary Endpoints: Time to progression (TTP), objective response rate (ORR) based on modified Response Evaluation Criteria in Solid Tumors (mRECIST), and safety.[4][18]

  • Statistical Analysis: The primary analysis for OS was a log-rank test. A sample size of 395 patients was planned to provide 85% power to detect a hazard ratio of 0.74 with a two-sided alpha of 0.05.

Visualizations

This compound Mechanism of Action

Brivanib is a dual inhibitor of VEGFR and FGFR signaling pathways. By blocking these receptors, brivanib aims to inhibit tumor angiogenesis and cell proliferation.

Brivanib_Mechanism_of_Action cluster_ligands Ligands cluster_receptors Receptors cluster_cell Tumor/Endothelial Cell VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds FGF FGF FGFR FGFR FGF->FGFR Binds Angiogenesis Angiogenesis VEGFR->Angiogenesis Activates FGFR->Angiogenesis Activates Proliferation Cell Proliferation FGFR->Proliferation Activates Brivanib This compound Brivanib->VEGFR Inhibits Brivanib->FGFR Inhibits

Caption: Brivanib's dual inhibition of VEGFR and FGFR pathways.

BRISK-PS Clinical Trial Workflow

The workflow of the BRISK-PS clinical trial involved screening, randomization, treatment, and follow-up phases to assess the efficacy and safety of brivanib.

BRISK_PS_Workflow Screening Patient Screening (Advanced HCC, Sorafenib Failure/Intolerance, Child-Pugh A, ECOG PS 0-1) Randomization Randomization (2:1) Screening->Randomization BrivanibArm This compound (800 mg/day) + Best Supportive Care (BSC) Randomization->BrivanibArm n=265 PlaceboArm Placebo + Best Supportive Care (BSC) Randomization->PlaceboArm n=130 Treatment Treatment until Disease Progression or Unacceptable Toxicity BrivanibArm->Treatment PlaceboArm->Treatment FollowUp Follow-up for Survival Treatment->FollowUp SecondaryEndpoints Secondary Endpoints: Time to Progression (TTP) Objective Response Rate (ORR) Safety Treatment->SecondaryEndpoints PrimaryEndpoint Primary Endpoint: Overall Survival (OS) FollowUp->PrimaryEndpoint

Caption: Workflow of the BRISK-PS Phase III clinical trial.

Logical Relationship of Brivanib as Second-Line Therapy

This diagram illustrates the positioning of this compound within the treatment landscape for advanced HCC, specifically as a second-line option following first-line therapy failure.

Second_Line_Logic AdvancedHCC Advanced Hepatocellular Carcinoma (HCC) FirstLine First-Line Systemic Therapy (e.g., Sorafenib, Lenvatinib) AdvancedHCC->FirstLine Progression Disease Progression or Intolerance FirstLine->Progression SecondLine Second-Line Systemic Therapy Options Progression->SecondLine Brivanib This compound (Investigational) SecondLine->Brivanib Approved Approved Therapies (Regorafenib, Cabozantinib, Ramucirumab, Pembrolizumab, Nivolumab +/- Ipilimumab) SecondLine->Approved

Caption: Brivanib's position in the HCC treatment sequence.

References

A Comparative Guide to Biomarkers for Predicting Brivanib Alaninate Response in Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brivanib alaninate is an investigational oral tyrosine kinase inhibitor (TKI) that dually targets vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR).[1][2] These pathways are crucial in tumor angiogenesis and proliferation, particularly in hypervascular tumors like hepatocellular carcinoma (HCC).[1][3] Despite initial promise, the development of brivanib for HCC was halted after Phase III clinical trials (BRISK-FL and BRISK-PS) failed to demonstrate a significant overall survival benefit over the then-standard-of-care, sorafenib.[4][5][6]

This guide provides a comprehensive comparison of the biomarkers investigated for predicting response to brivanib and its therapeutic alternatives in HCC. Given the discontinuation of brivanib's development, the focus shifts to understanding the landscape of predictive biomarkers for other approved TKIs, offering valuable insights for ongoing and future research in personalized medicine for HCC.

This compound: Mechanism of Action and Signaling Pathway

Brivanib is a prodrug of BMS-540215, a potent inhibitor of VEGFR-1, -2, and -3, and FGFR-1 and -2.[1][2] By blocking these receptors, brivanib aims to inhibit angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen, and directly impede tumor cell growth and survival.[2][7]

Brivanib Signaling Pathway cluster_ligands Ligands cluster_receptors Receptors cluster_brivanib cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR->PI3K_Akt FGFR->RAS_MAPK Brivanib This compound Brivanib->VEGFR Brivanib->FGFR Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation ELISA Workflow start Start sample_prep Sample Preparation (Serum/Plasma) start->sample_prep add_sample Add Standards & Samples sample_prep->add_sample plate_coating Plate Coating (Capture Antibody) plate_coating->add_sample incubation1 Incubation 1 add_sample->incubation1 wash1 Washing incubation1->wash1 add_detection_ab Add Detection Antibody (Biotinylated) wash1->add_detection_ab incubation2 Incubation 2 add_detection_ab->incubation2 wash2 Washing incubation2->wash2 add_enzyme Add Enzyme (Streptavidin-HRP) wash2->add_enzyme incubation3 Incubation 3 add_enzyme->incubation3 wash3 Washing incubation3->wash3 add_substrate Add Substrate (TMB) wash3->add_substrate incubation4 Incubation 4 (Color Development) add_substrate->incubation4 add_stop Add Stop Solution incubation4->add_stop read_plate Read Absorbance (450 nm) add_stop->read_plate end End read_plate->end

References

Brivanib Alaninate Clinical Trials: A Comparative Meta-Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Brivanib alaninate, an oral tyrosine kinase inhibitor, has been investigated in numerous clinical trials for its efficacy in treating various solid tumors. This guide provides a meta-analysis of key clinical trial outcomes, comparing its performance against other established cancer therapies. Experimental data is presented to offer a clear, objective overview for researchers, scientists, and drug development professionals.

Mechanism of Action

Brivanib is a dual inhibitor, targeting both Vascular Endothelial Growth Factor Receptors (VEGFR) and Fibroblast Growth Factor Receptors (FGFR).[1] These receptors are crucial mediators of tumor angiogenesis and cell proliferation. By inhibiting these pathways, brivanib aims to stifle tumor growth and vascularization. Preclinical studies have demonstrated its potent anti-tumor and anti-angiogenic effects across various tumor models, including hepatocellular carcinoma (HCC) and colorectal cancer.[2]

VEGF and FGF Signaling Pathways

The following diagram illustrates the simplified signaling cascades of VEGF and FGF pathways and the point of inhibition by brivanib.

VEGF_FGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR Brivanib Brivanib VEGFR->Brivanib RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway VEGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway VEGFR->PI3K_AKT_mTOR FGFR->Brivanib FGFR->RAS_RAF_MEK_ERK FGFR->PI3K_AKT_mTOR Brivanib->RAS_RAF_MEK_ERK Brivanib->PI3K_AKT_mTOR Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Brivanib inhibits VEGFR and FGFR signaling pathways.

Clinical Trial Data Summary

The clinical development of brivanib has encompassed several Phase II and Phase III trials, primarily in hepatocellular carcinoma (HCC) and colorectal cancer. While early phase trials showed promising activity, the later phase studies presented more nuanced results.

Hepatocellular Carcinoma (HCC)

Brivanib was extensively studied in HCC, both as a first-line and second-line therapy.

Phase II Trials in HCC:

Trial PhaseTreatment LineNMedian Overall Survival (OS)Median Progression-Free Survival (PFS)Overall Response Rate (ORR)Disease Control Rate (DCR)Key Grade 3/4 Adverse Events
Phase IIFirst-Line5510.0 months2.7 months7.3% (CR: 1.8%, PR: 5.5%)51%Fatigue, Hypertension, Diarrhea
Phase IISecond-Line (post-sorafenib)469.79 months2.7 months4.3% (PR)45.7%Fatigue, Decreased Appetite, Nausea, Diarrhea, Hypertension

Data from a Phase II, open-label study in patients with advanced HCC.[3][4][5]

Phase III Trial: BRISK-FL (First-Line HCC)

The BRISK-FL trial was a pivotal study comparing brivanib to the then-standard-of-care, sorafenib, in patients with advanced HCC who had not received prior systemic therapy.

OutcomeBrivanib (N=577)Sorafenib (N=578)Hazard Ratio (95.8% CI)p-value
Median Overall Survival (OS)9.5 months9.9 months1.06 (0.93 - 1.22)Not Met (for non-inferiority)
Median Time to Progression (TTP)4.2 months4.1 months0.92 (0.81 - 1.05)-
Objective Response Rate (ORR)12%9%--
Disease Control Rate (DCR)64%66%--

Key Grade 3/4 Adverse Events (Brivanib vs. Sorafenib):

  • Hypertension: 13% vs. 5%

  • Fatigue: 15% vs. 7%

  • Hyponatremia: 23% vs. 9%

  • Hand-foot skin reaction: 2% vs. 15%

The BRISK-FL study did not meet its primary endpoint of non-inferiority in overall survival compared to sorafenib. While brivanib showed similar anti-tumor activity based on secondary endpoints, it was less well-tolerated.

Colorectal Cancer (CRC)

In metastatic colorectal cancer (mCRC), brivanib was evaluated in combination with cetuximab.

Phase III Trial: CO.20 (Chemotherapy-Refractory, K-RAS Wild-Type mCRC)

The CO.20 trial investigated the addition of brivanib to cetuximab in patients with metastatic, chemotherapy-refractory, K-RAS wild-type colorectal cancer.

OutcomeBrivanib + Cetuximab (N=376)Placebo + Cetuximab (N=374)Hazard Ratio (95% CI)p-value
Median Overall Survival (OS)8.8 months8.1 months0.88 (0.74 - 1.03)0.12
Median Progression-Free Survival (PFS)5.0 months3.4 months0.72 (0.62 - 0.84)< 0.0001
Partial Response Rate13.6%7.2%-0.004

Key Grade 3/4 Adverse Events (Brivanib + Cetuximab vs. Placebo + Cetuximab):

  • Any Grade ≥3 AE: 78% vs. 53%

  • Fatigue: 25% vs. 11%

  • Hypertension: 11% vs. not reported

  • Rash: 10% vs. 5%

Although the combination of brivanib and cetuximab significantly improved progression-free survival and response rates, it did not translate into a significant overall survival benefit and was associated with increased toxicity.[6][7][8]

Experimental Protocols

BRISK-FL Trial Workflow

The BRISK-FL trial was a randomized, double-blind, multicenter Phase III study.

BRISK_FL_Workflow Patient_Population Advanced HCC No prior systemic therapy Randomization Randomization (1:1) Patient_Population->Randomization Brivanib_Arm Brivanib 800 mg once daily Randomization->Brivanib_Arm Arm A Sorafenib_Arm Sorafenib 400 mg twice daily Randomization->Sorafenib_Arm Arm B Primary_Endpoint Overall Survival (OS) Brivanib_Arm->Primary_Endpoint Secondary_Endpoints Time to Progression (TTP) Objective Response Rate (ORR) Disease Control Rate (DCR) Safety Brivanib_Arm->Secondary_Endpoints Sorafenib_Arm->Primary_Endpoint Sorafenib_Arm->Secondary_Endpoints

Workflow of the BRISK-FL clinical trial.
CO.20 Trial Workflow

The CO.20 trial was a randomized, double-blind, placebo-controlled, multicenter Phase III study.

CO20_Workflow Patient_Population Metastatic, Chemotherapy-Refractory K-RAS Wild-Type Colorectal Cancer Randomization Randomization (1:1) Patient_Population->Randomization Brivanib_Arm Brivanib 800 mg daily + Cetuximab Randomization->Brivanib_Arm Arm A Placebo_Arm Placebo + Cetuximab Randomization->Placebo_Arm Arm B Primary_Endpoint Overall Survival (OS) Brivanib_Arm->Primary_Endpoint Secondary_Endpoints Progression-Free Survival (PFS) Objective Response Rate (ORR) Safety Brivanib_Arm->Secondary_Endpoints Placebo_Arm->Primary_Endpoint Placebo_Arm->Secondary_Endpoints

Workflow of the CO.20 clinical trial.

Conclusion

The clinical trial history of this compound demonstrates a promising preclinical rationale and early clinical activity. However, in large-scale Phase III trials, it failed to demonstrate a significant overall survival benefit over the standard of care in both first-line hepatocellular carcinoma and chemotherapy-refractory colorectal cancer. While improvements in secondary endpoints like progression-free survival and response rate were observed in the colorectal cancer setting, these were accompanied by increased toxicity. These findings underscore the challenges of translating preclinical efficacy into clinical benefit and highlight the importance of the therapeutic window in drug development. The data from these trials provide valuable insights for researchers working on novel tyrosine kinase inhibitors and combination therapies in oncology.

References

A Comparative Analysis of the Safety Profiles of Brivanib Alaninate and Regorafenib

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the safety profiles of two oral multi-kinase inhibitors, Brivanib Alaninate and Regorafenib. Developed for researchers, scientists, and drug development professionals, this document synthesizes clinical trial data to offer an objective overview of the adverse events associated with each compound.

This compound, an investigational drug whose development is no longer active, is a selective dual inhibitor of vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR).[1][2] Regorafenib, an approved therapeutic agent, targets a broader spectrum of kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment, including VEGFRs, TIE2, PDGFR-β, and FGFR.[3][4] Understanding the distinct safety profiles of these agents is crucial for the continued development of targeted cancer therapies.

Mechanism of Action and Associated Signaling Pathways

The differing kinase inhibition profiles of this compound and Regorafenib are foundational to their distinct safety and efficacy characteristics.

This compound primarily targets VEGFR and FGFR signaling.[1][2] By inhibiting these pathways, it aims to disrupt tumor angiogenesis and cell proliferation.[1]

Brivanib_Pathway cluster_cell Tumor Cell / Endothelial Cell cluster_ligands Ligands VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR FGFR Proliferation Cell Proliferation & Survival FGFR->Proliferation Brivanib This compound Brivanib->VEGFR inhibits Brivanib->FGFR inhibits VEGF VEGF VEGF->VEGFR FGF FGF FGF->FGFR Regorafenib_Pathway cluster_cell Tumor Cell / Microenvironment VEGFR VEGFRs Angiogenesis Angiogenesis VEGFR->Angiogenesis TIE2 TIE2 TIE2->Angiogenesis PDGFR PDGFR-β Metastasis Metastasis PDGFR->Metastasis FGFR FGFR FGFR->Angiogenesis KIT KIT Oncogenesis Oncogenesis KIT->Oncogenesis RET RET RET->Oncogenesis BRAF BRAF BRAF->Oncogenesis Regorafenib Regorafenib Regorafenib->VEGFR inhibits Regorafenib->TIE2 inhibits Regorafenib->PDGFR inhibits Regorafenib->FGFR inhibits Regorafenib->KIT inhibits Regorafenib->RET inhibits Regorafenib->BRAF inhibits Experimental_Workflow cluster_protocol Safety Assessment Protocol PatientScreening Patient Screening & Baseline Assessment TreatmentInitiation Treatment Initiation (Phase I Dose Escalation or Phase II/III MTD) PatientScreening->TreatmentInitiation Monitoring Ongoing Monitoring (Labs, Vitals, Physical Exam) TreatmentInitiation->Monitoring AE_Detection Adverse Event Detection Monitoring->AE_Detection AE_Grading AE Grading (CTCAE) AE_Detection->AE_Grading Management Management Decision AE_Grading->Management Continue Continue Treatment Management->Continue Grade 1-2 Manageable Modify Dose Modification/ Interruption Management->Modify Significant Grade 2-3 Discontinue Discontinue Treatment Management->Discontinue Severe/Intolerable Grade 3-4 Continue->Monitoring Modify->Monitoring

References

Safety Operating Guide

Proper Disposal of Brivanib Alaninate: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Brivanib Alaninate, an investigational anti-tumorigenic drug, is crucial for maintaining laboratory safety, environmental protection, and regulatory compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste effectively.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The material safety data sheet (MSDS) for this compound specifies the use of tightly fitting safety goggles, fire/flame resistant and impervious clothing, and gloves.[1] In case of accidental exposure, follow these immediate first aid measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1]

  • Eye Contact: Rinse eyes with pure water for at least 15 minutes and consult a doctor.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Step-by-Step Disposal Procedure

The disposal of this compound is governed by federal and local regulations for pharmaceutical waste.[1] Although not explicitly classified as a "Hazardous Chemical" by the OSHA Hazard Communication Standard, it is recommended to treat it as hazardous waste due to its potent biological activity.

  • Waste Identification and Segregation:

    • Identify all materials contaminated with this compound, including unused product, expired materials, contaminated labware (e.g., vials, syringes, pipette tips), and contaminated PPE.

    • Segregate this compound waste from non-hazardous laboratory trash to prevent cross-contamination and ensure proper disposal.

  • Containerization and Labeling:

    • Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.

    • The label should prominently display "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department and local regulations.

  • Storage:

    • Store the sealed hazardous waste container in a secure, designated area away from incompatible materials.

    • Ensure the storage area is well-ventilated and access is restricted to authorized personnel.

  • Arranging for Disposal:

    • The recommended method of disposal for this compound is incineration in a facility equipped with an afterburner and scrubber.[1]

    • Contact your institution's EHS department or a licensed hazardous material disposal company to arrange for the pickup and disposal of the waste.[1]

    • Do not discharge this compound into drains, water courses, or onto the ground.[1]

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste in the United States is regulated by several federal agencies, primarily the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[2][3] The Resource Conservation and Recovery Act (RCRA) provides the framework for the management of hazardous waste from its generation to its final disposal.[2][4] Many states have their own, often more stringent, regulations.[2]

Pharmaceutical Waste Disposal Overview

For a broader understanding, the following table summarizes the general categories and disposal routes for pharmaceutical waste in a research setting.

Waste CategoryDescriptionRecommended Disposal Route
Hazardous Pharmaceutical Waste Chemicals that are specifically listed as hazardous or exhibit hazardous characteristics (ignitability, corrosivity, reactivity, toxicity).[4]Incineration at a permitted hazardous waste facility.[3][4]
Non-Hazardous Pharmaceutical Waste Unwanted, contaminated, or expired medications not classified as hazardous.Incineration is still the preferred method to prevent environmental contamination.[3]
Controlled Substances Drugs regulated by the DEA due to their potential for abuse.Must be disposed of in accordance with strict DEA regulations, often requiring on-site destruction or use of a reverse distributor.
Trace Chemotherapy Waste Items such as empty vials, syringes, and IV bags that contained chemotherapeutic agents.Disposed of in designated yellow sharps or waste containers for incineration.
Sharps Waste Needles, scalpels, and other sharp objects contaminated with pharmaceuticals.Placed in puncture-resistant sharps containers for treatment, typically by autoclaving or incineration.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

BrivanibDisposalWorkflow cluster_prep Preparation & Identification cluster_contain Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Identified as Waste ppe Wear Appropriate PPE: - Safety Goggles - Impervious Clothing - Gloves start->ppe First Step: Safety segregate Segregate from Non-Hazardous Waste ppe->segregate container Place in a Labeled, Leak-Proof Hazardous Waste Container segregate->container label_info Label Includes: - 'Hazardous Waste' - 'this compound' - Other Required Info container->label_info storage Store in a Secure, Designated Area label_info->storage contact_ehs Contact Institutional EHS or Licensed Disposal Company storage->contact_ehs incineration Arrange for Incineration at a Permitted Facility contact_ehs->incineration end Disposal Complete incineration->end

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Brivanib Alaninate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in the pioneering fields of research and drug development, ensuring a safe handling environment for investigational compounds like Brivanib Alaninate is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers and scientists with the knowledge to handle this compound responsibly.

This compound is an investigational drug that has been explored for its potential as an antineoplastic agent.[1][2] As with any active pharmaceutical ingredient, particularly those with cytotoxic potential, adherence to strict safety protocols is crucial to minimize exposure and ensure the well-being of laboratory personnel.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense when handling this compound is the use of appropriate engineering controls and personal protective equipment (PPE). A laboratory fume hood or another suitable form of local exhaust ventilation should always be used to minimize inhalation exposure.[3]

Below is a summary of the recommended PPE for handling this compound:

PPE CategorySpecificationStandard
Eye/Face Protection Tightly fitting safety goggles with side-shieldsEN 166 (EU) or NIOSH (US)
Skin Protection Fire/flame resistant and impervious clothing-
Chemical-resistant gloves (inspected prior to use)EU Directive 89/686/EEC and EN 374
Respiratory Protection NIOSH-approved N100 or CEN-approved FFP3 particulate respirators (as a backup to engineering controls)NIOSH or CEN
Full-face supplied air respirator (if respirator is the sole means of protection)-

Note: No occupational exposure limits have been noted for this compound.[3]

Procedural Guidance for Safe Handling and Storage

Handling:

  • Avoid all contact with skin and eyes.[3]

  • Prevent the formation of dust and aerosols.[3]

  • Ensure adequate exhaust ventilation is in place where dust may be formed.[3]

  • Wash hands thoroughly after handling.[3]

Storage:

  • Keep containers tightly closed in a dry and well-ventilated area.[3]

  • Store in a refrigerator.[3]

Emergency Procedures and First Aid

In the event of accidental exposure, immediate and appropriate first-aid measures are critical.

Exposure RouteFirst-Aid Measures
Inhalation If breathing is difficult, move the person to fresh air and keep them at rest in a comfortable position for breathing. Seek medical attention if symptoms develop or persist.[3][4]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[3][4]
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor.[3][4]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3][4]

In case of a fire, use water, dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[3][4] Firefighters should wear self-contained breathing apparatus.[3]

Spill Management and Disposal Plan

Accidental Release Measures:

  • Keep unnecessary personnel away from the spill area.[3]

  • Wear appropriate personal protective equipment.[3]

  • Avoid inhaling any dust from the spilled material.[3]

  • Do not touch damaged containers or spilled material without proper protective clothing.[3]

  • Ensure adequate ventilation.[3]

  • Prevent the material from entering drains, water courses, or the ground.[3]

  • To clean up, avoid generating dust. Sweep or vacuum the spillage and collect it in a suitable container for disposal.[3]

  • Thoroughly clean the surface to remove any residual contamination.[3]

Disposal:

  • Excess and expired materials should be offered to a licensed hazardous material disposal company.[3]

  • The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Dispose of contaminated packaging in the same manner as the product.[3]

Visual Workflow for Handling this compound

Brivanib_Handling_Workflow start Start: Prepare for Handling eng_controls Step 1: Engineering Controls - Use Fume Hood - Ensure Local Exhaust Ventilation start->eng_controls ppe Step 2: Don Personal Protective Equipment (PPE) - Safety Goggles - Impervious Clothing - Chemical-Resistant Gloves - Respirator (if needed) eng_controls->ppe handling Step 3: Chemical Handling - Avoid skin/eye contact - Prevent dust/aerosol formation ppe->handling storage Step 4: Storage - Tightly closed container - Dry, well-ventilated area - Refrigerator handling->storage spill Spill Occurs handling->spill disposal Step 5: Waste Disposal - Collect in labeled container - Dispose via licensed hazardous waste company storage->disposal spill_response Spill Response Protocol - Evacuate area - Wear full PPE - Contain and clean up spill - Decontaminate area spill->spill_response Emergency spill_response->disposal end End: Complete Handling disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.